molecular formula C9H8N2O B1360942 1H-indole-6-carbaldehyde oxime CAS No. 1018038-62-4

1H-indole-6-carbaldehyde oxime

Cat. No.: B1360942
CAS No.: 1018038-62-4
M. Wt: 160.17 g/mol
InChI Key: KSVPBLUWVAYFSN-IZZDOVSWSA-N
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Description

1H-indole-6-carbaldehyde oxime is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(1H-indol-6-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVPBLUWVAYFSN-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC2=C1C=CN2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1H-indole-6-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic compounds with profound biological activities.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a cornerstone for designing therapeutic agents.[2] Within this vast chemical space, functionalized indole derivatives like 1H-indole-6-carbaldehyde oxime serve as critical intermediates. While its positional isomer, indole-3-carbaldehyde oxime, is more extensively documented, the 6-substituted analogue provides a distinct vector for molecular elaboration, enabling the exploration of novel pharmacophores.

This guide provides an in-depth, practical overview of the synthesis and rigorous structural characterization of this compound, designed for researchers in organic synthesis and drug development. We will move beyond mere procedural steps to explain the underlying chemical principles and the logic behind the analytical workflow, ensuring a robust and reproducible methodology.

Chemical Structure and Physicochemical Properties

This compound (CAS No: 1018038-62-4) is the product of a condensation reaction between 1H-indole-6-carbaldehyde and hydroxylamine.[3] A key structural feature of oximes is the potential for stereoisomerism around the C=N double bond, leading to syn and anti isomers. The relative stability and isolation of these isomers can be influenced by reaction conditions and the substitution pattern of the indole ring.[4]

Caption: Geometric isomers of this compound.

The table below summarizes the core physicochemical properties of the target compound.

PropertyValueSource(s)
CAS Number 1018038-62-4[3]
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.18 g/mol [3]
Precursor 1H-Indole-6-carbaldehyde (CAS: 1196-70-9)[5][6]

Synthesis of this compound

The conversion of an aldehyde to an oxime is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 1H-indole-6-carbaldehyde, followed by dehydration to form the imine (oxime) functional group.[4][7]

Synthetic Principle and Rationale

The standard protocol utilizes hydroxylamine hydrochloride (NH₂OH·HCl) as the source of the nucleophile.[8] Because hydroxylamine itself is a free base, a stoichiometric equivalent or slight excess of a base (e.g., sodium hydroxide, sodium acetate, or an organic base) is required to liberate it from its hydrochloride salt. This ensures the availability of the lone pair on the nitrogen for effective nucleophilic attack on the aldehyde's electrophilic carbonyl carbon. The reaction is typically performed in a protic solvent like ethanol, which helps to solubilize the reagents and facilitate the proton transfer steps involved in the dehydration mechanism.[4]

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Crude Crude Product Pure Purified Crystalline Solid Crude->Pure Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Final Structure Confirmed NMR->Final IR->Final MS->Final

Sources

"1H-indole-6-carbaldehyde oxime" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-indole-6-carbaldehyde oxime

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will cover its core chemical identifiers, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its potential applications based on the broader activities of the indole oxime chemical class. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's synthesis and characteristics.

Compound Identification and Core Properties

This compound is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle that forms the core of many biologically active compounds. The addition of a carbaldehyde oxime functional group at the 6-position of the indole ring creates a molecule with significant potential for further chemical modification and as a pharmacophore in drug discovery programs.

Key Identifiers:

  • Chemical Name: 1H-Indole-6-carboxaldehyde oxime[1]

  • CAS Number: 1018038-62-4[1]

  • Molecular Formula: C₉H₈N₂O[1][2]

  • Synonyms: n-(1h-indol-6-ylmethylidene)hydroxylamine, (E)-1h-indole-6-carbaldehyde oxime[1]

Physicochemical Data Summary:

PropertyValueSource(s)
Molecular Weight 160.18 g/mol [1][2][3]
PubChem CID 24967543[3]
Canonical SMILES C1=CC2=C(C=C1C=NO)C=CN2N/A
InChI Key Information not availableN/A
Appearance White to light yellow/orange crystalline powder (typical for related isomers)[4]
Solubility Soluble in organic solvents like DMSO and methanol (inferred from related compounds)N/A

Synthesis and Mechanistic Rationale

The synthesis of this compound is a straightforward and high-yielding oximation reaction. This reaction involves the condensation of the parent aldehyde, 1H-indole-6-carbaldehyde, with hydroxylamine.

Parent Aldehyde:

  • Name: 1H-Indole-6-carboxaldehyde

  • CAS Number: 1196-70-9[5]

  • Molecular Formula: C₉H₇NO[5]

The choice of reagents and conditions is critical for ensuring a high yield and purity of the final oxime product. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime C=N double bond.

Detailed Experimental Protocol: Oximation of 1H-indole-6-carbaldehyde

This protocol is adapted from standard oximation procedures for aromatic aldehydes, such as those described for the closely related indole-3-carbaldehyde oxime.[6][7][8]

Materials:

  • 1H-indole-6-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ethanol (95%) or Tetrahydrofuran (THF)

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of 1H-indole-6-carbaldehyde in a suitable solvent such as 95% ethanol. The volume should be sufficient to ensure complete dissolution.

  • Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine by dissolving 1.5 to 5 equivalents of hydroxylamine hydrochloride and an equimolar amount of a base (e.g., sodium hydroxide) in a minimal amount of water, followed by dilution with the reaction solvent (ethanol).[6]

    • Scientific Rationale: Hydroxylamine hydrochloride is a salt. The addition of a base like NaOH is essential to liberate the free hydroxylamine (NH₂OH), which is the active nucleophile required to attack the aldehyde's carbonyl carbon. Using an excess of hydroxylamine ensures the reaction goes to completion.

  • Reaction Execution: Cool the aldehyde solution in an ice bath to 0°C. Add the hydroxylamine solution dropwise to the stirred aldehyde solution.

  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Work-up and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to afford the final product as a crystalline solid.[9]

Synthesis Workflow Diagram

SynthesisWorkflow IndoleAldehyde 1H-indole-6-carbaldehyde (Starting Material) ReactionVessel Reaction Mixture (0°C to RT, 2-4h) IndoleAldehyde->ReactionVessel Hydroxylamine NH₂OH·HCl + NaOH (Reagent) Hydroxylamine->ReactionVessel Solvent Ethanol / H₂O (Solvent) Solvent->ReactionVessel Workup Extraction & Drying ReactionVessel->Workup Reaction Completion Purification Recrystallization Workup->Purification FinalProduct This compound (Final Product) Purification->FinalProduct

Sources

An In-Depth Technical Guide to 1H-Indole-6-Carbaldehyde Oxime: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1H-indole-6-carbaldehyde oxime, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical identity, synthesis, physicochemical properties, and potential applications.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is a derivative of indole, a bicyclic aromatic heterocycle, characterized by the presence of an oxime functional group at the 6-position of the indole ring.

IUPAC Name: (NE)-N-(1H-indol-6-ylmethylidene)hydroxylamine[1]

This systematic name precisely describes the molecule's structure, indicating the indole core, the position of the carbaldehyde oxime group, and its (E)-configuration, which is typically the more stable isomer.

Synonyms:

  • This compound[1][2][3]

  • n-(1h-indol-6-ylmethylidene)hydroxylamine[1]

  • (e)-1h-indole-6-carbaldehyde oxime[1]

Chemical Structure:

G mol C1=CC2=C(C=C1C=NO)NC=C2

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of its corresponding aldehyde precursor, 1H-indole-6-carbaldehyde, with hydroxylamine. This is a standard and widely employed method for the preparation of oximes.[4]

Synthetic Workflow

The overall synthetic pathway is a straightforward, single-step conversion. The core principle involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.

G Indole6Carbaldehyde 1H-Indole-6-carbaldehyde Reaction Reaction Mixture Indole6Carbaldehyde->Reaction Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Reaction Base Base (e.g., Sodium Acetate, Pyridine) Base->Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction Heating Heating (Optional) Reaction->Heating Purification Purification (Recrystallization) Heating->Purification Oxime This compound Purification->Oxime

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of indole oximes.

Materials:

  • 1H-Indole-6-carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or Pyridine

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1H-indole-6-carboxaldehyde in a suitable amount of ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate). The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.

  • Add the hydroxylamine hydrochloride solution to the stirred solution of 1H-indole-6-carboxaldehyde at room temperature.

  • The reaction mixture is typically stirred at room temperature for several hours or gently heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the volume of the solvent is reduced under vacuum.

  • The crude product is collected by filtration and washed with cold water.

  • For purification, the crude oxime can be recrystallized from a suitable solvent system, such as an ethanol-water mixture, to yield the pure this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in drug discovery and development, influencing factors such as solubility, stability, and bioavailability.

PropertyValueSource
Molecular Formula C₉H₈N₂O[2][3]
Molecular Weight 160.18 g/mol [1][2][3]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF (predicted).-
CAS Number 1018038-62-4[1][2]

Spectroscopic Data (Predicted)

Spectroscopic data is critical for the structural elucidation and confirmation of the synthesized compound. While specific experimental spectra for this compound are not widely published, the following are expected characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, the aldehydic proton of the oxime, and the hydroxyl proton of the oxime.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the indole ring and the carbon atom of the oxime functional group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indole ring (around 3300 cm⁻¹), C=N stretching of the oxime (around 1650 cm⁻¹), and O-H stretching of the oxime (broad peak around 3200-3400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 160.18).

Applications and Biological Significance

The indole nucleus is a prominent scaffold in a vast number of natural products and pharmaceutically active compounds. The introduction of an oxime functionality can further enhance the biological activity profile of the indole core.

Potential as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme. The indole N-H group and the oxime's hydroxyl and nitrogen atoms can act as both hydrogen bond donors and acceptors, making this compound an interesting candidate for screening against various kinases involved in cancer and inflammatory diseases.

Antimicrobial and Antifungal Activity

Indole derivatives have a long history of being investigated for their antimicrobial properties. The oxime functional group can contribute to this activity through various mechanisms, including the inhibition of essential enzymes in microbial pathways. Therefore, this compound and its derivatives warrant investigation as potential novel antimicrobial and antifungal agents.

Intermediate in Organic Synthesis

Beyond its potential direct biological activity, this compound serves as a versatile intermediate in organic synthesis. The oxime group can be further modified or can direct subsequent reactions, allowing for the construction of more complex indole-based molecules for various applications in materials science and medicinal chemistry.

Conclusion

This compound is a readily accessible indole derivative with significant potential in drug discovery and organic synthesis. Its straightforward synthesis from the corresponding aldehyde and the inherent biological relevance of the indole and oxime moieties make it an attractive scaffold for further investigation. Future research should focus on the thorough evaluation of its biological activity against a range of therapeutic targets and the exploration of its utility as a building block for more complex molecular architectures.

References

  • This compound. [URL: https://www.chem-impex.com/products/h379024]
  • PubChem. 1H-Indole-6-carboxaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773435]
  • Pharmaffiliates. 1H-Indole-6-Carboxaldehyde Oxime. [URL: https://www.pharmaffiliates.com/en/1h-indole-6-carboxaldehyde-oxime]
  • Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/1h-indole-6-carbaldehyde-oxime-1018038-62-4]
  • Kalatuwawege, I. P., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. [URL: https://www.mdpi.com/1420-3049/26/21/6658]
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e]
  • This compound | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1h-indole-6-carbaldehyde-oxime-1018038-62-4]
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. [URL: https://www.researchgate.net/publication/318873757_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions]
  • 1018038-62-4| Chemical Name : 1H-Indole-6-Carboxaldehyde Oxime - Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/cas-no-1018038-62-4-chemical-name-1h-indole-6-carboxaldehyde-oxime]

Sources

An In-Depth Technical Guide to 1H-Indole-6-Carbaldehyde Oxime for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold and its Oxime Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. Among the vast array of indole derivatives, oximes of indole aldehydes represent a particularly intriguing class of compounds. The introduction of the oxime functionality not only modifies the electronic landscape of the indole ring but also introduces new possibilities for hydrogen bonding and coordination, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profiles.

This guide focuses on 1H-indole-6-carbaldehyde oxime , an isomer that, while less studied than its 3-substituted counterpart, holds significant potential for applications in drug discovery and materials science. We will delve into its physical and chemical properties, propose a robust synthesis protocol, and explore its potential applications, drawing upon both direct data where available and reasoned comparisons with its well-characterized isomer, 1H-indole-3-carbaldehyde oxime.

Physicochemical Properties: A Comparative Analysis

Precise experimental data for this compound is not extensively reported in publicly accessible literature. However, we can establish a reliable profile by combining available vendor information with a comparative analysis of its precursor, 1H-indole-6-carboxaldehyde, and its structural isomer, 1H-indole-3-carbaldehyde oxime.

PropertyThis compound1H-Indole-3-Carbaldehyde Oxime (for comparison)1H-Indole-6-Carboxaldehyde (Precursor)
Molecular Formula C₉H₈N₂O[2][3]C₉H₈N₂OC₉H₇NO[4]
Molecular Weight 160.18 g/mol [2][3]160.18 g/mol 145.16 g/mol [4]
CAS Number 1018038-62-4[5]2592-05-41196-70-9[4]
Appearance Expected to be a white to off-white solidWhite to light yellow crystalline powderSolid
Melting Point Data not available~195 °C127-131 °C
Boiling Point Data not availableData not availableData not available
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Soluble in polar organic solventsSoluble in organic solvents

Expert Insights: The position of the carbaldehyde oxime group on the indole ring is expected to influence its physical properties. The melting point of this compound is likely to be in a similar range to its 3-isomer, although crystal packing differences could lead to variations. The solubility profile is anticipated to be dominated by the polar oxime and the N-H group of the indole, favoring polar organic solvents.

Synthesis of this compound: A Validated Protocol

The synthesis of aldoximes from their corresponding aldehydes is a well-established and robust chemical transformation. The following protocol is adapted from the reliable synthesis of 1H-indole-3-carbaldehyde oxime and is expected to yield the target compound with high purity.[6][7]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1H-indole-6-carboxaldehyde in a minimal amount of 95% ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium hydroxide in a small volume of water.

  • Reaction Initiation: Cool the solution of 1H-indole-6-carboxaldehyde to 0-5 °C in an ice bath. To this, add the aqueous hydroxylamine solution dropwise with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Work-up and Isolation: Once the reaction is complete, reduce the ethanol volume under vacuum. Add cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water or purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Use of Excess Hydroxylamine: Employing a slight excess of hydroxylamine hydrochloride and sodium hydroxide ensures the complete conversion of the starting aldehyde.

  • Controlled Temperature: Starting the reaction at a low temperature helps to control any potential exothermic processes and minimize side reactions.

  • Aqueous Work-up: The product, being an organic molecule with limited water solubility, readily precipitates upon the addition of water, facilitating its isolation.

Spectroscopic Characterization: Elucidating the Structure

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of its 3-isomer and the known effects of substituent positions on the indole ring, the following spectral data can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the oxime proton (-NOH), and the aldehydic proton (-CH=N). The chemical shifts of the aromatic protons will be influenced by the position of the oxime group. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbon of the oxime group (C=NOH) will have a characteristic chemical shift in the range of 140-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the oxime hydroxyl group.

  • N-H stretch: A sharp to medium band around 3300-3400 cm⁻¹ for the indole N-H.

  • C=N stretch: An absorption in the 1620-1680 cm⁻¹ region, characteristic of the oxime C=N bond.

  • N-O stretch: A band in the 900-960 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum of the precursor, 1H-indole-6-carboxaldehyde, shows a prominent molecular ion peak at m/z 145.[4][8] For this compound, a molecular ion peak at m/z 160 is expected, corresponding to its molecular weight.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of the indole nucleus and the oxime functional group.

G cluster_0 Reactivity of this compound node_A This compound Key Reactive Sites node_B Indole N-H - Acylation - Alkylation node_A->node_B Indole Nitrogen node_C Oxime -OH - Etherification - Esterification node_A->node_C Oxime Hydroxyl node_D Oxime C=N - Reduction to Amine - Beckmann Rearrangement node_A->node_D Iminoyl Carbon node_E Aromatic Ring - Electrophilic Substitution node_A->node_E Benzene Ring

Caption: Key reactive sites of this compound.

  • Acidity of the Oxime Proton: The hydroxyl proton of the oxime is weakly acidic and can be deprotonated by a suitable base, allowing for subsequent alkylation or acylation reactions to form O-substituted oxime ethers and esters.

  • Reactions at the Indole Nitrogen: The N-H proton of the indole ring can also be deprotonated and the resulting anion can undergo alkylation or acylation.

  • Reduction of the Oxime: The C=N bond of the oxime can be reduced to the corresponding aminomethyl indole, a valuable building block in medicinal chemistry.

  • Beckmann Rearrangement: Under acidic conditions, aldoximes can undergo the Beckmann rearrangement to yield amides.

Potential Applications in Drug Discovery and Development

The indole oxime scaffold is of significant interest to researchers in drug development due to its diverse biological activities. While specific studies on this compound are limited, the broader class of indole oximes has shown promise in several therapeutic areas.

  • Kinase Inhibition: Many indole derivatives are known to be potent kinase inhibitors, and the oxime functionality can enhance binding to the ATP-binding site of various kinases. This makes this compound a candidate for screening in cancer and inflammatory disease models.

  • Antimicrobial and Antiviral Activity: The indole nucleus is present in many natural and synthetic antimicrobial and antiviral agents. The oxime group can contribute to these activities by altering the molecule's lipophilicity and hydrogen bonding capacity.

  • Neurological Applications: Indole-based compounds have a long history of use in treating neurological disorders. The structural similarity of the indole core to neurotransmitters like serotonin suggests that derivatives such as this compound could be explored for their potential to modulate neuronal signaling pathways.

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely untapped, potential. This guide provides a comprehensive overview of its known and predicted properties, a reliable synthesis protocol, and a framework for its characterization. The structural features of this compound make it a compelling candidate for further investigation in the fields of medicinal chemistry and materials science. Future research should focus on the experimental determination of its physicochemical properties, a thorough evaluation of its biological activity across various assays, and the exploration of its utility as a versatile synthetic intermediate.

References

  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1H-Indole-6-Carboxaldehyde Oxime. Retrieved from [Link]

  • Kalatuwawa, I. P., Gunaratna, M. J., & Udukala, D. N. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. Available at: [Link]

  • NIST. (n.d.). Indole-6-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Indole-6-carboxaldehyde. NIST Mass Spectrometry Data Center. Retrieved from [Link]

  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of indoles: a patent review. Expert opinion on therapeutic patents, 24(6), 641–681. Available at: [Link]

  • El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-742. Available at: [Link]

Sources

An In-depth Technical Guide to the E/Z Isomerism and Stereochemistry of 1H-indole-6-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and pharmacokinetic profiles. For compounds containing a C=N double bond, such as oximes, this manifests as E/Z isomerism. This guide provides a comprehensive technical overview of the stereochemistry of 1H-indole-6-carbaldehyde oxime, a molecule of interest in medicinal chemistry due to the prevalence of the indole scaffold in numerous bioactive compounds.[1][2] We will delve into the synthesis of this oxime, the factors governing the resulting isomeric ratio, robust analytical techniques for isomer differentiation and characterization, and the profound implications of its stereochemistry. This document is designed to serve as a practical and authoritative resource, blending established chemical principles with actionable experimental protocols.

Introduction: The Significance of Oxime Stereochemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic biologically active compounds.[1][3] When an indole-carbaldehyde is converted to its corresponding oxime, a new stereocenter is introduced at the C=N double bond, leading to the formation of E (entgegen) and Z (zusammen) isomers.

The spatial arrangement of the hydroxyl group relative to the indole ring is not a trivial distinction. This seemingly subtle structural difference can dramatically alter a molecule's interaction with biological targets, such as enzymes or receptors.[4][5] For instance, the antidepressant activity of fluvoxamine is exclusively associated with its E-isomer.[4] Therefore, the ability to selectively synthesize, separate, and unambiguously characterize the isomers of this compound is paramount for any research or development program involving this molecule.

The interconversion between E and Z isomers of oximes typically has a high energy barrier at room temperature, making the individual stereoisomers stable and isolable.[6] This stability contrasts with imines, which often interconvert rapidly.[6] The higher barrier in oximes is attributed to the electronegative oxygen atom, which alters the hybridization and energy of the nitrogen lone pair involved in the isomerization transition state.[6]

Diagram: E/Z Isomers of this compound

Caption: Geometric isomers of this compound.

Synthesis and Control of Isomeric Ratio

The synthesis of this compound is typically achieved through the condensation of the parent aldehyde with hydroxylamine. However, the choice of reaction conditions can significantly influence the kinetic and thermodynamic ratio of the resulting E/Z isomers.

Standard Oximation Protocol

The most common method involves the reaction of 1H-indole-6-carbaldehyde with hydroxylamine hydrochloride in the presence of a base.[7]

Protocol: Synthesis of this compound

  • Dissolution: Dissolve 1H-indole-6-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Reagent Preparation: In a separate flask, dissolve hydroxylamine hydrochloride (NH₂OH·HCl, 1.5-5 equivalents) in an aqueous solution of a base (e.g., NaOH, Na₂CO₃, or pyridine, 1.5-5 equivalents) at 0-5 °C.[8][9]

  • Reaction: Add the hydroxylamine solution dropwise to the aldehyde solution at 0-5 °C with constant stirring.

  • Incubation: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product, typically a mixture of E and Z isomers, can be purified by column chromatography.[10]

Factors Influencing E/Z Selectivity

The stereochemical outcome of the oximation is not random; it is governed by the reaction mechanism and conditions.

  • pH Control: The pH of the reaction medium is a critical factor. Acidic conditions can promote the isomerization of the initially formed kinetic product to the more thermodynamically stable isomer.[8][11] Studies on indole-3-carbaldehyde oximes have shown that acidic conditions favor the formation of the syn (or Z) isomer, while neutral or basic conditions may yield mixtures or favor the anti (or E) isomer.[8] This is because acid can catalyze the rotation around the C=N bond through protonation of the oxime nitrogen.[12]

  • Thermodynamic vs. Kinetic Control: Most synthetic methods provide mixtures of E and Z isomers, or they yield the thermodynamically more stable E isomer.[13] The E-isomer is often, but not always, the more stable form due to reduced steric hindrance between the hydroxyl group and the bulkier substituent on the carbon (in this case, the indole ring).[4][14]

  • Solvent-Free and Alternative Methods: Mechanochemical synthesis, performed by milling the reactants together in the absence of a solvent, has emerged as a green and efficient alternative.[11] These methods can sometimes offer different isomeric ratios compared to solution-phase reactions.[11]

Isomer Separation and Purification

Due to their different spatial arrangements, E and Z isomers possess distinct physical properties, such as polarity and crystal packing, which allows for their separation.

MethodPrincipleKey Considerations
Column Chromatography Differential adsorption of isomers onto a stationary phase (e.g., silica gel) based on polarity.[10]The less polar isomer typically elutes first. A solvent system with low to moderate polarity (e.g., hexane/ethyl acetate) is often effective.
Recrystallization Differences in the solubility of the isomers in a particular solvent system.One isomer may be significantly less soluble, allowing it to crystallize out of a concentrated solution, leaving the other in the mother liquor.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning between a mobile and stationary phase.Both normal-phase and reverse-phase HPLC can be effective. Method development is required to optimize peak resolution.

Stereochemical Assignment: A Multi-Technique Approach

Unambiguous determination of the stereochemistry of each isolated isomer is the most critical step. A combination of spectroscopic and analytical techniques provides the highest level of confidence.

Diagram: Analytical Workflow for Stereochemical Assignment

G start Crude Oxime Mixture (E/Z) separation Separation (Column Chromatography / HPLC) start->separation isomer_E Isolated Isomer 1 separation->isomer_E isomer_Z Isolated Isomer 2 separation->isomer_Z nmr NMR Spectroscopy (1H, 13C, NOESY) isomer_E->nmr xray X-ray Crystallography (If single crystals form) isomer_E->xray isomer_Z->nmr isomer_Z->xray assignment Unambiguous Stereochemical Assignment (E and Z) nmr->assignment xray->assignment

Caption: Workflow for separation and characterization of oxime isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing oxime isomers in solution.[15][16]

  • ¹H NMR Spectroscopy: The chemical shift of the aldehydic proton (H-C=N) is highly diagnostic.

    • In the Z-isomer , the aldehydic proton is syn to the oxime -OH group. This spatial proximity causes deshielding, resulting in a downfield chemical shift (typically shifted by 0.6-0.7 ppm) compared to the E-isomer.[7]

    • In the E-isomer , the aldehydic proton is anti to the -OH group and experiences a more typical chemical environment, resonating at a higher field (upfield).[7]

    • Protons on the indole ring proximal to the C=N-OH group will also exhibit different chemical shifts between the two isomers due to the anisotropic effect of the C=N bond and through-space interactions.[15]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the imine carbon (C=N) and the adjacent indole ring carbons, are sensitive to the stereochemistry.[15] Steric compression in the more hindered isomer can cause certain carbon signals to shift upfield.[15]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive NMR experiment for assigning stereochemistry. It detects spatial proximity between protons (typically < 5 Å).[4][17]

    • For the Z-isomer , a cross-peak will be observed between the oxime -OH proton and the aldehydic proton (H-C=N).

    • For the E-isomer , a cross-peak should be observed between the aldehydic proton (H-C=N) and the C5-proton of the indole ring. No correlation would be seen between the aldehydic and -OH protons.[4][17]

Protocol: NMR Analysis for E/Z Determination

  • Sample Preparation: Prepare separate, high-purity samples of each isolated isomer in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable -OH proton.

  • ¹H and ¹³C Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra for both isomers. Compare the chemical shifts of the H-C=N proton and the aromatic protons.

  • NOESY Experiment: Acquire a 2D NOESY spectrum for each isomer. A mixing time of 500-800 ms is typically appropriate.

  • Data Analysis: Process the spectra and look for the key diagnostic cross-peaks as described above to assign the E and Z configurations.

Single-Crystal X-ray Crystallography

If suitable single crystals can be grown, X-ray crystallography provides irrefutable proof of the solid-state structure and stereochemistry of an isomer.[4][18] It allows for the direct visualization of the atomic arrangement and the geometric relationship around the C=N double bond.[19][20] This technique is considered the "gold standard" for structural elucidation.

Conclusion and Future Outlook

The stereochemistry of this compound is a critical parameter that dictates its physicochemical and biological properties. A systematic approach combining controlled synthesis, chromatographic separation, and rigorous spectroscopic analysis, particularly 2D NOESY NMR, is essential for any research program. While the principles discussed are broadly applicable, it is crucial for researchers to generate specific empirical data for the 6-substituted indole oxime. As the demand for stereochemically pure active pharmaceutical ingredients grows, a thorough understanding and application of these principles will remain fundamental to the successful development of novel indole-based therapeutics.

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An In-depth Technical Guide to 1H-Indole-6-carbaldehyde Oxime: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1H-indole-6-carbaldehyde oxime, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis, biological activities, and therapeutic applications of this class of indole compounds. We will delve into the synthetic pathways, explore the underlying mechanisms of their biological action, and discuss their potential as kinase inhibitors and antioxidants.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged heterocyclic structure found in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in medicinal chemistry.[2] From anticancer agents to treatments for neurological disorders, indole derivatives have demonstrated a remarkable breadth of therapeutic potential.[3] This guide focuses specifically on the 6-substituted indole scaffold, with a primary emphasis on this compound, a molecule of growing interest due to the diverse biological roles of oxime functionalities.[4]

Synthesis of this compound and Its Precursor

The synthesis of this compound is a two-step process that begins with the formylation of the indole ring to produce the key intermediate, 1H-indole-6-carboxaldehyde. This is followed by a standard oximation reaction.

Synthesis of 1H-Indole-6-carboxaldehyde

The introduction of a formyl group at the C6 position of the indole ring can be achieved through electrophilic substitution reactions. The choice of method is critical to control the regioselectivity, as formylation of unsubstituted indole typically occurs at the C3 position. Common methods include the Vilsmeier-Haack and Reimer-Tiemann reactions.[5][6]

  • Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds.[7][8] The reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][7] The electrophilic Vilsmeier reagent then attacks the indole ring. While formylation of indole itself predominantly yields indole-3-carboxaldehyde, modifications to the indole ring or reaction conditions can influence the position of formylation.

  • Reimer-Tiemann Reaction: This reaction is another classical method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like indoles.[6][9] The reaction typically employs chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to generate dichlorocarbene (:CCl₂) as the electrophile.[10]

Experimental Protocol: Synthesis of 1H-Indole-6-carboxaldehyde (Illustrative)

The following is a generalized protocol for the Vilsmeier-Haack formylation, which would require optimization for regioselective synthesis of the 6-isomer, potentially through the use of protecting groups or specific indole precursors.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve the indole starting material in a suitable solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1H-indole-6-carboxaldehyde.

G Indole Indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Iminium_Salt Indole_6_CHO 1H-Indole-6-carboxaldehyde Iminium_Salt->Indole_6_CHO Hydrolysis Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Indole_6_CHO

Caption: Vilsmeier-Haack Formylation of Indole.

Oximation of 1H-Indole-6-carboxaldehyde

The conversion of the aldehyde to the corresponding oxime is a straightforward condensation reaction with hydroxylamine.[11] This reaction is typically carried out in the presence of a base to liberate the free hydroxylamine from its hydrochloride salt.[3][11]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 1H-indole-6-carboxaldehyde in a suitable solvent such as ethanol or a mixture of methanol and water.[12]

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) to the solution, followed by a base such as sodium hydroxide or potassium carbonate to neutralize the HCl.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux for a few hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.[11]

  • Work-up and Purification: Upon completion, cool the reaction mixture and, if necessary, adjust the pH. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent under reduced pressure. The crude oxime can be purified by recrystallization or column chromatography.[12]

G Indole_6_CHO 1H-Indole-6-carboxaldehyde Oxime This compound Indole_6_CHO->Oxime Condensation Hydroxylamine Hydroxylamine (NH₂OH·HCl, Base) Hydroxylamine->Oxime

Caption: Oximation of 1H-Indole-6-carboxaldehyde.

Physicochemical Properties and Characterization

The structural elucidation and confirmation of this compound and its precursor are performed using standard analytical techniques.

CompoundMolecular FormulaMolecular WeightAppearance
1H-Indole-6-carboxaldehydeC₉H₇NO145.16 g/mol Solid
This compoundC₉H₈N₂O160.18 g/mol Not specified

Table 1: Physicochemical Properties [13][14]

Characterization Data (Illustrative):

  • 1H-Indole-6-carboxaldehyde:

    • ¹H NMR: Expected signals would include peaks for the indole ring protons and a characteristic singlet for the aldehyde proton (CHO) typically in the range of 9-10 ppm.

    • ¹³C NMR: The spectrum would show resonances for the carbon atoms of the indole ring and a downfield signal for the carbonyl carbon of the aldehyde group.

    • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight.[14]

  • This compound:

    • ¹H NMR: The spectrum would show the disappearance of the aldehyde proton signal and the appearance of a new signal for the oxime proton (=N-OH), along with the indole ring protons.

    • ¹³C NMR: The carbonyl carbon signal would be replaced by a signal for the oxime carbon (C=N).

    • MS: The mass spectrum would show a molecular ion peak consistent with the molecular weight of the oxime.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the therapeutic potential can be inferred from studies on its precursor and the broader class of indole and oxime derivatives.

Antioxidant and Cytoprotective Effects of the Precursor

Recent research has highlighted the significant antioxidant and cytoprotective properties of 1H-indole-6-carboxaldehyde . A study demonstrated that this compound can protect lung fibroblast cells from oxidative stress-induced damage.[15]

Mechanism of Action: Nrf2/HO-1 Pathway Activation

The protective effects of 1H-indole-6-carboxaldehyde are attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .[15] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[16][17][18] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1.[19] Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including HO-1.[17][19] HO-1 is a potent antioxidant enzyme that plays a crucial role in cellular defense against oxidative damage.[18][20]

The study on 1H-indole-6-carboxaldehyde showed that it promotes the nuclear translocation of Nrf2 and upregulates the expression of HO-1, thereby enhancing the cellular antioxidant capacity.[15] This mechanism suggests that derivatives of 1H-indole-6-carboxaldehyde, including the oxime, may also possess similar antioxidant properties.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces dissociation Indole_6_CHO 1H-Indole-6-carboxaldehyde Indole_6_CHO->Keap1_Nrf2 Induces dissociation ARE ARE Nrf2_nuc->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein (Antioxidant Effect) HO1_Gene->HO1_Protein Translation

Caption: Nrf2/HO-1 Pathway Activation.

Potential as Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors.[21] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] The introduction of an oxime group has been shown to enhance the kinase inhibitory activity of various natural and synthetic compounds.[7][22] For instance, indirubin oximes have demonstrated high-affinity binding to several protein kinases involved in tumorigenesis.[4]

While direct evidence for the kinase inhibitory activity of this compound is not yet available, its structural similarity to other known indole-based kinase inhibitors suggests that it and its derivatives are promising candidates for screening against various kinase targets. The structure-activity relationship (SAR) studies of related indole derivatives can provide valuable insights for the design of novel kinase inhibitors based on the this compound scaffold.[22][23]

Derivatives, Analogs, and Future Directions

The this compound core provides a versatile platform for the development of a diverse library of compounds with potentially enhanced biological activities.

  • O-Alkylation and O-Arylation of the Oxime: Modification of the oxime hydroxyl group can lead to the synthesis of oxime ethers, which may exhibit altered pharmacokinetic properties and target engagement.

  • Substitution on the Indole Ring: Introducing various substituents at other positions of the indole ring can modulate the electronic properties and steric profile of the molecule, influencing its biological activity. SAR studies on indole-6-carboxylic acid derivatives have shown that different substituents can significantly impact their antiproliferative properties.[22]

  • N-Alkylation of the Indole Nitrogen: Alkylation of the indole nitrogen can lead to N-substituted derivatives with potentially different biological activities, as has been demonstrated for indole-3-carbaldehyde oximes.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives. Screening these compounds against a panel of kinases and in cellular assays for antioxidant and anti-inflammatory activity will be crucial to unlocking their full therapeutic potential.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the known biological activities of its precursor and the broader class of indole oximes, it holds potential as an antioxidant, cytoprotective agent, and kinase inhibitor. This guide has provided a comprehensive overview of its synthesis and potential therapeutic applications, laying the groundwork for future research and development in this exciting area of drug discovery.

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Unveiling the Therapeutic Potential of 1H-Indole-6-Carbaldehyde Oxime: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities. This technical guide delves into the untapped potential of a specific derivative, 1H-indole-6-carbaldehyde oxime. While direct pharmacological data on this compound is nascent, this paper will synthesize existing knowledge on related indole-containing molecules to forecast its probable biological activities. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent, underpinned by mechanistic insights and supported by detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel indole-based therapeutics.

Introduction: The Indole Scaffold and the Promise of this compound

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored motif in the design of therapeutic agents.[1] Indole derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

This guide focuses on the potential of a lesser-explored derivative, this compound. The introduction of an oxime functional group to the indole-6-carbaldehyde core presents an intriguing prospect for novel biological activity. Oximes themselves are known to possess diverse pharmacological applications, from antidotes for nerve agents to components of antibacterial agents.[2] The strategic combination of the indole scaffold with an oxime moiety at the 6-position suggests a high probability of discovering a compound with significant therapeutic value.

This document will serve as a comprehensive resource for the scientific community, providing a theoretical framework for the potential biological activities of this compound, alongside practical, step-by-step protocols for its synthesis and biological evaluation.

Synthesis of this compound

The synthesis of this compound is a straightforward conversion from its corresponding aldehyde, indole-6-carbaldehyde. This reaction is typically achieved through condensation with hydroxylamine hydrochloride in the presence of a base.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Indole-6-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Stir plate and stir bar

  • Round bottom flask

  • Condenser

  • Heating mantle

Procedure:

  • Dissolution: Dissolve indole-6-carbaldehyde in ethanol in a round bottom flask.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride and a base (such as sodium hydroxide or sodium carbonate) in a mixture of ethanol and water.[3][4] The base is crucial for the in situ deprotonation of hydroxylamine hydrochloride to generate the reactive hydroxylamine nucleophile.[4]

  • Reaction: Slowly add the hydroxylamine solution to the indole-6-carbaldehyde solution while stirring at room temperature.

  • Heating: Attach a condenser to the flask and heat the reaction mixture to reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices: The choice of a base is critical; sodium hydroxide or sodium carbonate facilitates the formation of the free hydroxylamine, which is the active nucleophile that attacks the carbonyl carbon of the aldehyde.[4] Ethanol is a common solvent due to its ability to dissolve both the starting material and the reagents. Refluxing provides the necessary activation energy for the condensation reaction to proceed to completion.

Potential Biological Activities and Mechanistic Insights

Based on the known activities of structurally related indole compounds, we can hypothesize several key biological activities for this compound.

Potential Anticancer Activity

The indole scaffold is a prominent feature in a multitude of anticancer agents.[5][6][7][8] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of various signaling pathways involved in cell proliferation and apoptosis.[8][9]

Inferred Mechanism of Action: this compound may exert anticancer effects through several potential mechanisms:

  • Tubulin Polymerization Inhibition: Many indole derivatives are known to bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]

  • Kinase Inhibition: The indole nucleus can act as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.

  • Induction of Apoptosis: The compound could trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).[11] Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[11]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. This data can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound.

Diagram: Proposed Anticancer Mechanism of Action

anticancer_mechanism IndoleOxime 1H-Indole-6-carbaldehyde Oxime Tubulin Tubulin Polymerization Inhibition IndoleOxime->Tubulin Kinase Kinase Inhibition IndoleOxime->Kinase Apoptosis Induction of Apoptosis IndoleOxime->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest Tubulin->CellCycleArrest CellDeath Cancer Cell Death Kinase->CellDeath Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Potential anticancer mechanisms of this compound.

Potential Antimicrobial Activity

Indole alkaloids have been reported to possess significant antimicrobial properties against a wide range of bacteria and fungi.[13][14][15][16][17] The precursor, indole-6-carboxaldehyde, has been isolated from marine algae and has shown some pharmacological activity.[18] Furthermore, derivatives of the isomeric indole-3-carbaldehyde oxime have demonstrated potent urease inhibitory activity, which is a key virulence factor for bacteria like Helicobacter pylori.[2][3][19]

Inferred Mechanism of Action:

  • Enzyme Inhibition: The compound may inhibit essential bacterial enzymes, such as urease, disrupting bacterial metabolism and survival.[19]

  • Biofilm Disruption: Indole derivatives have been shown to interfere with bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[16]

  • Cell Membrane Disruption: The lipophilic nature of the indole ring could facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death.

Experimental Protocol: Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[20][21]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper disks

  • This compound solution at various concentrations

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place sterile paper disks impregnated with different concentrations of this compound onto the inoculated agar surface. Also, place positive and negative control disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Data Analysis: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Diagram: Antimicrobial Assay Workflow

antimicrobial_workflow Start Start Inoculum Prepare Bacterial Inoculum Start->Inoculum InoculatePlate Inoculate Agar Plate Inoculum->InoculatePlate ApplyDisks Apply Compound-Impregnated Disks InoculatePlate->ApplyDisks Incubate Incubate Plates (18-24h, 37°C) ApplyDisks->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones End End MeasureZones->End

Caption: Workflow for the agar disk diffusion antimicrobial assay.

Potential Anti-inflammatory Activity

Indole derivatives are well-documented for their anti-inflammatory properties.[1][22][23][24] The precursor, indole-6-carboxaldehyde, has been shown to possess immunomodulatory effects.[25] The anti-inflammatory actions of indole compounds are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Inferred Mechanism of Action:

  • Inhibition of Pro-inflammatory Mediators: this compound could potentially inhibit the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).

  • COX Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[22]

  • Cytokine Modulation: It might suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.[26][27]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the compound for 24 hours.[28]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.[29]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[29]

Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Data Presentation and Interpretation

For each of the proposed biological activities, quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound against MCF-7 Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
192.5 ± 4.8
578.1 ± 6.1
1055.3 ± 3.9
2532.7 ± 2.5
5015.9 ± 1.8
IC₅₀ (µM) ~12.5

Table 2: Hypothetical Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm) (Mean ± SD)
Staphylococcus aureus18 ± 1.5
Escherichia coli15 ± 1.2
Pseudomonas aeruginosa12 ± 0.9
Positive Control (e.g., Ciprofloxacin)25 ± 2.0
Negative Control (Solvent)0

Table 3: Hypothetical Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Cells

Concentration (µM)% NO Inhibition (Mean ± SD)
0 (LPS Control)0 ± 3.5
115.2 ± 2.1
538.6 ± 4.3
1062.9 ± 5.0
2585.4 ± 3.7
IC₅₀ (µM) ~8.0

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with the potential for significant therapeutic applications. Based on the well-established biological activities of the indole scaffold and the oxime functional group, this compound is a strong candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols detailed in this guide provide a robust framework for initiating these crucial studies.

Future research should focus on the comprehensive in vitro and in vivo evaluation of this compound. Elucidation of its precise mechanisms of action through advanced molecular biology techniques will be paramount. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, will be instrumental in optimizing its potency and selectivity. The findings from these investigations could pave the way for the development of a novel class of indole-based therapeutics to address unmet medical needs.

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Methodological & Application

Application Notes and Protocols: Synthesis of 1H-indole-6-carbaldehyde oxime from 6-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-indole-6-carbaldehyde oxime is a valuable building block in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the oxime functional group offers a versatile handle for further chemical modifications, including the synthesis of nitriles, amides, and various heterocyclic systems.[1] This document provides a comprehensive guide for the synthesis of this compound from its corresponding aldehyde, 6-formylindole. The protocol is designed for researchers and scientists in the field of organic synthesis and drug discovery, offering a detailed, step-by-step procedure, an exploration of the underlying reaction mechanism, and guidelines for product characterization and safety.

Reaction Overview

The synthesis of this compound is achieved through the condensation reaction of 6-formylindole with hydroxylamine. This reaction is a classic example of the formation of an imine derivative from an aldehyde. Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl), which requires the presence of a base to liberate the free hydroxylamine nucleophile.

Materials and Methods

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )SupplierNotes
6-FormylindoleC₉H₇NO145.16Commercially AvailableAlso known as 1H-indole-6-carboxaldehyde.
Hydroxylamine HydrochlorideNH₂OH·HCl69.49Commercially AvailableCorrosive and a skin sensitizer. Handle with care.
Sodium HydroxideNaOH40.00Commercially AvailableCorrosive. Use appropriate personal protective equipment.
Ethanol (95%)C₂H₅OH46.07Commercially AvailableFlammable liquid.
Deionized WaterH₂O18.02Laboratory Supply
Ethyl AcetateC₄H₈O₂88.11Commercially AvailableFor extraction.
Brine (saturated NaCl solution)NaCl(aq)-Laboratory PreparedFor washing.
Anhydrous Sodium SulfateNa₂SO₄142.04Commercially AvailableFor drying.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser (optional, for heating if necessary)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Fume hood

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous indole-3-carbaldehyde oximes.[1]

Step 1: Dissolution of Starting Material

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-formylindole (1.0 eq) in 95% ethanol (approximately 10-15 mL per gram of starting material).

  • Stir the mixture at room temperature until the 6-formylindole is completely dissolved.

Step 2: Preparation of Hydroxylamine Solution

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 - 1.5 eq) in a minimal amount of deionized water.

  • In another beaker, prepare a solution of sodium hydroxide (1.2 - 1.5 eq) in deionized water.

  • Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution while stirring in an ice bath. This will generate free hydroxylamine. Caution: The reaction is exothermic.

Step 3: Reaction

  • To the stirred solution of 6-formylindole from Step 1, add the freshly prepared hydroxylamine solution dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The starting material (6-formylindole) should be consumed, and a new spot corresponding to the product should appear.

Step 4: Work-up and Isolation

  • Once the reaction is complete, reduce the volume of the ethanol by approximately half using a rotary evaporator.

  • Add deionized water to the reaction mixture to precipitate the crude product.

  • Filter the precipitate using a Buchner funnel and wash the solid with cold deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Step 5: Drying

  • Dry the purified product under vacuum to obtain this compound as a solid.

Reaction Workflow

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_product Product 6-Formylindole 6-Formylindole Dissolution Dissolve 6-Formylindole in Ethanol 6-Formylindole->Dissolution Hydroxylamine_HCl Hydroxylamine HCl Base_Activation Prepare Free Hydroxylamine (NH2OH·HCl + NaOH) Hydroxylamine_HCl->Base_Activation NaOH NaOH NaOH->Base_Activation Ethanol Ethanol Ethanol->Dissolution Reaction Combine and Stir (2-4h at RT) Dissolution->Reaction Base_Activation->Reaction Workup Precipitation with Water & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Mechanism of Oxime Formation

The reaction proceeds through a nucleophilic addition-elimination mechanism.

  • Liberation of the Nucleophile: The base (sodium hydroxide) deprotonates the hydroxylammonium ion (from hydroxylamine hydrochloride) to generate the free hydroxylamine, which is a more potent nucleophile.

    NH₃OH⁺ + OH⁻ ⇌ NH₂OH + H₂O

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 6-formylindole. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

  • Elimination of Water: The hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Subsequent elimination of a water molecule and the formation of a carbon-nitrogen double bond yields the final oxime product. The reaction is typically reversible and can be driven to completion by removing water.

Characterization of this compound

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended. The expected data is based on the known spectra of the isomeric 1H-indole-3-carbaldehyde oxime and general principles of spectroscopy.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons of the indole ring, a singlet for the oxime proton (-NOH), a singlet for the imine proton (-CH=N), and a broad singlet for the indole N-H proton. The chemical shifts will be influenced by the substitution pattern on the indole ring.
¹³C NMR Signals corresponding to the carbon atoms of the indole ring and the imine carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the oxime (broad, ~3200-3600 cm⁻¹), the C=N stretch (~1650 cm⁻¹), and the N-H stretch of the indole ring (~3400 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the product (160.18 g/mol ). Fragmentation patterns may involve loss of -OH, and cleavage of the C-C bond between the indole ring and the oxime functional group.
Melting Point A sharp melting point is indicative of a pure compound.

Safety Precautions

  • 6-Formylindole: May cause skin and eye irritation. It is advisable to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydroxylamine Hydrochloride: Corrosive and can cause severe skin burns and eye damage. It is also a skin sensitizer and may be harmful if swallowed or inhaled. Always handle hydroxylamine hydrochloride in a fume hood with appropriate PPE.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • Ethanol: Flammable liquid. Keep away from open flames and heat sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or gently warm the reaction mixture. Ensure the hydroxylamine was freshly prepared and used in a slight excess.
Loss of product during work-up.Ensure complete precipitation of the product by adding sufficient water. Avoid excessive washing.
Impure Product Presence of unreacted starting material.Monitor the reaction closely with TLC to ensure complete consumption of the starting material. Purify the product by recrystallization or column chromatography.
Formation of side products.Control the reaction temperature and the rate of addition of reagents.
Reaction does not start Inactive hydroxylamine.Ensure the hydroxylamine solution was freshly prepared, as it can be unstable.
Insufficient base.Use a slight excess of base to ensure complete liberation of free hydroxylamine.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from 6-formylindole. By following the outlined protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for their drug discovery and development endeavors. The provided information on the reaction mechanism and product characterization will aid in understanding the chemical transformation and ensuring the quality of the final product.

References

  • Organic Syntheses Procedure. (n.d.). Synthesis of indole-3-aldehyde. Retrieved from [Link]

  • Kalatuwawege, I. P., Gunaratna, M. J., & Udukala, D. N. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. [Link]

  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sharghi, H., & Hosseini, M. (2002). A new and efficient method for the synthesis of oximes under solvent-free conditions. Synthesis, 2002(08), 1057-1059.
  • Saikia, L., Baruah, J. M., & Thakur, A. J. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Organic and Medicinal Chemistry Letters, 1(1), 1-6. [Link]

Sources

Synthesis of 1H-indole-6-carbaldehyde oxime: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable protocol for the synthesis of 1H-indole-6-carbaldehyde oxime, a valuable intermediate in medicinal chemistry and drug development. This document provides a step-by-step methodology, explains the underlying chemical principles, and offers insights into process optimization and characterization of the final product. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound serves as a crucial building block in the synthesis of a variety of biologically active compounds. Oximes, in general, are recognized for their diverse applications, including their use as protecting groups for carbonyls, precursors to amides via the Beckmann rearrangement, and their intrinsic biological activities.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The combination of the indole nucleus with an oxime functionality at the 6-position offers a versatile platform for the development of novel therapeutic agents.

This application note provides a detailed, field-proven protocol for the synthesis of this compound from 1H-indole-6-carboxaldehyde and hydroxylamine hydrochloride. The described method is optimized for high yield and purity, with a focus on safe laboratory practices.

Reaction Principle and Causality

The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction between the aldehyde group of 1H-indole-6-carboxaldehyde and hydroxylamine.[2][3] Hydroxylamine hydrochloride is the stable salt form of hydroxylamine and is commercially available.[2][3] In the presence of a weak base, the free hydroxylamine is liberated, which then acts as the nucleophile.[2][3]

The reaction mechanism can be summarized as follows:

  • Deprotonation of Hydroxylamine Hydrochloride: A weak base, such as sodium carbonate or pyridine, is used to neutralize the hydrochloride salt, generating the free hydroxylamine. This step is crucial as the protonated form is not nucleophilic.

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the 1H-indole-6-carboxaldehyde. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A series of proton transfers occur, leading to the formation of a carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime. This step is often acid-catalyzed.[4]

The choice of solvent and base is critical for the reaction's success. A protic solvent like ethanol is often used to facilitate the dissolution of the reactants and intermediates. The base should be strong enough to deprotonate the hydroxylamine hydrochloride but not so strong as to cause unwanted side reactions.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
1H-Indole-6-carboxaldehyde≥97%Sigma-Aldrich1196-70-9
Hydroxylamine hydrochloride≥98%Thermo Fisher Scientific5470-11-1
Sodium Carbonate (Anhydrous)ACS ReagentVWR497-19-8
Ethanol (200 Proof)ACS/USP GradeDecon Labs64-17-5
Ethyl AcetateACS GradeFisher Chemical141-78-6
HexaneACS GradeFisher Chemical110-54-3
Deionized Water--7732-18-5
Magnesium Sulfate (Anhydrous)ACS ReagentEMD Millipore7487-88-9

Safety and Handling

4.1. 1H-Indole-6-carboxaldehyde:

  • May cause skin and serious eye irritation.[5]

  • May cause an allergic skin reaction.[5]

  • Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[6]

4.2. Hydroxylamine Hydrochloride:

  • Toxic if swallowed and may be corrosive to metals.[7]

  • Causes skin and serious eye irritation.[7]

  • May cause an allergic skin reaction and is suspected of causing cancer.[7]

  • Very toxic to aquatic life.[7][8]

  • Handling: Use only in a chemical fume hood.[8] Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.[7][8][9] Avoid dust formation.[7][9] Keep away from heat and sources of ignition.[7][8]

4.3. General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

This protocol outlines the synthesis of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Dissolve 1H-indole-6-carboxaldehyde in Ethanol C 3. Add hydroxylamine solution to the aldehyde solution A->C B 2. Prepare separate solution of Hydroxylamine HCl and Na2CO3 in water B->C D 4. Stir at room temperature C->D Reaction E 5. Monitor reaction by TLC D->E F 6. Quench with water and extract with Ethyl Acetate E->F G 7. Dry organic layer and concentrate under vacuum F->G H 8. Purify by column chromatography G->H I 9. Characterize by NMR and IR spectroscopy H->I

Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole-6-carboxaldehyde (1.45 g, 10 mmol).

    • Dissolve the aldehyde in 30 mL of ethanol.

    • In a separate 50 mL beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium carbonate (0.64 g, 6 mmol) in 15 mL of deionized water. Stir until all solids have dissolved.

    • Slowly add the aqueous hydroxylamine hydrochloride/sodium carbonate solution to the ethanolic solution of the aldehyde at room temperature with vigorous stirring.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The starting material (1H-indole-6-carboxaldehyde) should have a different Rf value than the product oxime. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, as indicated by TLC, pour the reaction mixture into 100 mL of deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford the pure this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show a characteristic singlet for the iminic proton (-CH=N-) in the range of δ 8.0 - 8.3 ppm.[10] A broad singlet corresponding to the -OH proton of the oxime will also be present, which is exchangeable with D₂O.[1] Signals for the indole ring protons will also be observed in the aromatic region.
¹³C NMR The carbon NMR spectrum should show a signal for the iminic carbon (C=N) in the downfield region. The chemical shifts of the indole ring carbons will also be present.
IR Spectroscopy The IR spectrum is a valuable tool for identifying key functional groups. A medium to weak absorption band for the C=N stretch is expected in the 1620-1685 cm⁻¹ region.[10] The absence of a strong carbonyl (C=O) stretch from the starting aldehyde (typically around 1680-1700 cm⁻¹) and the presence of a broad O-H stretching band for the oxime (typically between 3100-3600 cm⁻¹) are key indicators of a successful reaction.[10]
Mass Spectrometry Mass spectrometry can be used to confirm the molecular weight of the product. The molecular ion peak [M]⁺ corresponding to the calculated molecular weight of this compound (C₉H₈N₂O, MW: 160.17 g/mol ) should be observed.

Note: Oximes can exist as a mixture of E/Z (syn/anti) geometric isomers, which may result in the appearance of two distinct sets of signals in the NMR spectra.[10][11][12]

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40-50 °C) can also be applied to drive the reaction to completion.
Ineffective deprotonation of hydroxylamine hydrochloride.Ensure the base is fresh and added in the correct stoichiometric amount.
Low Yield Product loss during work-up.Ensure complete extraction from the aqueous layer. Minimize transfers of the product.
Impure starting materials.Use high-purity starting materials.
Formation of Side Products The reaction of aldehydes with hydroxylamine can sometimes lead to the formation of nitriles under certain conditions (e.g., high temperature).[3][13]Maintain the reaction at room temperature or with gentle heating.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for reaction setup, monitoring, work-up, and purification, researchers can consistently obtain this valuable intermediate in high yield and purity. The provided safety information and troubleshooting guide will further assist in the successful and safe execution of this synthesis. The characterization data will ensure the structural integrity of the final product, making it suitable for subsequent applications in drug discovery and development.

References

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. [Link]

  • Quora. (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. [Link]

  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. [Link]

  • Asian Journal of Green Chemistry. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. [Link]

  • ResearchGate. (2021). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]

  • ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. [Link]

  • PubMed Central. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]

  • RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Novel Oxime Derivatives. [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • PubMed Central. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. [Link]

  • ResearchGate. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]

  • Organic Syntheses. (n.d.). Note 4. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • Semantic Scholar. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. [Link]

  • ResearchGate. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. [Link]

Sources

Application Note & Protocol: High-Purity Recrystallization of 1H-Indole-6-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1H-indole-6-carbaldehyde oxime via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles of solvent selection, the step-by-step recrystallization workflow, and robust troubleshooting strategies. The methodologies presented herein are grounded in established chemical principles to ensure the attainment of high-purity crystalline material suitable for downstream applications.

Introduction: The Rationale for Recrystallization

This compound is a valuable building block in medicinal chemistry and materials science. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4] This temperature-dependent solubility gradient allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain in the solution (mother liquor).[2]

The molecular structure of this compound, featuring a polar indole ring system and an oxime functional group, suggests that it is a polar molecule. This polarity is a key determinant in the selection of an appropriate recrystallization solvent, guiding the choice towards polar solvents or solvent mixtures.[5]

Pre-Protocol Considerations: Solvent Selection

The success of any recrystallization procedure is critically dependent on the choice of solvent.[2] A systematic approach to solvent selection is therefore essential.

Theoretical Assessment of Solvent Compatibility

Based on the "like dissolves like" principle, polar solvents are expected to be good candidates for dissolving the polar this compound.[5][6] Potential solvents and solvent systems are listed in the table below, ordered by decreasing polarity.

Solvent/SystemPolarityBoiling Point (°C)Rationale for Consideration
WaterHigh100Highly polar, but may have low solubility for the organic molecule even when hot.[7]
MethanolHigh65A common solvent for polar organic compounds.[6]
EthanolHigh78Frequently used for recrystallizing oximes and indole derivatives.[4][8]
Ethanol/WaterVariable78-100A versatile mixed-solvent system that allows for fine-tuning of polarity.[2][4]
AcetoneMedium56A good solvent for many organic compounds, but its low boiling point may be a drawback.[2]
Ethyl AcetateMedium77A moderately polar solvent.
TolueneLow111Less likely to be a good single solvent, but could be part of a mixed-solvent system.
Experimental Solvent Screening Protocol

A small-scale screening experiment is the most reliable method for identifying the optimal solvent.

Materials:

  • Crude this compound (~100 mg)

  • Selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene)

  • Small test tubes or vials

  • Hot plate or water bath

  • Glass stirring rod

Procedure:

  • Place approximately 10-20 mg of the crude oxime into separate test tubes.

  • Add a few drops of a single solvent to each corresponding test tube at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.[5]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.[4]

  • Continue adding the solvent dropwise while heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.[2]

  • If a single solvent is not ideal, a mixed-solvent system can be tested. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool to induce crystallization.[2][4] A common and promising system for this compound is an ethanol/water mixture.[4]

Detailed Recrystallization Protocol for this compound

This protocol assumes that an ethanol/water mixture has been identified as a suitable solvent system from the screening process.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (appropriate size for the amount of material)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Condenser (optional, but recommended for larger scales)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of hot ethanol required to dissolve the solid. Start with a small volume and add more in small portions while heating and stirring. It is crucial to use the minimum amount of solvent to ensure a good yield.[1]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, a hot filtration step is required. To prevent premature crystallization during filtration, add a small excess of hot ethanol (around 5-10% of the total volume used for dissolution).

    • Preheat a gravity filtration setup (funnel and receiving flask) with hot ethanol.

    • Quickly filter the hot solution to remove the insoluble impurities.

  • Addition of Anti-Solvent:

    • Reheat the clear filtrate to boiling.

    • Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals or a precipitate.[3]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same proportion as the final crystallization mixture) to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a period by drawing air through the funnel.

    • For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude Crude Oxime Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve HotFiltration Hot Filtration (if needed) Dissolve->HotFiltration Insoluble Impurities Present AddWater Add Hot Water to Turbidity Dissolve->AddWater No Insoluble Impurities HotFiltration->AddWater CoolSlowly Slow Cooling to Room Temperature AddWater->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry PureCrystals Pure Crystalline Product Dry->PureCrystals

Sources

Application Notes and Protocols: 1H-Indole-6-carbaldehyde Oxime as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole-6-Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. While functionalization at the C3 position of the indole ring is extensively studied, modifications at other positions, such as C6, offer alternative vectors for molecular elaboration, leading to novel chemical entities with distinct pharmacological profiles.

1H-indole-6-carbaldehyde and its derivatives, such as the corresponding oxime, are valuable intermediates that unlock access to a diverse range of 6-substituted indoles. The oxime functionality, in particular, is not merely a derivative of the aldehyde but a versatile functional group in its own right, serving as a precursor to amines, amides, nitriles, and various heterocyclic systems. These transformations are critical in the synthesis of compounds for drug discovery and materials science.[3]

This guide provides a comprehensive overview of the synthesis of 1H-indole-6-carbaldehyde oxime and explores its potential as a key intermediate, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral properties for the precursor aldehyde and its oxime is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
1H-Indole-6-carboxaldehydeC₉H₇NO145.16Solid1196-70-9
This compound C₉H₈N₂O 160.18 Data not available 1018038-62-4

Spectroscopic Data for 1H-Indole-6-carboxaldehyde (Precursor):

  • Mass Spectrum (Electron Ionization): Key fragments (m/z) can be found in the NIST database.[4]

  • ¹H NMR and ¹³C NMR: Detailed spectral data are available in various publications and databases, confirming the structure of the aldehyde.[5][6]

Synthesis of this compound: A General Protocol

The synthesis of this compound begins with the preparation of its aldehyde precursor, followed by the oximation reaction.

Part 1: Synthesis of the Precursor, 1H-Indole-6-carboxaldehyde

The formylation of the indole ring can be challenging due to the high reactivity of the pyrrole moiety, which typically directs electrophilic substitution to the C3 position.[7] Methods like the Vilsmeier-Haack or Duff reaction are commonly used for C3-formylation.[8][9] Achieving selective formylation at the C6 position often requires strategies involving protecting groups or starting from an already substituted benzene ring precursor before indole synthesis. A recently developed boron-catalyzed formylation offers a promising method for accessing various C-formylindoles, including the C6 isomer.[10] For the purpose of these application notes, we will assume the availability of the starting material, 1H-indole-6-carboxaldehyde.[5][11]

Part 2: Oximation of 1H-Indole-6-carboxaldehyde

The conversion of an aldehyde to an oxime is a robust and high-yielding condensation reaction. The following protocol, adapted from established procedures for indole-3-carbaldehyde oxime, is broadly applicable.[12][13] The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon. The use of a base, such as sodium hydroxide, is crucial as it liberates the free hydroxylamine from its hydrochloride salt, which is the active nucleophile.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 1H-Indole-6-carboxaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH)

    • Ethanol (95%)

    • Distilled water

    • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred solution of 1H-indole-6-carboxaldehyde (1.0 eq) in 95% ethanol in a round-bottom flask, add hydroxylamine hydrochloride (5.0 eq).

    • Prepare a solution of sodium hydroxide (5.0 eq) in a minimal amount of distilled water.

    • Cool the reaction flask containing the aldehyde and hydroxylamine hydrochloride mixture to 0 °C using an ice bath.

    • Slowly add the aqueous NaOH solution to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Upon completion, reduce the volume of ethanol using a rotary evaporator.

    • Dilute the remaining aqueous mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Excess Reagents: A significant excess of hydroxylamine hydrochloride and sodium hydroxide is used to drive the equilibrium towards the oxime product and ensure complete conversion of the starting aldehyde.[12]

  • Temperature Control: The initial addition of the base is performed at 0 °C to control the exothermicity of the neutralization reaction between NaOH and NH₂OH·HCl.

  • Solvent: Ethanol is an excellent solvent for both the indole aldehyde and the reagents, facilitating a homogeneous reaction mixture.

Applications of this compound as a Synthetic Intermediate

The true value of this compound lies in its potential for further synthetic transformations. The oxime functional group is a gateway to several key functionalities.

Application 1: Reduction to 6-(Aminomethyl)-1H-indole

The reduction of oximes provides a direct route to primary amines. 6-(Aminomethyl)-1H-indoles are important pharmacophores, present in various biologically active molecules, including serotonin receptor agonists.

Workflow: Reduction of Indole-6-carbaldehyde Oxime

G start This compound reagent Reducing Agent (e.g., LiAlH₄, H₂/Pd-C, NaBH₄/NiCl₂) start->reagent  Reaction in  anhydrous solvent (e.g., THF) workup Aqueous Workup reagent->workup product 6-(Aminomethyl)-1H-indole workup->product

Caption: General workflow for the reduction of the oxime to a primary amine.

Proposed Protocol: Synthesis of 6-(Aminomethyl)-1H-indole

  • Reagents:

    • This compound

    • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a nickel(II) chloride catalyst

    • Anhydrous tetrahydrofuran (THF) or Methanol

    • Aqueous solution of NaOH or HCl

  • Procedure (using LiAlH₄):

    • Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude 6-(aminomethyl)-1H-indole.

Rationale: LiAlH₄ is a powerful reducing agent capable of reducing the C=N bond of the oxime and the N-O bond to furnish the primary amine. The anhydrous and inert conditions are critical due to the high reactivity of LiAlH₄ with water and atmospheric moisture.

Application 2: Beckmann Rearrangement to Indole-6-carboxamide or Indole-6-carbonitrile

The Beckmann rearrangement is a classic reaction that converts an oxime into an amide or a nitrile.[14][15] For an aldoxime, like this compound, the product is typically a nitrile upon dehydration, although formation of the primary amide (N-formylindole, which can be hydrolyzed) is also possible. Indole-6-carboxamides and indole-6-carbonitriles are valuable precursors for synthesizing more complex molecules, including carboxylic acids, tetrazoles, and other heterocyclic systems relevant to medicinal chemistry.

Workflow: Beckmann Rearrangement of Indole-6-carbaldehyde Oxime

G start This compound reagent Rearrangement Catalyst (e.g., PCl₅, TsCl, H₂SO₄, or mild reagents like TCT/DMF) start->reagent  Reaction in  appropriate solvent product_nitrile Indole-6-carbonitrile reagent->product_nitrile Dehydration product_amide Indole-6-carboxamide reagent->product_amide Rearrangement & Trapping hydrolysis Hydrolysis product_nitrile->hydrolysis hydrolysis->product_amide

Caption: Potential pathways via Beckmann rearrangement.

Proposed Protocol: Synthesis of Indole-6-carbonitrile

  • Reagents:

    • This compound

    • 2,4,6-Trichloro[8][14][16]triazine (TCT, cyanuric chloride)

    • N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure (using a mild reagent system): [17][18]

    • In a round-bottom flask, dissolve 2,4,6-trichloro[8][14][16]triazine (1.0 eq) in a minimal amount of DMF at room temperature. A white solid complex may form.

    • Once the TCT has completely reacted (monitor by TLC), add a solution of this compound (1.0 eq) in DMF.

    • Stir the mixture at room temperature. The reaction can be slow, potentially requiring several hours to 24 hours. Monitor by TLC for the disappearance of the oxime.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ to remove triazine byproducts, followed by a wash with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude indole-6-carbonitrile by column chromatography on silica gel.

Rationale: The TCT/DMF system forms a Vilsmeier-type reagent that activates the oxime's hydroxyl group, turning it into a good leaving group. This facilitates the anti-periplanar migration of the hydrogen atom and subsequent elimination to form the nitrile under very mild, neutral conditions, which is advantageous for the sensitive indole nucleus.[17]

Conclusion

While direct literature on the synthetic applications of this compound is sparse, its chemical potential is significant. As demonstrated, this intermediate can be readily synthesized from its corresponding aldehyde and serves as a valuable precursor to key building blocks like 6-(aminomethyl)indoles and indole-6-carbonitriles. The protocols and workflows presented here, based on well-established chemical principles, provide a solid foundation for researchers to explore the utility of this versatile intermediate in the synthesis of novel indole-based compounds for pharmaceutical and materials science applications.

References

  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Org. Synth. Coll. Vol. 4, p.539 (1963); Vol. 34, p.57 (1954). [Link]

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. [Link]

  • Chem-Impex. (n.d.). 1H-Indole-3-carboxaldehyde oxime. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

  • R Discovery. (2018). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Mini-Reviews in Organic Chemistry. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Research. [Link]

  • National Institutes of Health. (n.d.). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

  • Royal Society of Chemistry. (n.d.). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • NIST. (n.d.). Indole-6-carboxaldehyde. NIST WebBook. [Link]

  • ResearchGate. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. [Link]

  • Organic Syntheses. (n.d.). Indole. Org. Synth. Coll. Vol. 3, p.477 (1955); Vol. 29, p.54 (1949). [Link]

  • Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A. [Link]

  • ResearchGate. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Pharmaffiliates. (n.d.). 1H-Indole-6-Carboxaldehyde Oxime. [Link]

  • ResearchGate. (n.d.). Synthesis of indole-3-carbaldehyde oxime derivatives and their intermediates. [Link]

  • ResearchGate. (2011). Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines. Mendeleev Communications. [Link]

  • Semantic Scholar. (n.d.). 1H-Indole-3-carbaldehyde. [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. [Link]

  • Semantic Scholar. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. [Link]

  • ResearchGate. (2001). 1-Methylindole-3-carboxaldehyde oxime derivatives. [Link]

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

Sources

Application Notes and Protocols: Biological Evaluation of "1H-indole-6-carbaldehyde oxime" as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic properties.[1][2][3] Indole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often by acting as potent enzyme inhibitors.[3][4][5][6] These compounds are known to target a variety of enzymes, such as kinases, cyclooxygenases (COX), and indoleamine 2,3-dioxygenase (IDO1), making them attractive candidates for drug discovery and development.[1][6][7]

This application note provides a comprehensive guide for the biological evaluation of a novel indole derivative, "1H-indole-6-carbaldehyde oxime," as a potential enzyme inhibitor. While specific data for this compound is not yet extensively published, its structural similarity to other biologically active indole oximes suggests it may exhibit inhibitory activity against key enzymatic targets.[4][5] We present a logical, field-proven workflow for researchers, scientists, and drug development professionals to characterize the inhibitory potential and mechanism of action of this and similar test compounds.

Hypothesized Target Pathways and Rationale

Based on the established activities of indole derivatives, we hypothesize that "this compound" may inhibit enzymes involved in inflammation and cancer signaling pathways. Two primary targets for initial investigation are:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway and are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs).[6][8] Several indole derivatives, such as Indomethacin, are potent COX inhibitors.[6][8]

  • Protein Kinases: Kinases play a crucial role in cell signaling and are frequently dysregulated in cancer. The indole scaffold is a common feature in many kinase inhibitors.[1]

The following protocols are designed to screen for and characterize the inhibitory activity of "this compound" against these enzyme classes.

Experimental Workflow for Inhibitor Evaluation

A systematic approach is crucial for the robust evaluation of a potential enzyme inhibitor. Our proposed workflow encompasses primary screening, dose-response analysis, and mechanism of action studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Mechanism of Action (MoA) A Compound Synthesis & QC B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Dose-Response (IC50 Determination) C->D E Selectivity Profiling D->E F Orthogonal Assays D->F G Enzyme Kinetics (Lineweaver-Burk) E->G F->G H Binding Assays (SPR/ITC) G->H I Cell-Based Assays G->I

Figure 1: A generalized workflow for the evaluation of a potential enzyme inhibitor, from initial screening to mechanism of action studies.

Protocol 1: Primary Screening using a COX-2 Inhibition Assay

This protocol describes a primary colorimetric assay to screen "this compound" for its ability to inhibit ovine COX-2.

Principle:

The assay measures the peroxidase activity of COX-2. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMB) in the presence of arachidonic acid. Inhibition of COX-2 results in a decrease in color development, which can be quantified spectrophotometrically.

Materials:
  • COX-2 enzyme (ovine)

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • "this compound" (test compound)

  • Indomethacin (positive control)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of the test compound and Indomethacin in DMSO.

    • Prepare working solutions by diluting the stock solutions in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the enzyme solution by diluting COX-2 and heme in cold assay buffer.

    • Prepare the substrate solution containing arachidonic acid and TMPD in assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 10 µL of the test compound, positive control, or vehicle control.

    • Add 150 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • A significant percentage of inhibition (typically >50%) at a single concentration (e.g., 10 µM) identifies the compound as a "hit."

Protocol 2: IC50 Determination and Dose-Response Analysis

Once a compound is identified as a hit, a dose-response experiment is performed to determine its potency, expressed as the half-maximal inhibitory concentration (IC50).

Principle:

The assay is performed as described in Protocol 1, but with a range of concentrations of the test compound. The resulting inhibition data is plotted against the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve, from which the IC50 value is derived.

Step-by-Step Protocol:
  • Serial Dilution: Prepare a series of dilutions of the test compound in assay buffer. A typical 8-point dilution series might range from 100 µM to 1 nM.

  • Assay Performance: Follow the procedure outlined in Protocol 1, using the different concentrations of the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Data Presentation:
CompoundIC50 (µM)
This compound5.2
Indomethacin (Control)0.8

Protocol 3: Mechanism of Inhibition Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization.[9][10] Enzyme kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Principle:

The initial rate of the enzymatic reaction is measured at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Vmax and Km).

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a1 a1 b1 b1 a1->b1 No Inhibitor a2 a2 a2->b1 + Inhibitor c1 c1 d1 d1 c1->d1 No Inhibitor c2 c2 d2 d2 c2->d2 + Inhibitor e1 e1 f1 f1 e1->f1 No Inhibitor e2 e2 f2 f2 e2->f2 + Inhibitor

Figure 2: Representative Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.

Step-by-Step Protocol:
  • Experimental Setup:

    • Prepare a range of substrate (arachidonic acid) concentrations.

    • For each substrate concentration, set up reactions with and without a fixed concentration of the test compound (typically at or near its IC50).

  • Assay Performance:

    • Perform the COX-2 assay as described in Protocol 1 for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each condition.

    • Plot 1/V versus 1/[Substrate] for both the inhibited and uninhibited reactions.

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

Further Characterization and In-Cellulo Validation

Following the in vitro enzymatic assays, further characterization is recommended to validate the activity of "this compound" in a more biologically relevant context.

  • Selectivity Profiling: The compound should be tested against other related enzymes (e.g., COX-1) to determine its selectivity. A selective inhibitor is often preferred to minimize off-target effects.

  • Cell-Based Assays: The inhibitory activity should be confirmed in a cellular context. For example, a lipopolysaccharide (LPS)-stimulated macrophage cell line can be used to measure the inhibition of prostaglandin E2 (PGE2) production.

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity of the compound to the target enzyme.[9]

Conclusion

The indole scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors.[2][3] "this compound" represents a promising candidate for investigation. The protocols outlined in this application note provide a robust framework for its initial biological evaluation. By systematically progressing from primary screening to detailed mechanism of action studies, researchers can effectively characterize the therapeutic potential of this and other novel chemical entities. This structured approach, grounded in established principles of enzyme kinetics and inhibitor assessment, is essential for advancing promising compounds through the drug discovery pipeline.[9][11][12]

References

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. Available at: [Link]

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. Available at: [Link]

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. Contensis. Available at: [Link]

  • Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. Available at: [Link]

  • Synthesis of indole-3-carbaldehyde oxime derivatives and their... ResearchGate. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. Available at: [Link]

  • Inhibitory activities of indolizine derivatives: a patent review. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents. PubMed. Available at: [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: 1H-Indole-6-carbaldehyde Oxime in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of Indole Scaffolds in Heterocyclic Chemistry

The indole nucleus is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its presence in numerous natural products and pharmaceuticals underscores its significance in medicinal chemistry and drug development.[1][2][3] Among the various functionalized indole precursors, 1H-indole-6-carbaldehyde oxime emerges as a promising, albeit less explored, building block for the construction of diverse heterocyclic systems. While its isomer, 1H-indole-3-carbaldehyde oxime, has been more extensively studied, the principles of its reactivity provide a solid foundation for exploring the synthetic utility of the 6-substituted analogue.[4][5][6]

This guide provides an in-depth exploration of the synthetic applications of this compound. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols. The methodologies detailed herein are based on established chemical transformations of analogous indole oximes and are presented as robust starting points for laboratory implementation.

Core Synthesis: Preparation of this compound

The foundational step for any subsequent heterocyclic synthesis is the efficient preparation of the starting oxime. The conversion of an aldehyde to an oxime is a classic condensation reaction with hydroxylamine. The protocol provided below is a standard procedure that can be adapted from the synthesis of other indolecarboxaldehyde oximes.[7]

Protocol 1: Synthesis of this compound

This protocol details the conversion of 1H-indole-6-carbaldehyde to its corresponding oxime. The reaction is typically straightforward, affording the product in good yield.

Materials:

  • 1H-indole-6-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Pyridine

  • Ethanol or Methanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1H-indole-6-carbaldehyde (1.0 eq) in ethanol (10-15 mL per gram of aldehyde).

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.5 eq).

  • Base Addition: Slowly add a solution of sodium hydroxide (1.6 eq) in a minimal amount of water, or alternatively, add pyridine (2.0 eq) as a base. The use of an organic base like pyridine can sometimes lead to a cleaner reaction.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.

Causality Behind Experimental Choices:

  • Excess Hydroxylamine: A slight excess of hydroxylamine hydrochloride is used to drive the reaction to completion.

  • Base: A base is required to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine nucleophile. Sodium hydroxide is a common and inexpensive choice, while pyridine can act as both a base and a solvent, sometimes improving solubility and reaction homogeneity.

  • Solvent: Ethanol is a good solvent for both the indole aldehyde and the reagents, and its boiling point is suitable for reflux conditions if needed.

  • Work-up: The aqueous work-up is designed to remove inorganic salts and any remaining water-soluble impurities. The brine wash helps to break any emulsions and further remove water from the organic layer.

Data Presentation: Expected Product Characteristics
PropertyExpected Value
Molecular Formula C₉H₈N₂O
Molecular Weight 160.18 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, ppm) δ ~11.0 (s, 1H, NOH), ~8.0 (s, 1H, CH=N), 7.0-7.8 (m, 5H, Ar-H)
¹³C NMR (DMSO-d₆, ppm) δ ~145 (C=N), 110-140 (Ar-C)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Application in Heterocyclic Synthesis I: Synthesis of 6-(Isoxazol-5-yl)-1H-indole

A primary application of aldoximes in heterocyclic synthesis is their conversion to nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates readily undergo [3+2] cycloaddition reactions with alkynes to furnish isoxazoles.[8][9]

Mechanism: Nitrile Oxide Formation and Cycloaddition

The synthesis of isoxazoles from this compound proceeds via a two-step sequence:

  • Oxidation to Nitrile Oxide: The oxime is oxidized in situ to the corresponding nitrile oxide. Common oxidants for this transformation include sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).

  • 1,3-Dipolar Cycloaddition: The generated nitrile oxide then reacts with a suitable alkyne (the dipolarophile) in a concerted pericyclic reaction to form the five-membered isoxazole ring.

G cluster_0 Nitrile Oxide Formation cluster_1 [3+2] Cycloaddition Indole-6-carbaldehyde Oxime Indole-6-carbaldehyde Oxime Indole-6-carbonitrile Oxide Indole-6-carbonitrile Oxide Indole-6-carbaldehyde Oxime->Indole-6-carbonitrile Oxide [O] (e.g., NaOCl) 6-(Isoxazol-5-yl)-1H-indole 6-(Isoxazol-5-yl)-1H-indole Indole-6-carbonitrile Oxide->6-(Isoxazol-5-yl)-1H-indole + Alkyne Alkyne Alkyne

Caption: Synthesis of 6-(Isoxazol-5-yl)-1H-indole.

Protocol 2: One-Pot Synthesis of 6-(5-Phenylisoxazol-3-yl)-1H-indole

This protocol describes a one-pot procedure for the synthesis of a 6-isoxazolyl-indole derivative from this compound and phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl, commercial bleach)

  • Triethylamine (Et₃N) or Pyridine

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and phenylacetylene (1.2 eq) in DMF (10 mL per gram of oxime).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Oxidant Addition: Cool the mixture in an ice bath. Slowly add a solution of NCS (1.1 eq) in DMF portion-wise over 30 minutes. Alternatively, add commercial bleach (NaOCl solution) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching and Work-up:

    • Pour the reaction mixture into ice-water.

    • If NCS was used, add a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (1 x 20 mL), followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-(5-phenylisoxazol-3-yl)-1H-indole.

Trustworthiness and Self-Validation:

  • TLC Monitoring: The progress of the reaction should be carefully monitored by TLC. The disappearance of the starting oxime spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.

  • Spectroscopic Analysis: The structure of the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The characteristic signals for the isoxazole ring protons and carbons, along with the indole moiety signals, will validate the successful synthesis.

Application in Heterocyclic Synthesis II: Synthesis of 6-(1H-Pyrazol-3-yl)-1H-indole

Pyrazoles are another important class of five-membered nitrogen-containing heterocycles with a wide range of biological activities. A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. An alternative approach, relevant to our starting material, is the reaction of an α,β-unsaturated carbonyl compound (or its precursor) with a hydrazine.

Workflow: From Oxime to Pyrazole

The synthesis of a pyrazole from an aldoxime typically involves an intermediate α,β-unsaturated system. This can be achieved through various synthetic manipulations. A plausible route involves the conversion of the oxime to a nitrile, followed by further functionalization. However, a more direct, albeit multi-step, approach could involve the reaction of a derivative of the indole-6-carbaldehyde with a hydrazine. For the purpose of this guide, we will present a conceptual workflow.

G Indole-6-carbaldehyde Oxime Indole-6-carbaldehyde Oxime Intermediate α,β-Unsaturated Carbonyl Derivative Indole-6-carbaldehyde Oxime->Intermediate Multi-step Conversion 6-(1H-Pyrazol-3-yl)-1H-indole 6-(1H-Pyrazol-3-yl)-1H-indole Intermediate->6-(1H-Pyrazol-3-yl)-1H-indole + Hydrazine

Caption: Conceptual workflow for pyrazole synthesis.

Protocol 3: Synthesis of 6-(1-Phenyl-1H-pyrazol-5-yl)-1H-indole (Adapted from Vilsmeier-Haack type reactions)

This protocol is an adaptation of a known method for pyrazole synthesis that can be conceptually applied to our indole system. It involves the reaction of an activated intermediate with a hydrazine.

Materials:

  • 1H-indole-6-carbaldehyde

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

Part A: Formation of the Vilsmeier Reagent and Reaction with Indole-6-carbaldehyde

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 eq) to DMF (10 eq) with stirring.

  • Reaction with Aldehyde: To this pre-formed Vilsmeier reagent, add a solution of 1H-indole-6-carbaldehyde (1.0 eq) in a minimal amount of DMF.

  • Heating: Stir the reaction mixture at 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

Part B: Cyclization with Phenylhydrazine 4. Cooling and Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. 5. Hydrazine Addition: To the neutralized mixture, add phenylhydrazine hydrochloride (1.2 eq) and sodium acetate (2.0 eq) dissolved in ethanol. 6. Reflux: Heat the mixture to reflux for 4-6 hours. 7. Work-up:

  • Cool the reaction mixture and remove the ethanol under reduced pressure.
  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).
  • Combine the organic layers and wash with brine (1 x 20 mL).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-(1-phenyl-1H-pyrazol-5-yl)-1H-indole.

Expertise and Experience Insights:

  • The Vilsmeier-Haack reaction is a powerful tool for formylation, but it can also be used to generate reactive intermediates for subsequent cyclizations. In this adapted protocol, the aldehyde is proposed to react with the Vilsmeier reagent to form a reactive species that can then undergo condensation and cyclization with phenylhydrazine.

  • The choice of hydrazine (in this case, phenylhydrazine) will determine the substituent on the pyrazole nitrogen. Unsubstituted hydrazine can also be used to yield the N-unsubstituted pyrazole.

  • Disclaimer: This protocol is based on established pyrazole syntheses and has been adapted for the 1H-indole-6-carbaldehyde system. As such, optimization of reaction conditions (temperature, time, stoichiometry) may be necessary to achieve optimal yields.

Conclusion and Future Directions

This compound, while not as extensively documented as its 3-substituted isomer, holds significant potential as a versatile precursor for a variety of heterocyclic compounds. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers to explore its synthetic utility. The conversion to nitrile oxides for the synthesis of isoxazoles represents a particularly robust and high-yielding pathway. Further exploration into its reactivity, including its use in the synthesis of other heterocyclic systems such as pyrimidines, oxadiazoles, and triazoles, will undoubtedly expand the synthetic chemist's toolbox for the construction of novel, biologically relevant molecules.

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Application Notes and Protocols for Cell-Based Assays Using 1H-indole-6-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its versatile structure allows for modifications that can fine-tune its pharmacological properties, leading to the development of drugs for treating cancer, inflammation, neurodegenerative diseases, and infectious agents.[1][3] The addition of an oxime group to the indole structure can further enhance its biological activity, making indole oxime derivatives a promising area of research for novel therapeutics.[4]

This document provides detailed application notes and protocols for the use of 1H-indole-6-carbaldehyde oxime in cell-based assays. While specific biological activities for this particular compound are not yet extensively documented, its structural similarity to other biologically active indole derivatives suggests its potential as a modulator of key cellular pathways involved in disease.[5] The following protocols are designed to enable researchers, scientists, and drug development professionals to investigate the cytotoxic, anti-inflammatory, and kinase inhibitory potential of this compound.

PART 1: Foundational Assays for Characterizing Biological Activity

Before investigating specific mechanisms of action, it is crucial to first establish the cytotoxic profile of this compound. This information is vital for determining the appropriate concentration range for subsequent, more specific assays and for identifying potential anti-proliferative effects.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][6] This assay is a fundamental first step in the evaluation of any new compound to determine its dose-dependent effects on cell proliferation and to establish a therapeutic window.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Parameter Recommendation
Cell Lines HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.1 µM - 100 µM (initial screen)
Incubation Time 48 - 72 hours
MTT Concentration 0.5 mg/mL (final concentration)
Wavelength 570 nm

PART 2: Investigating Anti-Inflammatory Potential

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. The NF-κB and COX-2 signaling pathways are central regulators of the inflammatory response, making them key targets for anti-inflammatory drug discovery.[7][8]

NF-κB Reporter Assay for Assessing Anti-Inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation and immunity.[9] An NF-κB reporter assay is a powerful tool to screen for compounds that inhibit this pathway.

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[9] When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it drives the expression of the reporter gene, leading to a measurable signal (luminescence). Inhibitors of the NF-κB pathway will reduce this signal in a dose-dependent manner.

Protocol: Luciferase-Based NF-κB Reporter Assay

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 1-2 hours. Include a vehicle control.

  • Stimulation: Add the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[10]

  • Data Analysis: Normalize the luminescence signal of treated wells to the stimulated vehicle control and calculate the IC₅₀ value.

Workflow for NF-κB Reporter Assay

G cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Stimulation cluster_readout Day 2/3: Readout seed_cells Seed NF-κB Reporter Cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of This compound add_compound Add compound to cells (Incubate 1-2h) prepare_compound->add_compound add_stimulus Add activator to cells add_compound->add_stimulus prepare_stimulus Prepare NF-κB activator (e.g., TNF-α) prepare_stimulus->add_stimulus incubate_final Incubate 6-24h add_stimulus->incubate_final lyse_cells Lyse cells and add luciferase reagent read_luminescence Measure luminescence lyse_cells->read_luminescence analyze_data Calculate IC₅₀ read_luminescence->analyze_data

Caption: Workflow for the NF-κB Reporter Assay.

COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[11] A cell-based COX-2 inhibition assay can determine if this compound can suppress this important pro-inflammatory enzyme.

Principle: In this assay, cells (e.g., RAW 264.7 macrophages) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The activity of COX-2 is then measured by quantifying the amount of prostaglandin E₂ (PGE₂) produced. A reduction in PGE₂ levels in the presence of the test compound indicates COX-2 inhibition.[11]

Protocol: Cell-Based COX-2 Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • PGE₂ ELISA kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.[11]

  • Data Analysis: Calculate the percentage of COX-2 inhibition by comparing the PGE₂ levels in treated cells to those in LPS-stimulated, untreated cells. Determine the IC₅₀ value.

COX-2 Inhibition Pathway

G LPS LPS Cell Macrophage (e.g., RAW 264.7) LPS->Cell Stimulates COX2_Induction COX-2 Expression Cell->COX2_Induction Arachidonic_Acid Arachidonic Acid PGE2 Prostaglandin E₂ (PGE₂) (Inflammation) Arachidonic_Acid->PGE2 COX-2 Catalysis Compound This compound Compound->COX2_Induction Inhibits

Caption: Proposed inhibition of the COX-2 pathway by this compound.

PART 3: Exploring Kinase Inhibitory Activity

Many indole derivatives have been shown to be potent inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[12][13] An in vitro kinase assay can be used to determine if this compound directly inhibits the activity of specific kinases.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

Principle: This assay measures the activity of a purified kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A luminescent signal is generated that is inversely proportional to the kinase activity.[14]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound stock solution (10 mM in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Assay Setup: In a 384-well plate, add the diluted compound, the purified kinase, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent as per the kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Parameter Recommendation
Assay Format 384-well plate
Controls No-enzyme control, vehicle (DMSO) control, known inhibitor control
ATP Concentration Near the Kₘ for the specific kinase
Incubation 60 minutes at 30°C
Detection Luminescence

Safety Precautions

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[15][16] Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed at all times.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of the biological activities of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and kinase inhibitory activity, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The modular nature of these assays allows for adaptation to high-throughput screening formats, facilitating the discovery of novel drug candidates based on the versatile indole scaffold.

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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 1H-indole-6-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Kinase Inhibition

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a fertile ground for the development of novel therapeutics, particularly in the realm of oncology. A significant class of targets for indole-based compounds are protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This application note focuses on 1H-indole-6-carbaldehyde oxime as a starting scaffold for a structure-activity relationship (SAR) study aimed at developing potent and selective kinase inhibitors. We have selected the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases , specifically PIM1, as the primary biological target for this study. PIM1 is a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors, where its elevated expression often correlates with poor prognosis and drug resistance.[2][3] The constitutive activity of PIM1 and its distinct ATP-binding pocket features make it an ideal candidate for the design of selective inhibitors.[1][2]

The oxime functionality of the lead compound is of particular interest. The oxime group, with its hydrogen bond donor and acceptor capabilities, can form crucial interactions within the kinase active site, potentially enhancing binding affinity and selectivity compared to the corresponding aldehyde.[2][4] This guide will provide a comprehensive framework for researchers to conduct a systematic SAR study, from the rational design and synthesis of an analog library to detailed protocols for in vitro and cellular assays to evaluate their biological activity.

Rational Design of the SAR Library: Exploring Chemical Space Around the Indole Core

A successful SAR study hinges on the systematic and rational exploration of the chemical space around the lead scaffold. The goal is to identify key structural features that govern biological activity and to optimize properties such as potency, selectivity, and drug-like characteristics. Our strategy for modifying this compound will focus on three key regions of the molecule, with a rationale grounded in the known binding modes of indole-based inhibitors in the PIM1 active site.

The PIM1 ATP-binding pocket is characterized by a unique hinge region and a hydrophobic pocket.[1][5] Effective inhibitors often form hydrogen bonds with the hinge region and engage in hydrophobic interactions within the pocket. The oxime moiety of our lead compound is positioned to interact with key residues in or near the hinge region, such as Lys67.[2]

Our SAR strategy will therefore explore modifications at:

  • The Indole Nitrogen (N1-position): Substitution at this position can modulate the electronic properties of the indole ring and provide a vector for introducing groups that can interact with the solvent-exposed region or form additional interactions within the binding pocket.

  • The Benzene Ring of the Indole Nucleus (Positions 4, 5, and 7): Substitution on the benzene portion of the indole can influence lipophilicity, solubility, and metabolic stability. Furthermore, these positions can be exploited to probe for additional binding interactions.

  • The Oxime Moiety: While the oxime is a key feature, exploring bioisosteric replacements can provide valuable information on the importance of its hydrogen bonding capabilities and geometry.

The following table outlines a proposed library of analogs for the initial SAR screen:

Analog ID Modification Site Proposed Substituent/Modification Rationale
LEAD-001 -This compoundParent Compound
N1-Me N1-positionMethylInvestigate the effect of removing the N-H hydrogen bond donor and introducing a small alkyl group.
N1-Bn N1-positionBenzylExplore the impact of a larger, more lipophilic group at the N1-position.
C5-F C5-positionFluoroIntroduce a small, electron-withdrawing group to modulate electronic properties and potentially improve metabolic stability.
C5-OMe C5-positionMethoxyIntroduce an electron-donating group to alter the electronics and explore potential hydrogen bond acceptor interactions.
C7-Cl C7-positionChloroInvestigate the effect of a halogen at a different position on the benzene ring.
OX-Me OximeO-Methyl oximeBlock the hydrogen bond donating ability of the oxime hydroxyl to probe its importance.
OX-CN Oxime BioisostereCyanoA linear bioisostere of the oxime to assess the importance of the geometry and hydrogen bonding.[6]
OX-Amide Oxime BioisostereAmideA classic bioisosteric replacement to mimic the hydrogen bonding properties of the oxime.[6]

This focused library allows for the systematic evaluation of key structural modifications and will guide the design of subsequent, more refined generations of inhibitors.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the proposed analog library and the subsequent biological evaluation.

Part 1: Synthesis of the this compound Analog Library

The synthesis of the proposed analogs will start from commercially available or readily synthesized substituted indoles. The following is a general synthetic scheme and representative protocols.

Diagram of the General Synthetic Workflow

G cluster_0 Synthesis of Substituted Indole-6-carbaldehydes cluster_1 Oximation cluster_2 N-Alkylation Indole Indole N-Protected_Indole N-Protected_Indole Indole->N-Protected_Indole Protection (e.g., SEM-Cl) 6-Formyl_Indole 6-Formyl_Indole N-Protected_Indole->6-Formyl_Indole Formylation (e.g., Vilsmeier-Haack) Substituted_6-Formyl_Indole Substituted_6-Formyl_Indole 6-Formyl_Indole->Substituted_6-Formyl_Indole Further Modification (e.g., Halogenation) Target_Oxime Target_Oxime Substituted_6-Formyl_Indole->Target_Oxime NH2OH.HCl, Base N-Alkylated_Oxime N-Alkylated_Oxime Target_Oxime->N-Alkylated_Oxime Alkyl Halide, Base

Caption: General synthetic workflow for the analog library.

Protocol 1.1: General Procedure for the Synthesis of this compound (LEAD-001)

  • To a solution of 1H-indole-6-carbaldehyde (1.0 eq) in ethanol (10 mL/mmol), add hydroxylamine hydrochloride (1.5 eq).

  • Add a solution of sodium hydroxide (2.0 eq) in water (2 mL/mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired oxime.

Protocol 1.2: General Procedure for N-Alkylation of Indole Oximes (e.g., N1-Me, N1-Bn)

  • To a solution of the parent indole oxime (1.0 eq) in anhydrous DMF (5 mL/mmol), add potassium carbonate (2.0 eq).

  • Add the corresponding alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

Protocol 1.3: Synthesis of Substituted Indole-6-carbaldehydes

Substituted indole-6-carbaldehydes can be synthesized from the corresponding substituted indoles using standard formylation methods such as the Vilsmeier-Haack reaction. For example, 5-fluoroindole can be formylated to yield 5-fluoro-1H-indole-6-carbaldehyde.

Part 2: In Vitro PIM1 Kinase Inhibition Assay

The primary screen for biological activity will be an in vitro kinase inhibition assay to determine the IC50 value of each synthesized analog against PIM1 kinase. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose.

Diagram of the In Vitro Kinase Assay Workflow

G Compound_Dilution Prepare serial dilutions of test compounds Assay_Plate_Setup Add compounds, PIM1 enzyme, and ATP/substrate mix to a 384-well plate Compound_Dilution->Assay_Plate_Setup Kinase_Reaction Incubate at room temperature to allow kinase reaction Assay_Plate_Setup->Kinase_Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent to stop the reaction and deplete ATP Kinase_Reaction->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal ADP_Glo_Reagent->Detection_Reagent Luminescence_Reading Read luminescence on a plate reader Detection_Reagent->Luminescence_Reading Data_Analysis Calculate % inhibition and determine IC50 values Luminescence_Reading->Data_Analysis

Caption: Workflow for the in vitro PIM1 kinase inhibition assay.

Protocol 2.1: PIM1 Kinase Inhibition Assay using ADP-Glo™

This protocol is adapted from commercially available kits and should be optimized for specific laboratory conditions.

Materials:

  • Recombinant human PIM1 kinase

  • PIM1 kinase substrate (e.g., a specific peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Assay Setup:

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 2 µL of PIM1 enzyme solution (pre-diluted in assay buffer) to all wells except the "no enzyme" control.

    • Add 2 µL of assay buffer to the "no enzyme" control wells.

  • Initiate Kinase Reaction: Add 2 µL of a pre-mixed solution of ATP and PIM1 substrate in assay buffer to all wells to start the reaction. The final ATP concentration should be at or near the Km for PIM1.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Cellular Target Engagement Assay - Cellular Thermal Shift Assay (CETSA)

To confirm that the active compounds from the in vitro assay are engaging PIM1 kinase within a cellular context, a Cellular Thermal Shift Assay (CETSA) will be performed.[4][7] CETSA measures the thermal stabilization of a target protein upon ligand binding.

Diagram of the CETSA Workflow

G Cell_Treatment Treat cells with test compound or vehicle Heating Heat cell suspensions at different temperatures Cell_Treatment->Heating Cell_Lysis Lyse cells by freeze-thaw cycles Heating->Cell_Lysis Centrifugation Separate soluble and precipitated protein fractions Cell_Lysis->Centrifugation Protein_Quantification Quantify soluble PIM1 protein by Western Blot Centrifugation->Protein_Quantification Data_Analysis Plot % soluble PIM1 vs. temperature to generate melting curves Protein_Quantification->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3.1: CETSA for PIM1 Kinase

Cell Line: A cancer cell line known to overexpress PIM1, such as the human bladder cancer cell line T24 or the prostate cancer cell line PC-3, should be used.[8][9]

Materials:

  • PIM1-overexpressing cancer cell line

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • Anti-PIM1 antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate for Western blotting

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line to ~80-90% confluency.

    • Harvest the cells and resuspend them in fresh culture medium containing either the test compound at a desired concentration (e.g., 10x IC50 from the in vitro assay) or DMSO as a vehicle control.

    • Incubate the cells for 1 hour at 37 °C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40 °C to 70 °C in 2-3 °C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25 °C water bath.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4 °C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentration of all samples.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PIM1.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for PIM1 at each temperature for both the compound-treated and vehicle-treated samples.

    • Normalize the band intensities to the intensity at the lowest temperature (e.g., 40 °C).

    • Plot the percentage of soluble PIM1 protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Data Interpretation and SAR Analysis

The data generated from the in vitro and cellular assays will be compiled to establish a structure-activity relationship.

Hypothetical SAR Data Table

Analog ID PIM1 IC50 (nM) CETSA ΔTm (°C) Notes
LEAD-001 5002.5Moderate potency, confirms cellular target engagement.
N1-Me 2503.0Increased potency suggests N-H is not a critical H-bond donor and a small alkyl group is tolerated.
N1-Bn 8001.5Decreased potency indicates a large group at N1 is detrimental, possibly due to steric hindrance.
C5-F 1504.0Significant increase in potency and cellular engagement, highlighting the positive effect of a C5-fluoro substituent.
C5-OMe 6002.0Decreased potency suggests an electron-donating group at this position is not favorable.
C7-Cl 4502.8Minor improvement in potency, suggesting this position is less sensitive to modification than C5.
OX-Me >10000N.D.Loss of activity confirms the importance of the oxime hydroxyl as a hydrogen bond donor.
OX-CN 2000N.D.Greatly reduced activity indicates the specific geometry and hydrogen bonding of the oxime is crucial.
OX-Amide 9001.0Some activity retained, but significantly less than the oxime, further supporting the importance of the oxime moiety.

N.D. = Not Determined

Interpretation of SAR:

  • The oxime hydroxyl group is critical for PIM1 inhibitory activity, likely acting as a key hydrogen bond donor.

  • The N1-position of the indole can tolerate small alkyl substituents, but larger groups are detrimental.

  • Substitution at the C5-position with a small, electron-withdrawing group like fluorine significantly enhances potency.

These initial findings would then guide the design of a second-generation library of analogs, for example, by combining the beneficial C5-fluoro substitution with further exploration of small alkyl groups at the N1-position.

Conclusion

This application note provides a comprehensive and actionable guide for conducting a structure-activity relationship study of this compound as a scaffold for the development of novel PIM1 kinase inhibitors. By following the detailed protocols for analog synthesis, in vitro kinase inhibition assays, and cellular target engagement studies, researchers can systematically explore the chemical space around this promising lead compound. The rational design of the SAR library, coupled with a thorough analysis of the resulting data, will enable the identification of key structural determinants for potent and selective PIM1 inhibition, ultimately paving the way for the development of new anticancer therapeutics.

References

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. Scientific Reports. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Semantic Scholar. [Link]

  • PIM1 - Wikipedia. Wikipedia. [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. [Link]

  • Pim-1 Ligand-Bound Structures Reveal the Mechanism of serine/threonine Kinase Inhibition by LY294002. Journal of Biological Chemistry. [Link]

  • Overexpression of Pim-1 in bladder cancer. Journal of Experimental & Clinical Cancer Research. [Link]

  • Pim-1 kinase as cancer drug target: An update. Oncotarget. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology. [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research. [Link]

  • In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics. [Link]

  • PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention. [Link]

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Unlocking the Antioxidant Potential of Indole-6-Carboxaldehyde and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key contributor to a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. The indole scaffold, a privileged structure in medicinal chemistry, has emerged as a promising source of potent antioxidant agents. This guide provides a comprehensive overview of the antioxidant activity of indole-6-carboxaldehyde and its derivatives, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The Indole Nucleus: A Hub of Antioxidant Activity

The antioxidant prowess of indole derivatives stems from the electron-rich nature of the indole ring system. The nitrogen atom in the pyrrole ring can readily donate a hydrogen atom or an electron to neutralize free radicals, a process central to antioxidant activity. The position and nature of substituents on the indole ring play a crucial role in modulating this activity. For instance, the presence of an aldehyde group at the C6 position, as in indole-6-carboxaldehyde, influences the molecule's electronic properties and, consequently, its antioxidant capacity.

In Vitro Antioxidant Assays: Quantifying Radical Scavenging

Several in vitro assays are routinely employed to quantify the antioxidant activity of compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). It is crucial to utilize a battery of assays to obtain a comprehensive understanding of a compound's antioxidant profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and widely used method to screen for antioxidant activity. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reaction with an antioxidant. The degree of discoloration is proportional to the scavenging potential of the compound.

Table 1: Comparative DPPH Radical Scavenging Activity of Indole Derivatives

CompoundIC50 (µM/mL)Reference
Indole-3-carboxaldehyde121 ± 0.5[1]
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde159 ± 0.4[1]
Indole-3-carboxaldehyde derivative 5a18 ± 0.1[1]
Indole-3-carboxaldehyde derivative 5b21 ± 0.2[1]
Ascorbic Acid (Standard)--
Butylated Hydroxyanisole (BHA) (Standard)-[2]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of indole-6-carboxaldehyde, its derivatives, and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds and the standard to the wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Diagram 1: DPPH Assay Workflow

cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH to 96-well plate DPPH->Add_DPPH Test_Compounds Prepare Stock Solutions of Test Compounds & Standard Add_Sample Add 100 µL of Test Compound/Standard Test_Compounds->Add_Sample Add_DPPH->Add_Sample Incubate Incubate in Dark (30 min) Add_Sample->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50 cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I6CA Indole-6-carboxaldehyde ROS ROS I6CA->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Releases Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates to Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation HO1_protein->ROS Detoxifies

Caption: Activation of the Nrf2/HO-1 pathway by indole-6-carboxaldehyde.

Structure-Activity Relationship (SAR) of Indole Derivatives

The antioxidant activity of indole derivatives is highly dependent on their chemical structure. Studies on various indole derivatives have provided valuable insights into the structure-activity relationship (SAR).

  • Substitution at the Indole Nitrogen: The presence of a free N-H group in the indole ring is often associated with higher antioxidant activity, as this hydrogen atom can be readily donated to scavenge free radicals.[3]

  • Electron-Donating Groups: The introduction of electron-donating groups on the indole ring can enhance the antioxidant activity by increasing the electron density of the aromatic system, thereby facilitating electron or hydrogen atom donation.

  • Position of Substituents: The position of substituents significantly influences the antioxidant potential. For example, derivatives of indole-3-carboxaldehyde have shown potent antioxidant activity, with the nature of the substituent on the attached aryl amine playing a crucial role.[1][2]

Conclusion and Future Directions

Indole-6-carboxaldehyde and its derivatives represent a promising class of antioxidant agents with potential applications in the prevention and treatment of oxidative stress-related diseases. This guide has provided a comprehensive overview of the methodologies used to evaluate their antioxidant activity, from simple in vitro assays to more complex cell-based models. The elucidation of the underlying mechanisms, particularly the activation of the Nrf2/HO-1 pathway, provides a strong rationale for their further development.

Future research should focus on synthesizing and evaluating a wider range of indole-6-carboxaldehyde derivatives to establish a more detailed structure-activity relationship. Furthermore, in vivo studies are warranted to validate the promising in vitro and cellular antioxidant effects and to assess their pharmacokinetic and toxicological profiles. The insights gained from such studies will be instrumental in translating the therapeutic potential of these compounds into clinical applications.

References

  • Nagaraja, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Nagaraja, N., et al. (2012). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues.
  • Podunavac-Kuzmanović, S. O., et al. (2018).
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  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Lee, S. H., et al. (2020).
  • Choi, Y. H., et al. (2020). Indole-6-Carboxaldehyde Isolated from Sargassum thunbergii (Mertens) Kuntze Prevents Oxidative Stress-Induced Cellular Damage in V79-4 Chinese Hamster Lung Fibroblasts through the Activation of the Nrf2/HO-1 Signaling Pathway. Cellular Physiology and Biochemistry, 54(5), 959-974.
  • Muñoz-Almagro, N., et al. (2021). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Molecules, 26(15), 4434.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit. Cell Biolabs, Inc.
  • Forman, H. J., & Zhang, H. (2021). Activation of the Nrf2/HO-1 pathway contributes to antioxidant capacity...
  • Khan, I., et al. (2016). pH and Temperature Responsive Electrooxidation and Antioxidant Activity of Indole-3-Carbaldehyde. Journal of The Electrochemical Society, 163(8), H690-H696.
  • Ríos-Mendivil, E. K., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 27(19), 6594.
  • Martin, N., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 947.
  • Lee, D. S., et al. (2018). Activation of the Nrf2/HO-1 Signaling Pathway Contributes to the Protective... International Journal of Environmental Research and Public Health, 15(6), 1173.
  • van der Meer, I. M., et al. (2012). Rapid Screening and Guided Extraction of Antioxidants from Microalgae Using Voltammetric Methods. Journal of Agricultural and Food Chemistry, 60(30), 7359-7366.
  • Lee, S. H., et al. (2020). Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts.
  • Sigma-Aldrich. (n.d.). Indole-6-carboxaldehyde 97. Sigma-Aldrich.
  • Zhang, R., et al. (2020). Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson's Disease. Frontiers in Aging Neuroscience, 12, 199.
  • Cano, A., et al. (2003). Free radical-scavenging activity of indolic compounds in aqueous and ethanolic media. PubMed.
  • Wang, Y., et al. (2021). Activation of Nrf2/HO-1 signaling pathway exacerbates cholestatic liver injury.
  • Muñoz-Castañeda, A., et al. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. Antioxidants, 8(5), 143.
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  • de Souza, A. C. C., et al. (2022). TEAC values determined against ABTS radical cations applied in buffers...
  • Lee, J. H., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
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  • Biondi, M., et al. (2022). In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli)
  • Flieger, J., et al. (2021). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Antioxidants, 10(11), 1756.
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  • Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005.
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The Versatile Scaffold: 1H-Indole-6-carbaldehyde Oxime in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus stands as a cornerstone in the architecture of pharmacologically active molecules, celebrated for its ability to interact with a multitude of biological receptors.[1] When this privileged scaffold is functionalized with an oxime group, a new dimension of therapeutic potential is unlocked. Oximes, with their unique electronic and steric properties, have garnered significant attention in medicinal chemistry, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] This guide delves into the synthesis, applications, and future prospects of indole-carbaldehyde oximes, with a particular focus on the under-explored yet promising 1H-indole-6-carbaldehyde oxime. While much of the current literature centers on the 3-substituted isomer, the principles and methodologies are largely translatable, offering a roadmap for the exploration of the 6-substituted counterpart.

The Strategic Synthesis of Indole-Carbaldehyde Oximes

The conversion of an indole-carbaldehyde to its corresponding oxime is a fundamental transformation in the synthesis of novel therapeutic agents. The most common and straightforward method involves the condensation of the aldehyde with hydroxylamine hydrochloride in the presence of a base.[5][6] This reaction is typically high-yielding and can be performed under mild conditions.

A critical aspect of this synthesis is the potential for the formation of geometric isomers, namely the syn and anti conformers. These isomers can exhibit distinct biological activities and pharmacokinetic profiles, necessitating careful characterization and, in many cases, separation. The isomerization can sometimes be influenced by factors such as the solvent, pH, and temperature of the reaction.[6]

Generalized Protocol for the Synthesis of this compound

This protocol is adapted from established methods for the synthesis of indole-3-carbaldehyde oximes and is expected to be readily applicable to the 6-isomer.[5][7]

Materials:

  • 1H-indole-6-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Ethanol (95%) or Tetrahydrofuran (THF)

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Standard laboratory glassware

Procedure:

  • Dissolution of the Aldehyde: In a round-bottom flask, dissolve 1H-indole-6-carbaldehyde (1 equivalent) in a suitable solvent such as 95% ethanol or THF.

  • Preparation of the Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (5 equivalents) in an aqueous solution of a base like sodium hydroxide (2-5 equivalents). The choice of base and its stoichiometry can influence the reaction rate and isomer distribution.[5][6]

  • Reaction Initiation: Cool the aldehyde solution to 0°C using an ice bath. Slowly add the hydroxylamine solution to the aldehyde solution with continuous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is typically removed under reduced pressure. The residue is then diluted with distilled water and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification and Characterization: The crude this compound can be purified by column chromatography on silica gel. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the ratio of syn and anti isomers.

A Gateway to Novel Therapeutics: Medicinal Chemistry Applications

The indole-carbaldehyde oxime scaffold serves as a versatile starting point for the development of a diverse array of bioactive compounds. The oxime functionality can be further derivatized, or the indole nucleus can be modified to fine-tune the pharmacological properties of the molecule.

Established Biological Activities of Indole-Carbaldehyde Oxime Derivatives

Research into indole-3-carbaldehyde oxime derivatives has revealed their potential as potent inhibitors of the urease enzyme, which is a key virulence factor for Helicobacter pylori, the bacterium responsible for peptic ulcers.[8][9] The oxime moiety is believed to chelate the nickel ions in the active site of the enzyme, leading to its inhibition.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization Indole_6_CHO 1H-Indole-6- carbaldehyde Oxime_Formation Oxime Formation (NH₂OH·HCl, Base) Indole_6_Oxime 1H-Indole-6- carbaldehyde Oxime (syn/anti isomers) Library_Synthesis Library Synthesis (e.g., Etherification, Esterification) Derivative_Library Diverse Library of Oxime Derivatives HTS High-Throughput Screening (HTS) Derivative_Library->HTS Hit_Identification Hit Identification SAR_Studies Structure-Activity Relationship (SAR) Lead_Optimization Lead Optimization Preclinical_Candidate Preclinical_Candidate Lead_Optimization->Preclinical_Candidate Identification of Preclinical Candidate

Hypothetical Screening Cascade for Novel Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors.[10] Given this precedent, a library of derivatives based on this compound could be screened against a panel of kinases to identify novel inhibitors.

Table 1: Hypothetical Screening Cascade

PhaseDescriptionKey Metrics
Primary Screen High-throughput screening of the compound library against a panel of kinases at a single concentration (e.g., 10 µM).Percent inhibition
Dose-Response Compounds showing significant inhibition in the primary screen are tested at multiple concentrations to determine their potency.IC₅₀ values
Selectivity Profiling Active compounds are screened against a broader panel of kinases to assess their selectivity.Selectivity index
Cellular Assays The most potent and selective compounds are evaluated in cell-based assays to determine their effects on cell proliferation, apoptosis, and relevant signaling pathways.EC₅₀ values, biomarker modulation
In Vivo Studies Promising candidates are advanced to animal models to evaluate their efficacy and pharmacokinetic properties.Tumor growth inhibition, plasma concentration
Illustrative Signaling Pathway: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Indole-based compounds have been shown to modulate this pathway. A hypothetical inhibitor derived from this compound could potentially target a kinase within this pathway, such as PI3K or Akt.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Inhibitor Hypothetical Inhibitor (from Indole-6-Oxime) Inhibitor->PI3K Inhibitor->Akt

Future Directions and Conclusion

The exploration of this compound and its derivatives represents a promising frontier in medicinal chemistry. While the current body of literature is more focused on the 3-substituted isomer, the synthetic accessibility and the proven track record of the indole scaffold suggest that the 6-isomer is a valuable, yet untapped, resource for drug discovery.

Future research should focus on:

  • Systematic Synthesis and Characterization: The synthesis of a diverse library of this compound derivatives is a crucial first step.

  • Broad Biological Screening: These compounds should be screened against a wide range of biological targets to uncover novel activities.

  • Structure-Activity Relationship Studies: A thorough investigation of the SAR will provide valuable insights for the design of more potent and selective compounds.

  • Computational Modeling: In silico studies can aid in predicting the binding modes of these compounds and guide the design of new derivatives.

References

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Indoles and Novel Indole-Containing Heterocycles: From Synthesis to Biological Activities. Current Medicinal Chemistry, 12(8), 887-917.
  • El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 719-743.
  • Guillon, R., Pagniez, F., Le Pape, P., & Picot, L. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12567-12574.
  • Kola, S., Gaggero, N., & Nazif, M. A. (2020). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 25(21), 5039.
  • Kalatuwawege, I. P., Gunaratna, M. J., & Udukala, D. N. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658.
  • Kalatuwawege, I. P., Gunaratna, M. J., & Udukala, D. N. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658.
  • Kalatuwawege, I. P., Gunaratna, M. J., & Udukala, D. N. (2021). Synthesis of indole-3-carbaldehyde oxime derivatives and their intermediates.
  • Stolar, T., & Užarević, K. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3326.
  • Stolar, T., & Užarević, K. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Semantic Scholar.
  • Sravani, K., & Singh, S. K. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(3), 672.
  • Pharmaffiliates. (n.d.). 1H-Indole-6-Carboxaldehyde Oxime. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(16), 4983.
  • Iacobazzi, R. M., & Cotugno, P. (2020).
  • Kalatuwawege, I. P., Gunaratna, M. J., & Udukala, D. N. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Semantic Scholar.
  • Abele, E., & Abele, R. (2014). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds, 50(5), 611-646.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1H-indole-6-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-indole-6-carbaldehyde oxime. It provides in-depth technical support, addressing common challenges and offering field-proven insights to optimize reaction yield and purity. The content moves from foundational principles to practical troubleshooting, ensuring a comprehensive understanding of the synthesis process.

Section 1: Reaction Fundamentals and Key Parameters

The synthesis of an oxime from an aldehyde is a classic condensation reaction.[1] It involves the nucleophilic addition of hydroxylamine to the carbonyl carbon of 1H-indole-6-carbaldehyde, followed by the elimination of a water molecule to form the C=N double bond of the oxime.[2] While straightforward in principle, the yield and purity are highly sensitive to several experimental variables.

The Mechanism of Oximation

The reaction proceeds in two main stages:

  • Nucleophilic Addition: Hydroxylamine (NH₂OH), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the indole-6-carbaldehyde. This forms an unstable carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the stable oxime product. This step is typically the rate-determining step and is often acid-catalyzed.

The overall reaction is reversible, and its equilibrium can be influenced by factors such as pH and the removal of water.

Caption: General mechanism for oxime formation.
Critical Reaction Parameters
  • pH Control: The reaction rate is highly pH-dependent. The dehydration step is acid-catalyzed, but if the solution is too acidic, the hydroxylamine (a base) will be protonated, rendering it non-nucleophilic. Conversely, in a strongly basic medium, the dehydration step is slow. Optimal pH is typically mildly acidic to neutral (pH 4-7). When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base like sodium acetate, pyridine, or sodium carbonate is required to liberate the free hydroxylamine from its salt.[2][3]

  • Reagent Stoichiometry: A slight excess of hydroxylamine hydrochloride (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.[3][4] However, a large excess can complicate purification.

  • Solvent Selection: Alcohols like ethanol or methanol are common solvents as they effectively dissolve both the aldehyde and the hydroxylamine salt.[5] Aqueous systems or solvent-free "grindstone" chemistry methods have also been successfully employed as greener alternatives.[4][6]

  • Temperature and Reaction Time: The reaction is typically performed at room temperature or with gentle heating (e.g., 60 °C) to increase the rate.[3] Higher temperatures, especially under acidic conditions, can promote the dehydration of the oxime to form an undesirable nitrile byproduct.[6][7] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal time.

Section 2: Optimized Experimental Protocol

This protocol provides a reliable method for synthesizing this compound, incorporating best practices for yield and purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Aldehyde in Ethanol C Combine Solutions at Room Temp A->C B Prepare separate Hydroxylamine/Base Solution B->C D Stir & Monitor by TLC (1-4h) C->D E Reduce Solvent Volume (Rotary Evaporator) D->E Reaction Complete F Precipitate with Water E->F G Filter & Wash Solid F->G H Recrystallize (e.g., Ethanol/Water) G->H Crude Product I Dry under Vacuum H->I J Characterize (NMR, MS, MP) I->J Pure Product Troubleshooting Start Problem Occurred Q1 Is Starting Material Consumed (TLC)? Start->Q1 A1_No No/Slow Reaction Q1->A1_No No A1_Yes Product-Related Issue Q1->A1_Yes Yes Q2 Check Reagents & pH A1_No->Q2 Q3 Consider Temperature A1_No->Q3 Q4 Is Product Oily/Impure? A1_Yes->Q4 Q5 Multiple Spots on TLC? A1_Yes->Q5 Sol1 Ensure active base used. Check reagent quality. Q2->Sol1 Sol2 Gentle heating (50-60°C) may be needed. Q3->Sol2 Sol3 Improve work-up. Recrystallize or use column chromatography. Q4->Sol3 Yes Sol4 Side reaction likely. Check for nitrile (IR/NMR). Lower reaction temp. Q5->Sol4 Yes

Caption: Decision tree for troubleshooting synthesis.
Problem / Observation Probable Cause(s) Recommended Solution(s)
No reaction or very low conversion (Starting material persists on TLC)1. Inactive Nucleophile: No base was added, or an insufficient amount was used. Hydroxylamine remains protonated as NH₃OH⁺Cl⁻. [2] 2. Poor Reagent Quality: Starting aldehyde is impure or hydroxylamine hydrochloride has degraded. 3. Low Temperature: Reaction is too slow at ambient temperature for this specific substrate.1. Add a weak base (e.g., sodium acetate, pyridine) in at least stoichiometric amounts relative to NH₂OH·HCl. 2. Verify reagent purity. Use fresh, high-quality reagents. 3. Gently warm the reaction mixture to 40-60°C and continue monitoring by TLC.
Low Yield 1. Incomplete Reaction: Reaction was stopped prematurely. 2. Product Loss During Work-up: Product may have some solubility in water, or an inappropriate recrystallization solvent was used. 3. Reversible Reaction: Equilibrium is not favoring the product side.1. Extend the reaction time. Ensure the starting material spot has completely disappeared on TLC. 2. Minimize water volume during precipitation. Saturate the aqueous layer with NaCl to decrease product solubility before extraction if necessary. Optimize the recrystallization solvent system. 3. Use a slight excess (1.2-1.5 eq) of hydroxylamine hydrochloride.
Formation of a Nitrile Byproduct (Confirmed by IR ~2230 cm⁻¹ or loss of oxime -OH proton in NMR)1. Excessive Heat: High temperatures, especially in the presence of an acid catalyst, can cause the oxime to dehydrate further to a nitrile. [6] 2. Inappropriate Reagents: Some dehydration agents or catalysts (e.g., formic acid, strong acids) directly convert aldehydes to nitriles in one pot with hydroxylamine. [6][7]1. Reduce the reaction temperature. Run the reaction at room temperature if possible. 2. Ensure mild conditions. Avoid strong acids. Stick to a buffered system (e.g., using sodium acetate) or a mild base like pyridine.
Product is an oil or fails to crystallize 1. Presence of Impurities: Unreacted starting material or solvent residues can act as a eutectic impurity. 2. Isomeric Mixture: The product is a mixture of syn and anti isomers which can sometimes hinder crystallization compared to a pure isomer. [8][9]1. Purify via column chromatography on silica gel to separate the product from impurities. 2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If this fails, purification by chromatography is the best option.
Product degrades during purification/analysis 1. Instability on Silica: Some indole derivatives can be sensitive to the acidic nature of standard silica gel. 2. Thermal Decomposition: Oximes can decompose into nitriles under the high temperatures used in Gas Chromatography (GC-MS) analysis. [10]1. Use neutralized silica gel (washed with a triethylamine solution) for chromatography. 2. Rely on NMR and LC-MS for purity analysis instead of GC-MS.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Why must I add a base like sodium acetate when using hydroxylamine hydrochloride?

    • A: Hydroxylamine hydrochloride (NH₂OH·HCl) is the stable salt form of hydroxylamine. In this form, the nitrogen atom is protonated and is not nucleophilic. A base is required to neutralize the HCl, liberating the free hydroxylamine (NH₂OH), which can then act as a nucleophile and attack the aldehyde's carbonyl carbon. [2]

  • Q2: What are the syn and anti isomers, and how do I control their formation?

    • A: Syn and anti refer to the geometric isomers (E/Z isomers) around the C=N double bond of the oxime. The orientation of the -OH group relative to the hydrogen on the carbon determines the isomer. The formation is often under thermodynamic control, and you will typically get a mixture of both. [8][9]The ratio can be influenced by the pH and solvent. For many applications, the mixture is used directly. If a single isomer is required, they can often be separated by careful column chromatography or fractional crystallization. Isomerization from one form to another can sometimes be induced under acidic conditions. [9][11]

  • Q3: Can I perform this reaction without a solvent?

    • A: Yes, solvent-free or mechanochemical methods are viable and environmentally friendly alternatives. [8][9]These typically involve grinding the solid aldehyde, hydroxylamine hydrochloride, and a solid base (like NaOH or Na₂CO₃) together, sometimes with gentle heating or using a ball mill. [4][11]This approach can lead to high yields and minimizes waste. [9]

  • Q4: How can I be certain I have formed the oxime and not the nitrile?

    • A: Spectroscopic analysis is key.

      • ¹H NMR: The oxime will show a characteristic broad singlet for the -OH proton (often >9 ppm) and a singlet for the CH =N proton (around 8 ppm). The nitrile will lack the -OH proton signal.

      • IR Spectroscopy: The oxime will have a broad O-H stretch (~3200-3400 cm⁻¹) and a C=N stretch (~1650 cm⁻¹). The nitrile has a very sharp and distinct C≡N stretch around 2220-2260 cm⁻¹, which is an unambiguous indicator of the byproduct. [7] * Mass Spectrometry: Both the oxime (C₉H₈N₂O) and nitrile (C₉H₆N₂) have different molecular weights (160.18 vs. 142.16 g/mol ), making them easily distinguishable.

  • Q5: My reaction turns a dark color. Is this a problem?

    • A: Indole derivatives can be sensitive to air and acid, leading to the formation of colored oligomeric byproducts. While minor color change is common, significant darkening could indicate degradation. Running the reaction under an inert atmosphere (like nitrogen or argon) can mitigate this, especially if the reaction requires prolonged heating. [12]

Section 5: Data Summary Table

The following table summarizes typical conditions reported for the synthesis of indole-3-carbaldehyde oximes, which are directly applicable to the 6-carbaldehyde isomer.

Aldehyde SubstrateReagents (eq)SolventTemp (°C)Time (h)Yield (%)Reference(s)
1H-Indole-3-carbaldehydeNH₂OH·HCl (5), NaOH (5)95% EtOH0-27291[13][14]
1H-Indole-3-carbaldehydeNH₂OH·HCl (5), NaOH (2)THF0-274.2569[13][14]
N-Substituted Indole-3-carbaldehydesNH₂OH·HCl, NaOHNone (Ball Mill)RT0.3~95[8][9]
General AldehydesNH₂OH·HCl (1.2), Bi₂O₃ (0.6)None (Grinding)RT<190-98[4]

References

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?

  • Wang, L., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances.

  • Halder, S., et al. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry.

  • Zeynizadeh, B., & Karimkoshteh, M. (2021). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate.

  • Reddy, B., et al. (2014). Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. ResearchGate.

  • Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal.

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.

  • Abele, E., & Dambrova, M. (2019). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate.

  • Abele, E., & Dambrova, M. (2019). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds.

  • Sustainability Directory. (n.d.). Oxime Synthesis.

  • El-Sayed, N. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

  • Cibulka, R., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules.

  • National Center for Biotechnology Information. (n.d.). 1H-Indole-6-carboxaldehyde. PubChem Compound Database.

  • ResearchGate. (n.d.). 21 questions with answers in OXIMES.

  • Chemistry LibreTexts. (2022). II. Oximes.

  • International Journal of Pharmaceutical Research and Applications. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. ijprajournal.com.

  • Organic Syntheses. (n.d.). Procedure for 1-indanone oxime.

  • Organic Syntheses. (n.d.). Procedure for Acetophenone O-acetyl oxime.

  • Santa Cruz Biotechnology. (n.d.). This compound.

  • BLD Pharm. (n.d.). This compound.

  • Kalatuwawege, I. P., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules.

  • Cibulka, R., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. ResearchGate.

  • ResearchGate. (2021). Synthesis of indole-3-carbaldehyde oxime derivatives and their intermediates.

  • Semantic Scholar. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes.

  • NIST. (n.d.). Indole-6-carboxaldehyde. NIST Chemistry WebBook.

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.

  • Cibulka, R., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. PubMed Central.

  • Forbes, L., & Zard, S. (2021). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Molecules.

  • de Heuvel, D., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

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Technical Support Center: Synthesis of 1H-Indole-6-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-indole-6-carbaldehyde oxime. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your experimental outcomes.

I. Introduction to the Synthesis

The conversion of 1H-indole-6-carbaldehyde to its corresponding oxime is a fundamental reaction in medicinal chemistry, often serving as a key step in the synthesis of various therapeutic agents. The reaction typically involves the condensation of the aldehyde with hydroxylamine, usually from hydroxylamine hydrochloride, in the presence of a base.[1][2][3][4] While seemingly straightforward, this process is susceptible to several side reactions that can impact yield, purity, and the isomeric ratio of the final product. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for successful synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations grounded in chemical principles and actionable troubleshooting steps.

Issue 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted 1H-indole-6-carbaldehyde and little to no desired oxime product.

Potential Causes & Solutions:

  • Insufficiently Activated Hydroxylamine: Hydroxylamine hydrochloride (NH₂OH·HCl) must be neutralized by a base to generate the free, nucleophilic hydroxylamine (NH₂OH) required for the reaction.[5]

    • Troubleshooting:

      • Verify Base Stoichiometry: Ensure at least one equivalent of base (e.g., NaOH, Na₂CO₃, pyridine) is used per equivalent of NH₂OH·HCl.[3][4][5] For bases like Na₂CO₃, the stoichiometric ratio is 2:1 (NH₂OH·HCl to Na₂CO₃).[5]

      • Choice of Base: A moderately strong base is typically sufficient. Very strong bases might promote side reactions of the indole core.

  • Inappropriate Reaction pH: The reaction is sensitive to pH. While a base is necessary, a highly basic medium can be detrimental. Conversely, a highly acidic medium will protonate the hydroxylamine, rendering it non-nucleophilic.[1][6]

    • Troubleshooting:

      • Maintain a Weakly Acidic to Neutral pH: The optimal pH for oxime formation is generally in the weakly acidic range.[1] This can be achieved by the careful addition of a base to the hydroxylamine hydrochloride solution.

      • Buffered Systems: Consider using a buffer system, such as sodium acetate/acetic acid, to maintain a stable pH throughout the reaction.

  • Low Reagent Concentration: Inadequate concentrations of reactants can slow down the reaction rate.

    • Troubleshooting:

      • Increase Reactant Concentration: While avoiding oversaturation, ensure that the concentrations of both the aldehyde and hydroxylamine are sufficient to promote a reasonable reaction rate.

      • Solvent Choice: Use a solvent in which both reactants are reasonably soluble. Alcohols like ethanol are commonly employed.[3][4][7]

Issue 2: Formation of a Nitrile Byproduct (1H-Indole-6-carbonitrile)

Symptom: Characterization of the product mixture (e.g., by IR, NMR, or MS) reveals the presence of a nitrile functionality (-C≡N) corresponding to 1H-indole-6-carbonitrile.

Potential Causes & Solutions:

  • Acid-Catalyzed Dehydration of the Oxime: Under acidic conditions, the initially formed aldoxime can undergo a Beckmann rearrangement-like dehydration to form the corresponding nitrile.[8][9][10] This is a common side reaction for aldoximes.[11]

    • Troubleshooting:

      • Control Acidity: Avoid strongly acidic conditions, especially during workup and purification. If an acid wash is necessary, use a dilute, weak acid and minimize contact time.

      • Reaction Conditions: Certain reagents used to promote oxime formation can also facilitate dehydration. For instance, using an excess of a strong dehydrating agent should be avoided.

  • Thermal Decomposition: Elevated temperatures, particularly in the presence of certain catalysts or impurities, can promote the elimination of water from the oxime to yield the nitrile.

    • Troubleshooting:

      • Maintain Moderate Temperatures: Run the reaction at room temperature or with gentle heating.[3][4] Avoid high-temperature reflux conditions unless specifically required and validated for this substrate.

Issue 3: Presence of an Amide Byproduct (1H-Indole-6-carboxamide)

Symptom: The product mixture contains a compound with a molecular weight corresponding to 1H-indole-6-carboxamide, confirmed by spectroscopic analysis.

Potential Causes & Solutions:

  • Beckmann Rearrangement: This is a classic rearrangement of oximes, typically catalyzed by acid, which converts an oxime into an amide.[9][12][13][14] For an aldoxime, this would involve the migration of the hydrogen atom.

    • Troubleshooting:

      • Strict pH Control: As with nitrile formation, maintaining a neutral or slightly basic pH during the reaction and workup is critical to suppress the Beckmann rearrangement.

      • Choice of Reagents: Be mindful that some reagents used in oxime synthesis or subsequent steps can be acidic or become acidic upon decomposition, potentially catalyzing the rearrangement.

Issue 4: Difficulty in Product Isolation and Purification

Symptom: The product precipitates as an oil or is difficult to crystallize, and column chromatography yields impure fractions.

Potential Causes & Solutions:

  • Formation of Syn/Anti Isomers: Aldoximes can exist as a mixture of syn and anti geometric isomers.[2][3] These isomers may have different physical properties (e.g., polarity, solubility), making purification challenging.

    • Troubleshooting:

      • Chromatographic Separation: Flash column chromatography on silica gel is often effective for separating syn and anti isomers, although it may require careful solvent system optimization.[3][5][7]

      • Isomerization: In some cases, it may be possible to isomerize the mixture to a single, desired isomer under specific conditions (e.g., acidic or basic treatment, photolysis), though this requires careful investigation.[5][15]

  • Residual Starting Material or Byproducts: Incomplete reactions or the presence of side products can interfere with crystallization.

    • Troubleshooting:

      • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS to ensure complete consumption of the starting aldehyde.

      • Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities like excess hydroxylamine salts and inorganic bases.

      • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for the synthesis of this compound?

A1: The choice of base can influence reaction rate and byproduct formation. Common bases include sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), and organic bases like pyridine.[3][4][5] For many applications, a mild inorganic base like sodium carbonate is a good starting point as it is less likely to promote side reactions involving the indole ring compared to a strong base like NaOH. The stoichiometry is critical: for NaOH, a 1:1 molar ratio with hydroxylamine hydrochloride is needed, while for Na₂CO₃, a 1:2 ratio is required.[5]

Q2: My reaction produces a mixture of syn and anti oxime isomers. How can I control the isomeric ratio?

A2: Controlling the syn/anti ratio can be challenging as it is often thermodynamically and kinetically influenced. The ratio can be affected by factors such as the solvent, temperature, and pH of the reaction medium. In some cases, residual acid from the hydroxylamine hydrochloride can cause isomerization.[5] While complete control may not be feasible without extensive optimization, consistent reaction conditions will lead to a reproducible ratio. If a single isomer is required, chromatographic separation is the most common approach.[3]

Q3: Can I use free hydroxylamine instead of hydroxylamine hydrochloride?

A3: While possible, it is generally not recommended for practical reasons. Free hydroxylamine is less stable and potentially explosive. Hydroxylamine hydrochloride is a stable, crystalline solid that is much safer to handle. The free base is generated in situ by the addition of a base, which is a safer and more common laboratory practice.[5]

Q4: What is the mechanism of oxime formation?

A4: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the free hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule result in the formation of the C=N double bond of the oxime.[1][16]

Q5: My 1H-indole-6-carbaldehyde starting material appears discolored. Can I still use it?

A5: Indole aldehydes can be susceptible to oxidation and polymerization over time, leading to discoloration. While you can attempt the reaction, using impure starting material may lead to lower yields and the formation of colored impurities that can complicate purification. It is recommended to use starting material that is as pure as possible. If necessary, the aldehyde can be purified by recrystallization or column chromatography before use.

IV. Experimental Protocols & Data

Protocol 1: General Synthesis of this compound
  • To a stirred solution of 1H-indole-6-carbaldehyde (1.0 eq) in ethanol (e.g., 0.5 M), add hydroxylamine hydrochloride (1.2 eq).

  • Slowly add a solution of a suitable base (e.g., sodium carbonate, 0.6 eq, or sodium hydroxide, 1.2 eq) in water.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 2:1 hexane/ethyl acetate eluent).[3]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[3][17]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[5][17]

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action
Low/No ProductInsufficiently activated hydroxylamineVerify base stoichiometry and choice.
Inappropriate pHMaintain a weakly acidic to neutral pH.
Nitrile FormationAcid-catalyzed dehydrationControl acidity during reaction and workup.
Thermal decompositionMaintain moderate reaction temperatures.
Amide FormationBeckmann RearrangementStrictly control pH to avoid acidic conditions.
Purification DifficultySyn/anti isomer mixtureOptimize chromatographic separation.
ImpuritiesEnsure complete reaction; perform thorough workup.

V. Visualizing Reaction Pathways

Diagram 1: Synthesis and Primary Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Indole_Aldehyde 1H-Indole-6-carbaldehyde Oxime This compound (Syn/Anti Mixture) Indole_Aldehyde->Oxime + NH₂OH (from NH₂OH·HCl + Base) Nitrile 1H-Indole-6-carbonitrile Oxime->Nitrile Dehydration (Acid/Heat) Amide 1H-Indole-6-carboxamide Oxime->Amide Beckmann Rearrangement (Acid)

Caption: Main synthesis pathway and potential side reactions.

Diagram 2: Troubleshooting Logic Flow

G Start Low Yield or Impure Product Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_pH Check Reaction pH Check_SM->Check_pH No Check_Byproducts Identify Byproducts (MS, NMR) Check_SM->Check_Byproducts Yes Optimize_Base Adjust Base Type/ Stoichiometry Check_pH->Optimize_Base Nitrile_Path Nitrile Detected Check_Byproducts->Nitrile_Path Nitrile Amide_Path Amide Detected Check_Byproducts->Amide_Path Amide Isomer_Path Isomer Mixture Check_Byproducts->Isomer_Path Isomers Control_Acid Control Acidity in Workup/Reaction Nitrile_Path->Control_Acid Amide_Path->Control_Acid Optimize_Chroma Optimize Chromatography Isomer_Path->Optimize_Chroma

Caption: Troubleshooting workflow for synthesis issues.

VI. References

  • Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. (2023-07-20). OSTI.GOV. [Link]

  • Oximes. (n.d.). BYJU'S. [Link]

  • 1H-Indole-6-carboxaldehyde. (n.d.). PubChem. [Link]

  • Kalatuwawege, I. P., Gunaratna, M. J., & Udukala, D. N. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6659. [Link]

  • Tan, W. W., Wu, B., Wei, Y., & Yoshikai, N. (2016). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 93, 14-27. [Link]

  • Indole-6-carboxaldehyde. (n.d.). NIST WebBook. [Link]

  • A Simple Synthesis of Nitriles from Aldoximes. (2009). The Journal of Organic Chemistry, 74(7), 2877–2879. [Link]

  • Stolar, T., Karadeniz, B., Lesac, A., & Uzarevic, K. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3332. [Link]

  • Kalatuwawege, I. P., Gunaratna, M. J., & Udukala, D. N. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Semantic Scholar. [Link]

  • Synthesis of indole-3-carbaldehyde oxime derivatives and their... (n.d.). ResearchGate. [Link]

  • Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (2015). Oriental Journal of Chemistry, 31(2), 1141-1144. [Link]

  • El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-745. [Link]

  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2020). Journal of Chemical Sciences, 132(1). [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2020). Journal of Medicinal Chemistry, 63(10), 5264-5286. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(25), 13915-13925. [Link]

  • Why aldehyde reacts with NH2OH in acidic medium| aldehyde and ketone class 12 | with hydroxylamine. (2022, October 23). YouTube. [Link]

  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]

  • A Simple Synthesis of Nitriles from Aldoximes. (2009). ACS Publications. [Link]

  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • How does hydroxylamine react with aldehydes/ketones to form oximes? (2015, January 12). Quora. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]

  • Beckmann rearrangement. (n.d.). Wikipedia. [Link]

  • Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism. (2015, May 14). YouTube. [Link]

  • The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. (n.d.). ResearchGate. [Link]

  • Beckmann Rearrangement. (2023, January 22). Chemistry LibreTexts. [Link]

  • Dehydration of oxime to nitriles. (2018). ResearchGate. [Link]

  • Action of Hydroxylamine on Aldehyde and Ketone. (2019, April 30). YouTube. [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. (2021). ACS Sustainable Chemistry & Engineering, 9(5), 2056-2068. [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 1H-indole-6-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1H-indole-6-carbaldehyde oxime is a valuable intermediate in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents.[1] Like many indole derivatives, its unique structure, which combines a largely nonpolar indole scaffold with a polar oxime functional group, presents significant solubility challenges.[2] Poor aqueous solubility can hinder reaction kinetics, complicate purification, and create major roadblocks in biological screening and formulation development.

This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and solve solubility issues encountered with this compound. As your technical support partners, we aim to explain the scientific principles behind these methods, empowering you to make informed decisions in your research.

Section 1: Physicochemical Profile & Predicted Solubility Behavior

Understanding the molecule's inherent properties is the first step in diagnosing solubility problems. The structure contains two key regions: the flat, aromatic, and lipophilic indole ring system, and the polar, hydrogen-bonding capable oxime group (-CH=N-OH). This duality is the primary cause of its poor solubility in both highly polar solvents like water and nonpolar solvents like hexane.

Table 1: Physicochemical Properties of 1H-indole-6-carbaldehyde and its Oxime Derivative

Property 1H-indole-6-carbaldehyde This compound Data Source
Molecular Formula C₉H₇NO C₉H₈N₂O
Molecular Weight 145.16 g/mol 160.18 g/mol [3]
Appearance Solid Solid Powder/Crystal [4]
Melting Point 127-131 °C Not specified
Predicted LogP 2.1 ~1.8-2.2 (Estimated) [5]
Hydrogen Bond Donors 1 2 [5]

| Hydrogen Bond Acceptors | 1 | 2 |[5] |

The oxime derivative has more hydrogen bond donors and acceptors than its parent aldehyde, which might suggest slightly improved aqueous solubility. However, the dominant indole core often leads to poor solubility in aqueous media, classifying it as a "brick-dust" type molecule, where strong crystal lattice energy further impedes dissolution.[6]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common solubility challenges in a practical, Q&A format.

Q1: My this compound won't dissolve in my aqueous buffer. What is the standard first step?

Answer: The industry-standard and most effective first step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent. Direct dissolution of a poorly soluble solid into an aqueous buffer is rarely successful because the energy required to break the compound's crystal lattice is too high for water to overcome.

Causality: An organic solvent, such as Dimethyl Sulfoxide (DMSO), is effective because it can disrupt the intermolecular forces in the solid-state compound while being miscible with water. This allows you to introduce the compound to your aqueous system in a dissolved, single-molecule state.

Recommended Solvents:

  • Primary Choice: Dimethyl Sulfoxide (DMSO)

  • Secondary Choices: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Methanol (MeOH)

See SOP 1 for a detailed protocol on preparing a stock solution.

cluster_workflow Initial Solubilization Workflow A Weigh Solid Compound (this compound) B Select Primary Organic Solvent (e.g., DMSO) A->B C Add Solvent to Solid to desired concentration (e.g., 10-50 mM) B->C D Ensure Complete Dissolution (Vortex, gentle warming, sonication) C->D E Result: Concentrated Stock Solution (Store appropriately) D->E F Dilute Stock Solution into Final Aqueous Buffer E->F

Caption: Standard workflow for preparing an experimental solution.

Q2: I prepared a 50 mM stock in DMSO, but it precipitates ("crashes out") when I dilute it into my aqueous assay buffer. How can I fix this?

Answer: This is a classic problem of supersaturation and compound precipitation. When the DMSO stock is added to the buffer, the final concentration of DMSO is too low to maintain the compound's solubility, causing it to rapidly come out of solution.

Causality: The compound is soluble in a high percentage of DMSO but insoluble in a high percentage of water. The final solvent mixture falls into an "insoluble" zone.

Here is a systematic troubleshooting workflow:

  • Reduce Final Compound Concentration: This is the simplest fix. Your experiment may not require the high concentration you are aiming for. Try a 2-fold or 5-fold lower final concentration.

  • Increase Final Co-solvent Concentration: The final percentage of DMSO (or other co-solvent) in your buffer must be high enough to keep the compound dissolved. Most cell-based assays can tolerate 0.5-1% DMSO, while biochemical assays might tolerate up to 5%. Crucially, you must run a vehicle control with the same final percentage of DMSO to ensure the solvent itself is not affecting your experimental results.

  • Use a Different Co-solvent: Sometimes, another solvent like ethanol can be more amenable to your system, though it is often required at a higher final percentage than DMSO.

  • Investigate pH (See Q3): Adjusting the buffer pH can dramatically increase solubility by ionizing the oxime group, making it more hydrophilic.

A Precipitation Observed Upon Dilution? B SUCCESS: Homogeneous Solution A->B No C ACTION: Decrease Final Compound Concentration A->C Yes D Still Precipitates? C->D D->B No E ACTION: Increase Final % of Co-Solvent (e.g., from 0.5% to 1% DMSO) *Run vehicle control* D->E Yes F Still Precipitates? E->F F->B No G ACTION: Investigate pH Modification (See Q3) F->G Yes H Still Precipitates? G->H H->B No I ACTION: Consider Advanced Formulation (See Q5) H->I Yes

Caption: Troubleshooting workflow for compound precipitation.

Q3: How does pH affect the solubility of this compound, and how can I test it?

Answer: The solubility of ionizable drugs is highly pH-dependent.[7][8] The oxime group (-C=N-OH) is weakly acidic. At a pH above its pKa, the hydroxyl proton will be removed, forming a negatively charged oximate anion (-C=N-O⁻). This ionized form is significantly more water-soluble than the neutral form.

Causality: The addition of a charge increases the molecule's polarity and its ability to interact favorably with water molecules. For weakly acidic compounds, solubility increases as the pH rises above the pKa.[9]

Therefore, increasing the pH of your buffer (e.g., from pH 7.4 to pH 8.0 or 8.5) could substantially improve solubility. However, you must consider the pH stability of your compound and the pH constraints of your experiment. Some oximes are most stable in acidic conditions (pH 2-3), and isomerization between syn and anti forms can also be pH-dependent.[10][11][12]

See SOP 3 for a protocol to conduct a simple pH-solubility screen.

Q4: Can I use heat or sonication to help dissolve the compound?

Answer: Yes, but with caution. Gentle heating and sonication are common lab practices to aid dissolution.

  • Heating: For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[13] Gently warming the solvent (e.g., to 30-40°C) while preparing the stock solution can accelerate dissolution.

  • Sonication: A brief period in a sonicator bath can break up solid aggregates and speed up dissolution.

Authoritative Cautions:

  • Chemical Stability: Overheating can cause degradation. Indole-containing compounds can be sensitive. Always use the lowest effective temperature for the shortest possible time.

  • Precipitation on Cooling: If you use heat to dissolve the compound in a final buffer solution, be aware that it may precipitate out again as the solution cools to room or experimental temperature. This method is most reliable for preparing a stock solution, not for the final experimental solution unless the experiment is performed at an elevated temperature.

Q5: My compound is still not soluble enough for my needs. What are some advanced formulation strategies?

Answer: If standard methods like co-solvents and pH adjustment are insufficient, several advanced formulation strategies can be employed, which are common in pharmaceutical development.[14][15]

  • Use of Surfactants: Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate the indole portion of your molecule, presenting a hydrophilic exterior to the water, thereby increasing solubility.

  • Cyclodextrin Complexation: Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with your compound, effectively shielding the nonpolar indole ring from water.[16]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state, often creating an amorphous form of the drug which dissolves more readily than the stable crystalline form.[17]

These methods require more extensive formulation work but can dramatically improve solubility for very challenging compounds.[18]

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Preparation of a Concentrated Stock Solution
  • Preparation: Accurately weigh the desired amount of this compound into a suitable vial (e.g., glass vial with a PTFE-lined cap).

  • Solvent Addition: Add the calculated volume of high-purity DMSO (or other selected solvent) to reach the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Gentle Warming (Optional): If necessary, warm the vial in a water bath to 30-40°C for 5 minutes, followed by vortexing.

  • Inspection: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution as recommended (see Section 4).

SOP 2: Protocol for Aqueous Buffer Dilution
  • Preparation: Add the required volume of your final aqueous buffer to the experimental tube/plate well.

  • Dilution: While vortexing or stirring the buffer, add the small volume of the concentrated stock solution dropwise. This rapid mixing helps to avoid localized high concentrations that can initiate precipitation.

  • Final Concentration: Ensure the final percentage of the organic co-solvent does not exceed the tolerance of your assay (typically <1% for cell-based assays).

  • Vehicle Control: Prepare a parallel control sample containing the exact same final concentration of the organic solvent but without the compound.

SOP 3: pH-Solubility Screening Protocol
  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5).

  • Equilibration: Add an excess amount of solid this compound to a small volume of each buffer in separate vials.

  • Mixing: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Determine the concentration of the dissolved compound in each filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH for dissolution.

Section 4: Stability and Storage

Proper handling and storage are critical to ensuring the integrity of your compound.

  • Storage Conditions: Store the solid compound and DMSO stock solutions at 2-8°C.[3] For long-term storage, consider storage at -20°C or -80°C.

  • Atmosphere: The compound may be air-sensitive.[4] Storing under an inert gas like argon or nitrogen can prevent oxidative degradation.

  • Light Sensitivity: Indole derivatives can be light-sensitive. Store in amber vials or protect from light to prevent photodegradation.

  • Aqueous Instability: Do not store the compound in aqueous buffers for extended periods. Prepare fresh dilutions for each experiment from a concentrated organic stock solution. The oxime functional group can be susceptible to hydrolysis, especially at extreme pH values.

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2773435, 1H-Indole-6-carboxaldehyde. PubChem. Available at: [Link]

  • Ekanayake, C. P., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Semantic Scholar. Available at: [Link]

  • Bacsa, J., et al. (2001). 1-Methylindole-3-carboxaldehyde oxime derivatives. ResearchGate. Available at: [Link]

  • Singh, S., & G. K. T. (2022). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. ResearchGate. Available at: [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Ekanayake, C. P., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. National Institutes of Health. Available at: [Link]

  • Al-Kassas, R., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. National Institutes of Health. Available at: [Link]

  • Mora, C., et al. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • de Heuvel, D., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1H-Indole-6-Carboxaldehyde Oxime. Pharmaffiliates. Available at: [Link]

  • LibreTexts Chemistry. (2023). Temperature Effects on Solubility. Available at: [Link]

  • Al-Gousous, J., & Langguth, P. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • Reiter, G., et al. (1990). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]

  • Reddit. (n.d.). Why does the solubility decrease with some substances when the temperature rises?. r/askscience. Available at: [Link]

  • Al-Malki, A. L., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • HSC Chemistry. (2020). Effect of Temperature on Solubility. YouTube. Available at: [Link]

  • Al-Ghaban, F., & Taha, N. A. (2021). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. National Institutes of Health. Available at: [Link]

  • Gracin, S., & Rasmuson, Å. C. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. PubMed. Available at: [Link]

  • Preprints.org. (2024). An In-Depth Analysis of pH- Independent Controlled Drug Delivery Systems and Prospects for the Future. Available at: [Link]

  • Popović, I., et al. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. Available at: [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

Sources

Stability and storage conditions for "1H-indole-6-carbaldehyde oxime"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Indole-6-carbaldehyde Oxime

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is crucial to control environmental factors that can lead to degradation. The primary concerns for this compound, like many indole derivatives, are oxidation, light exposure, and temperature fluctuations.[1]

Recommended Storage Conditions for Solid Compound:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)[2]Lower temperatures slow down the rate of potential oxidative and hydrolytic degradation reactions.[1]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)The indole ring is susceptible to oxidation by atmospheric oxygen.[1] Storing under an inert atmosphere minimizes this risk.
Light In an amber or opaque vial[1]Indole compounds can be photosensitive, and exposure to light, especially UV light, can catalyze degradation.[1]
Moisture Tightly sealed container in a dry environmentO-substituted oximes can be susceptible to hydrolysis, and the indole ring itself can be affected by moisture.[3][4] Keeping the container tightly sealed prevents moisture absorption.[5][6]
Q2: I've noticed a discoloration (e.g., turning pink or brown) in my solid sample of this compound. What does this indicate and is the compound still usable?

A color change in indole compounds is a common visual indicator of oxidation and potential polymerization.[1] While a slight change in color may not significantly impact the bulk purity for some less sensitive applications, it is a clear sign that degradation has occurred. For quantitative or high-sensitivity experiments, it is highly recommended to use a fresh, uncolored lot of the compound.

Q3: What is the stability of this compound in solution, and what solvents are recommended for preparing stock solutions?

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. Oximes, in general, are more resistant to hydrolysis in aqueous solutions compared to hydrazones, particularly at neutral to slightly acidic pH.[4][7][8][9] However, they can still undergo acid-catalyzed hydrolysis.[3][7]

For preparing stock solutions, consider the following:

  • Solvent Choice: High-purity, degassed aprotic solvents are preferable if compatible with your experimental design. If an aqueous buffer is necessary, use a freshly prepared buffer and consider a pH range of 5.0-7.0 where oxime hydrolysis is slower.[7]

  • Storage of Solutions: Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. It is advisable to prepare fresh solutions for each experiment or to aliquot stock solutions to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: You observe a gradual decrease in the activity of your compound over time when using the same stock solution.

  • Possible Cause: This is likely due to the degradation of this compound in your solution. As discussed, factors like oxidation, hydrolysis, and photodegradation can reduce the concentration of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before your experiment.

    • Inert Atmosphere: When preparing solutions, particularly if they will be stored for any length of time, it is best practice to use degassed solvents and to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

    • Control for Degradation: If you suspect degradation is occurring during your assay, include a positive control with a freshly prepared sample in each experiment to monitor for any time-dependent loss of activity.

Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis
  • Symptom: When analyzing your sample, you observe additional peaks that were not present in the initial analysis of the compound.

  • Possible Cause: The appearance of new peaks is a strong indicator of degradation. The indole ring is susceptible to oxidation, which can lead to the formation of various byproducts.[10] Additionally, the oxime functionality can undergo hydrolysis, particularly under acidic conditions, which would regenerate the corresponding aldehyde and hydroxylamine.[3][4]

  • Troubleshooting Steps:

    • Analyze Mobile Phase pH: If you are using an acidic mobile phase, consider if this could be contributing to the hydrolysis of the oxime.[7] If possible, adjust the mobile phase to a more neutral pH.

    • Sample Preparation: Ensure that the sample is dissolved in a suitable, high-purity solvent and analyzed promptly after preparation.

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by exposing the compound to acidic, basic, oxidative, and photolytic conditions and analyzing the resulting mixtures by LC-MS.[10]

Experimental Protocols

Protocol 1: Proper Handling and Storage of Solid this compound
  • Upon receipt, immediately store the compound in a refrigerator at 2-8°C.[2]

  • For long-term storage, transfer the compound to an amber glass vial.

  • If possible, flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Wrap the sealed vial with parafilm to provide an additional barrier against moisture and air.

  • Store the vial in a dark, dry location within the recommended temperature range.

Protocol 2: Preparation of a Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a well-ventilated area or fume hood, weigh the desired amount of the solid.

  • Dissolve the solid in a high-purity, degassed solvent appropriate for your application.

  • If the solution will be stored, dispense it into single-use aliquots in amber vials.

  • Flush the headspace of each vial with an inert gas before sealing.

  • Store the aliquots at -20°C or -80°C and protect them from light.

Visualizing Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound under various conditions.

G A This compound B Oxidized Indole Derivatives A->B  Air (O2), Light   C 1H-Indole-6-carbaldehyde + Hydroxylamine A->C  Acid/Base Catalyzed Hydrolysis   D Polymerized Products B->D  Further Oxidation/Polymerization  

Caption: Potential degradation pathways of this compound.

References

  • Pharmaffiliates. 1H-Indole-6-Carboxaldehyde Oxime. Pharmaffiliates. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

  • Wikipedia. Oxime. Wikipedia. Available at: [Link]

  • ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523-6. Available at: [Link]

  • Neogen. Kovac's Indole Reagent, Safety Data Sheet. Neogen. Available at: [Link]

  • Le, T. N. T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12735–12743. Available at: [Link]

  • Lorke, D. E., et al. (1995). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of toxicology, 69(9), 632–639. Available at: [Link]

  • Semantic Scholar. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Semantic Scholar. Available at: [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2698. Available at: [Link]

Sources

Troubleshooting the separation of E/Z isomers of "1H-indole-6-carbaldehyde oxime"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Oxime Isomerism

Welcome to the technical support guide for 1H-indole-6-carbaldehyde oxime. As researchers and developers know, the synthesis of aldoximes from aldehydes and hydroxylamine frequently yields a mixture of geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together). These stereoisomers, arising from restricted rotation around the C=N double bond, are not merely chemical curiosities; they can possess distinct physical properties, reactivity, and, most critically, pharmacological activities.[1] The energetic barrier to their interconversion is significantly higher than that of imines, allowing for their separation and isolation, a crucial step for drug development and mechanistic studies.[2]

This guide provides in-depth, field-proven troubleshooting advice for the chromatographic separation of E and Z isomers of this compound, designed to move your research from challenge to resolution.

Frequently Asked Questions (FAQs)

Q1: What are the E/Z isomers of this compound and how do they differ structurally?

A1: The E and Z isomers of this compound refer to the spatial arrangement of the hydroxyl (-OH) group relative to the hydrogen atom attached to the imine carbon.

  • In the Z isomer , the -OH group and the indole ring (the higher priority substituent on the carbon) are on the same side of the C=N double bond.

  • In the E isomer , the -OH group and the indole ring are on opposite sides of the C=N double bond.

This structural difference, while subtle, leads to different dipole moments, steric profiles, and capacities for intra- and intermolecular hydrogen bonding, which are the very properties we exploit for their separation.[3]

Q2: Why is the separation of these isomers a critical step in research and drug development?

A2: The stereochemical configuration of a drug can be paramount to its therapeutic effect.[3] One isomer may be highly active while the other is inactive or, in some cases, responsible for undesirable side effects. Regulatory bodies require drug substances to be thoroughly characterized, and if a substance exists as a mixture of isomers, the properties and proportions of each must be understood and controlled. Therefore, isolating and individually testing each isomer is a non-negotiable aspect of rigorous drug discovery and development.[1]

Q3: What factors can cause the E/Z isomers to interconvert, potentially compromising my separation?

A3: E/Z isomerization of oximes is a known phenomenon that can be catalyzed by several factors, leading to changes in isomer ratios during synthesis, workup, or even analysis.[4] Key catalysts include:

  • Acids: Both protic and Lewis acids can promote isomerization by protonating the oxime nitrogen, which lowers the rotational barrier of the C=N bond.[5][6] This is a major concern during acidic workups or when using silica gel chromatography without a pH modifier.

  • Heat: Thermal energy can provide the activation energy needed to overcome the rotational barrier. Prolonged heating of isomer mixtures should be avoided.

  • Light (Photochemical Isomerization): UV or even visible light can induce E/Z isomerization, often used intentionally to access the less stable isomer but a potential source of inconsistency if not controlled.[7]

Understanding these factors is the first step in designing a robust separation protocol that preserves the isomeric integrity of your sample.

Troubleshooting Guide: Chromatographic Separation

This section addresses common issues encountered during the TLC, column chromatography, and HPLC separation of this compound isomers.

Problem 1: Poor or No Separation on Thin-Layer Chromatography (TLC)

Issue: My spots for the E and Z isomers are merged or show very low resolution (ΔRf < 0.1) on the TLC plate.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inappropriate Solvent System Polarity The partition coefficient (K) of each isomer between the stationary phase (silica) and the mobile phase is too similar. The indole moiety and oxime group allow for multiple interaction types (H-bonding, dipole-dipole, π-stacking).Systematically vary the solvent ratio. Start with a common mobile phase like Hexane:Ethyl Acetate (EtOAc). If spots are on the baseline, increase the polar component (EtOAc). If spots are at the solvent front, decrease it. Test adding a small amount (~1-5%) of methanol or a few drops of acetic acid or triethylamine to modulate interactions.
Lack of Differentiating Interactions Standard silica gel primarily separates based on polarity. The polarity difference between the isomers might be too small for effective separation.Change the mobile phase composition to introduce different interactions. For example, replace Hexane with Toluene to leverage π-π stacking interactions with the indole ring, which may differ between isomers. Replace Ethyl Acetate with Dichloromethane (DCM) to alter the dipole-dipole interaction landscape. A mobile phase of DCM:Methanol is often effective.[8]
On-Plate Isomerization Residual acidity on the silica gel plate is catalyzing the interconversion of the isomers, leading to streaking or spot merging.Pre-treat the TLC plate. Prepare an eluent of 1% triethylamine (TEA) in your chosen mobile phase and run it up the plate. Dry the plate completely before spotting your sample. The TEA will neutralize acidic sites on the silica.
Problem 2: Isomers Co-elute During Flash Column Chromatography

Issue: Despite achieving separation on TLC, the isomers co-elute when I scale up to a flash column, resulting in mixed fractions.

Potential Causes & Solutions:

  • Cause: Overloading the column.

    • Explanation: Exceeding the column's sample capacity leads to band broadening, where the trailing edge of the first eluting isomer overlaps with the leading edge of the second.

    • Protocol: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel for difficult separations. For a 40g silica cartridge, do not load more than 400-800mg of your crude mixture.

  • Cause: Column equilibration and mobile phase inconsistency.

    • Explanation: The column must be fully equilibrated with the mobile phase to ensure a consistent environment for separation. Any changes to the mobile phase during the run (e.g., from a gradient) can alter selectivity.

    • Protocol:

      • Select an isocratic mobile phase that provides a ΔRf of at least 0.15 on TLC.

      • Flush the column with at least 5-10 column volumes (CV) of this mobile phase before loading the sample.

      • Use a consistent, pre-mixed batch of mobile phase for the entire run to avoid variability.

  • Cause: On-column isomerization.[9]

    • Explanation: Similar to TLC, the large surface area and potential acidity of bulk silica gel can catalyze E/Z interconversion during the extended time the sample spends on the column.

    • Protocol: Mobile Phase Modification.

      • Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase.

      • This amine additive neutralizes acidic silanol groups on the silica surface, suppressing acid-catalyzed isomerization.[4]

      • Self-Validation: Monitor fractions by TLC. If streaking between isomer spots is observed in early fractions, it is a strong indicator of on-column degradation or isomerization. The addition of a base should mitigate this.

G

Problem 3: Poor Resolution or Peak Tailing in HPLC Analysis

Issue: My E and Z isomer peaks are broad, tailing, or not baseline-resolved in my reverse-phase (RP-HPLC) method.

Potential Causes & Solutions:

  • Cause: Unbuffered mobile phase leading to on-column isomerization.

    • Explanation: The silanol groups on a C18 column can exhibit acidity, especially when using unbuffered water/acetonitrile or water/methanol mobile phases. This can cause interconversion and poor peak shape.

    • Protocol: Implement a Buffered Mobile Phase.

      • Replace water with a buffer at a pH where the oxime is stable (typically pH 5-8).

      • A good starting point is 10-20 mM ammonium acetate or ammonium formate in water for Mass Spectrometry (MS) compatibility. For UV detection only, a phosphate buffer (pH 7) can be used.

      • This maintains a constant pH, preventing acid-catalyzed isomerization and minimizing ionic interactions with the stationary phase that cause tailing.[10]

  • Cause: Suboptimal column chemistry.

    • Explanation: A standard C18 column separates primarily on hydrophobicity. The E and Z isomers may have very similar hydrophobicities. A different stationary phase chemistry is needed to exploit other interaction mechanisms.

    • Protocol: Select a Column with Alternative Selectivity.

      Column Type Separation Principle Rationale for this compound
      Phenyl-Hexyl π-π interactions, hydrophobicity The phenyl groups on the stationary phase can interact differently with the electron-rich indole ring of the E and Z isomers, providing unique selectivity.[11][12]
      Polar-Embedded (e.g., Amide) Hydrogen bonding, shape selectivity, hydrophobicity The embedded polar group (e.g., an amide) can form specific hydrogen bonds with the oxime -OH and indole N-H, which will be sterically different for each isomer.[11]

      | PFP (Pentafluorophenyl) | π-π interactions, dipole-dipole, ion-exchange | The highly electronegative fluorine atoms create a strong dipole and an electron-deficient ring system, offering strong, selective interactions with the polar and aromatic regions of the analytes.[11] |

G

Analytical Characterization: Confirming Isomer Identity

After successful separation, it is essential to unambiguously assign the E and Z configurations. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[13][14]

¹H NMR Spectroscopy: The chemical environment of protons near the C=N bond is different in each isomer due to the anisotropic effect of the oxime group.

  • Oxime Proton (-NOH): The chemical shift of the hydroxyl proton can be different between the two isomers. In DMSO-d₆, these protons often appear as sharp singlets above 10 ppm.[3]

  • Aldehyde Proton (-CH=N): The proton on the imine carbon will have a distinct chemical shift in each isomer.

  • Aromatic Protons: The proton on the indole ring closest to the oxime group (C7-H) is particularly diagnostic. In one isomer, this proton will be spatially closer to the oxime's oxygen atom, leading to significant deshielding (a downfield shift) compared to the other isomer. This can be confirmed with 2D NOESY experiments, which would show a through-space correlation between the oxime -OH proton and the C7-H proton for the E-isomer.[3]

Expected ¹H NMR Chemical Shift Differences (Hypothetical Data in DMSO-d₆):

Proton Expected Shift (E-isomer) Expected Shift (Z-isomer) Rationale
-N OH ~11.5 ppm~11.2 ppmDifferent hydrogen bonding environment.
C H=NOH ~8.2 ppm~7.8 ppmDifferent proximity to the oxime -OH group.
C7-H (Indole) ~8.0 ppm~7.6 ppmDeshielded in the E-isomer due to spatial proximity to the oxime oxygen atom. This is often the most reliable indicator.[3][13]

By carefully analyzing the NMR spectra of the purified fractions, you can confidently assign the stereochemistry of each isolated compound.

References

  • Butt, M. S., et al. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. MDPI. Available at: [Link]

  • Various Authors. (2020). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Available at: [Link]

  • ron. (2015). Why are oxime geometrical isomers stable? Chemistry Stack Exchange. Available at: [Link]

  • Al-Kahtani, H. A., et al. (2006). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Donohoe, T. J., et al. (2018). Synthetic and Mechanistic Investigation of an Oxime Ether Electrocyclization Approach to Heteroaromatic Boronic Acid Derivatives. CORE. Available at: [Link]

  • Creative Biostructure. (2023). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure Tech Support. Available at: [Link]

  • TSI Journals. (2017). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Trade Science Inc. Available at: [Link]

  • Semantic Scholar. (n.d.). E/Z oxime isomerism in PhC(NOH)CN. Semantic Scholar. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Cyclopropyl ketone, oxime on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Jäschke, A., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. Available at: [Link]

  • Cortés, I., & Sarotti, A. M. (2023). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

  • Kalatuwawege, I. P., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. Available at: [Link]

  • Kuca, K., et al. (2006). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. Journal of Chromatographic Science. Available at: [Link]

  • ACS Omega. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime. ACS Publications. Available at: [Link]

  • Butt, M. S., et al. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. PMC - NIH. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. Organic Chemistry Portal. Available at: [Link]

  • Görög, S., et al. (2001). Determination of Circular Dichroism and Ultraviolet Spectral Parameters of Norgestimate- And Other Delta(4)-3-ketosteroid Oxime Isomers via Normal Phase HPLC Method. Current Medicinal Chemistry. Available at: [Link]

  • G.A. Bálint, et al. (1998). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Journal of Applied Toxicology. Available at: [Link]

  • Bálint, G. A., et al. (1998). Pyridinium aldoxime analysis by HPLC: The method for studies on pharmacokinetics and stability. ResearchGate. Available at: [Link]

  • Baláž, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. Available at: [Link]

  • Sharghi, H., & Sarvari, M. H. (2001). Selective Synthesis of E and Z Isomers of Oximes. Synlett. Available at: [Link]

  • ResearchGate. (n.d.). Typical chromatogram for separation of positional isomers. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Synthesis of indole-3-carbaldehyde oxime derivatives. ResearchGate. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]

  • ResearchGate. (n.d.). Renwang JIANG | Professor. ResearchGate. Available at: [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers. Nacalai Tesque. Available at: [Link]

  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Publishing. Available at: [Link]

  • Google Patents. (1980). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. Google Patents.
  • ResearchGate. (2021). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. Semantic Scholar. Available at: [Link]

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"1H-indole-6-carbaldehyde oxime" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

< Welcome to the Technical Support Center.

As a Senior Application Scientist, I've designed this guide to provide practical, in-depth solutions for monitoring the synthesis of 1H-indole-6-carbaldehyde oxime . This resource addresses common challenges encountered during reaction monitoring with Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring you can achieve reliable and reproducible results.

Reaction Overview: Synthesis of this compound

The formation of this compound from 1H-indole-6-carbaldehyde and a hydroxylamine source (typically hydroxylamine hydrochloride with a mild base) is a condensation reaction.[1][2][3] Monitoring the consumption of the starting aldehyde and the formation of the oxime product is critical for determining reaction completion and optimizing yield.

Reaction_Workflow cluster_reactants Reactants cluster_products Products Indole_Aldehyde 1H-indole-6-carbaldehyde Reaction Condensation Reaction Indole_Aldehyde->Reaction Hydroxylamine Hydroxylamine (NH2OH·HCl + Base) Hydroxylamine->Reaction Monitoring Reaction Monitoring Reaction->Monitoring Oxime This compound Reaction->Oxime Byproducts H2O + Salt Reaction->Byproducts Monitoring->Reaction Feedback for Optimization

Caption: General workflow for the synthesis of this compound.

Part 1: Troubleshooting Guide for TLC Monitoring

Thin Layer Chromatography is a rapid and cost-effective technique for qualitatively monitoring reaction progress.[4] However, the polar nature of the indole and oxime functional groups can present challenges.

Frequently Asked Questions (TLC)

Q1: My spots are streaking and not forming distinct spots. What's happening?

A1: Streaking on a TLC plate is a common issue, often caused by one of the following:

  • Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, leading to streaks.[5][6] Try diluting your reaction mixture sample before spotting.

  • Compound Polarity: Both the indole starting material and the oxime product are relatively polar. The N-H of the indole and the O-H of the oxime can interact strongly with the silica gel (a polar stationary phase), causing streaking.[6]

    • Solution: Add a small amount of a polar modifier to your eluent. For example, adding 0.5-1% of acetic acid or formic acid can help to reduce tailing for acidic compounds, while a similar amount of triethylamine or ammonia can help with basic compounds.[6]

  • Inappropriate Solvent System: If the solvent system is not polar enough, the compounds will not move from the baseline, and if it's too polar, they will move with the solvent front, resulting in poor separation and potential streaking.

Q2: All my spots are stuck on the baseline (Rf = 0). How can I get them to move?

A2: This indicates that your mobile phase (eluent) is not polar enough to move the polar analytes up the silica plate.[7][8]

  • Cause: The starting indole-6-carbaldehyde and, to an even greater extent, the resulting oxime are polar molecules. The oxime's ability to form hydrogen bonds leads to strong interactions with the silica gel.[2]

  • Solution: You need to increase the polarity of your eluent. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9][10]

    • Step-by-Step Eluent Optimization:

      • Start with a less polar mixture, for example, 30% ethyl acetate in hexane.

      • If the spots remain at the baseline, incrementally increase the proportion of ethyl acetate (e.g., to 50%, then 70%).

      • If 100% ethyl acetate is still insufficient, consider using a stronger polar solvent like methanol. A small percentage of methanol (e.g., 5-10%) in dichloromethane or ethyl acetate can significantly increase eluent strength.[11]

Q3: My starting material and product spots are too close together (poor resolution). How can I improve the separation?

A3: Poor resolution means the difference in Rf values (ΔRf) between your starting material and product is too small.

  • Cause: The polarity difference between 1H-indole-6-carbaldehyde and its oxime may not be large enough in certain solvent systems.

  • Solution:

    • Fine-tune the Solvent Ratio: Make small, incremental changes to your eluent composition. Sometimes a 5% change in the ratio of your solvents can significantly impact resolution.

    • Try Different Solvent Systems: If adjusting the ratio doesn't work, change the solvents themselves. For example, substituting ethyl acetate with acetone or using a ternary mixture (e.g., hexane/ethyl acetate/methanol) can alter the selectivity of the separation.

    • Use a Co-spot: Always run a "co-spot" lane on your TLC plate. This lane contains a spot of the starting material, a spot of the reaction mixture, and a spot of the starting material applied directly on top of the reaction mixture spot. If the reaction is complete, you should see only the product spot. If it's in progress, you will see two distinct spots.

Recommended TLC Protocol & Data

Protocol: Standard TLC Monitoring

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Dissolve a small amount of your starting material (1H-indole-6-carbaldehyde) in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

    • Withdraw a small aliquot from your reaction mixture and dilute it in a similar solvent.

    • Using a capillary tube, spot the starting material on the left of the baseline, the reaction mixture in the middle, and a co-spot on the right. Ensure the spots are small and concentrated.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The indole ring is UV-active. Circle the visible spots.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The product, this compound, is expected to be more polar than the starting aldehyde, and thus should have a lower Rf value.

CompoundExpected PolarityTypical Eluent SystemExpected Rf Range
1H-indole-6-carbaldehydeLess Polar40% Ethyl Acetate in Hexane0.4 - 0.6
This compoundMore Polar40% Ethyl Acetate in Hexane0.2 - 0.4

Note: Rf values are highly dependent on specific laboratory conditions (temperature, plate manufacturer, chamber saturation) and should be used as a relative guide.

TLC_Troubleshooting Start TLC Plate Analysis Problem Problem Start->Problem Identify Issue Solution1 Decrease Sample Concentration Add Modifier to Eluent Problem->Solution1 Streaking? Solution2 Increase Eluent Polarity (e.g., more EtOAc or add MeOH) Problem->Solution2 Spots at Baseline? Solution3 Fine-tune Solvent Ratio Try Different Solvents Use a Co-spot Problem->Solution3 Poor Resolution? End Proceed with Reaction/Workup Problem->End Good Separation Solution Solution Solution1->Start Re-run TLC Solution2->Start Re-run TLC Solution3->Start Re-run TLC

Caption: A logical flow for troubleshooting common TLC issues.

Part 2: Troubleshooting Guide for LC-MS Monitoring

LC-MS provides both separation (LC) and mass identification (MS), offering a more definitive and quantitative way to monitor the reaction.

Frequently Asked Questions (LC-MS)

Q1: I'm not seeing the expected molecular ion peak for my product. Why?

A1: This can be due to several factors related to the ionization process or the stability of the molecule.

  • Incorrect Ionization Mode: this compound has a basic nitrogen in the indole ring and can be protonated. Therefore, positive electrospray ionization (ESI+) is generally the preferred mode.

  • In-source Fragmentation: The molecule might be fragmenting in the ionization source before it reaches the mass analyzer. This can happen if the source conditions (e.g., capillary voltage, temperature) are too harsh. Try reducing the source temperature and fragmentor voltage.

  • Adduct Formation: Instead of the protonated molecule [M+H]⁺, you might be observing adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are trace salts in your mobile phase or sample.[12] Check for masses corresponding to these adducts.

Q2: I'm seeing multiple peaks in my chromatogram for what should be a single compound. What could be the cause?

A2: For indole derivatives, multiple peaks can arise from several sources.

  • Isomers: Oximes can exist as syn and anti isomers (also referred to as E/Z isomers).[13][14] These isomers may be separable by reverse-phase HPLC, leading to two distinct peaks with the same mass.[14]

  • In-source Degradation: Indole compounds can sometimes be unstable under certain LC-MS conditions, leading to degradation products that appear as separate peaks.[15]

  • Carryover: If you see a small peak from a previous injection, it indicates carryover. Ensure your wash method between runs is adequate.

Q3: My peak shape is poor (broad or tailing). How can I improve it?

A3: Poor peak shape in LC can compromise resolution and quantification.

  • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your analyte. For indole compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is standard. This ensures consistent protonation and generally leads to sharper peaks in ESI+ mode.[16]

  • Column Choice: Ensure you are using an appropriate column. A C18 column is a good starting point for compounds of this polarity.

  • Sample Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. Try to dissolve your sample in the initial mobile phase if possible.

Recommended LC-MS Protocol & Data

Protocol: Reverse-Phase LC-MS Monitoring

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench it by diluting significantly (e.g., 1:1000) in a vial with your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC Conditions (Typical):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: ~3500 V.

    • Gas Temperature: ~300 °C.

    • Data Acquisition: Monitor for the expected m/z values using Selected Ion Monitoring (SIM) for higher sensitivity or full scan mode to see all ions.

Expected Mass Data

CompoundMolecular FormulaMolecular WeightExpected Ion (ESI+) [M+H]⁺
1H-indole-6-carbaldehydeC₉H₇NO145.16146.05
This compoundC₉H₈N₂O160.18161.07

Note: These are monoisotopic masses. It is also prudent to monitor for the sodium adduct [M+Na]⁺ at m/z 183.06 for the product.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Ghosh, R., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Available from: [Link]

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  • Nikpassand, M., et al. (2009). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available from: [Link]

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Technical Support Center: Synthesis of 1H-indole-6-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Last Updated: January 17, 2026

Introduction

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and purification of 1H-indole-6-carbaldehyde oxime. This compound is a valuable building block in medicinal chemistry and drug development. The synthesis, while straightforward in principle, can be complicated by the formation of several impurities that require targeted purification strategies. This document is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues, ensuring the desired product is obtained with high purity.

Frequently Asked Questions (FAQs)

Q1: My TLC plate of the crude product shows multiple spots. What are they?

A: A complex TLC profile is a common issue. The primary spots you are likely observing are:

  • Product: this compound (often as a mixture of E/Z isomers, which may appear as two close or elongated spots).

  • Starting Material: Unreacted 1H-indole-6-carbaldehyde. This is typically less polar than the oxime product.

  • Hydroxylamine: Unreacted hydroxylamine or its salts, which usually remain at the baseline in typical organic solvent systems.

  • Side-Reaction Products: Depending on the initial formylation step to create the aldehyde, you may have trace amounts of other indole isomers or multi-formylated indoles.[1][2][3][4]

Q2: My final product is a gummy solid or oil, not the expected crystalline solid. What went wrong?

A: This is often due to one of two reasons:

  • Mixture of E/Z Isomers: Oximes are known to form as mixtures of geometric isomers (E and Z) around the C=N double bond.[5][6][7][8] These isomers have different physical properties and their mixture can prevent crystallization, resulting in an oil or amorphous solid.

  • Residual Solvent or Impurities: Trapped solvent from the workup or the presence of unreacted starting materials can act as a eutectic contaminant, lowering the melting point and inhibiting crystal formation.

Q3: How can I remove unreacted 1H-indole-6-carbaldehyde from my product?

A: The unreacted aldehyde is a very common impurity. Due to the difference in functionality between the aldehyde (-CHO) and the oxime (-CH=NOH), there are several effective purification strategies:

  • Column Chromatography: This is the most reliable method. The oxime is more polar than the aldehyde and will elute later.

  • Recrystallization: A carefully chosen solvent system can selectively crystallize the oxime, leaving the more soluble aldehyde in the mother liquor.

  • Bisulfite Adduct Formation: As a last resort, you can selectively react the aldehyde with sodium bisulfite to form a water-soluble adduct, which can be removed by aqueous extraction. However, this adds steps and may affect yield.

Q4: My NMR spectrum shows two sets of peaks for the oxime proton (-CH=NOH). Does this mean my product is impure?

A: Not necessarily. This is a classic sign of having a mixture of E and Z isomers.[7][9] Each isomer will have a distinct chemical environment, leading to separate signals in the NMR spectrum for the protons near the C=N bond, including the oxime proton itself and the C7-H and C5-H protons of the indole ring. The ratio of the integrals for these peaks will give you the isomeric ratio of your product.

Q5: Can I convert the mixture of E/Z isomers to a single isomer?

A: Isomerization is possible, though it can be challenging. The equilibrium between isomers is often temperature-dependent.[7] Some methods involve treating a solution of the mixture with a protic or Lewis acid under anhydrous conditions, which can selectively precipitate one isomer as an immonium complex.[10] However, for many applications, a stable mixture of isomers is acceptable, provided no other impurities are present.

Troubleshooting & Purification Workflow

This workflow provides a logical sequence of steps to diagnose and resolve purity issues with your crude this compound.

G cluster_start Initial Analysis cluster_diagnosis Diagnosis cluster_purification Purification Path cluster_end Final Product Start Crude Product TLC Analyze by TLC & ¹H-NMR Start->TLC Impurity_Check Identify Impurities TLC->Impurity_Check Col_Chrom Protocol 1: Column Chromatography Impurity_Check->Col_Chrom  Multiple Impurities or Isomer Separation Needed Recryst Protocol 2: Recrystallization Impurity_Check->Recryst  Mainly Starting Material Impurity Acid_Base Protocol 3: Acid/Base Wash Impurity_Check->Acid_Base  Basic/Acidic Reagent Residue Final_Product Pure 1H-indole-6- carbaldehyde oxime Col_Chrom->Final_Product Recryst->Final_Product Acid_Base->TLC Re-analyze

Caption: Troubleshooting workflow for impurity removal.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most robust method for separating the oxime from both the starting aldehyde and for potentially separating the E/Z isomers. Indole-containing compounds can be sensitive, so care should be taken to avoid prolonged exposure to silica.

Step-by-Step Methodology:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it in vacuo until a free-flowing powder is obtained. This "dry loading" technique generally provides better separation.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. A typical column for indole alkaloids would use silica gel as the stationary phase.[11][12]

  • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Begin elution with the solvent system, collecting fractions and monitoring by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (EtOAc) gradientStart with a low polarity mixture (e.g., 4:1 Hex:EtOAc) and gradually increase the polarity to elute the more polar oxime after the aldehyde.
Alternative Eluent Dichloromethane:Methanol (DCM:MeOH)For more polar impurities, a 99:1 to 95:5 DCM:MeOH mixture can be effective.[13]
TLC Visualization UV light (254 nm) and/or a potassium permanganate (KMnO₄) stainIndoles are UV active. The KMnO₄ stain is a strong oxidizing agent that will react with most organic compounds, showing them as yellow spots on a purple background.
Protocol 2: Recrystallization

Recrystallization is an efficient technique for removing small amounts of impurities, particularly the unreacted aldehyde, if a suitable solvent system can be found.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude material to fully dissolve it.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Solvent System Suitability Notes
Ethanol/Water GoodDissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[13]
Ethyl Acetate/Hexane GoodDissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent until turbidity is observed.[13][14]
Toluene ModerateCan be effective for aromatic compounds, but solubility may be high.[13]
Acetonitrile ModerateGood for compounds with aromatic rings.[15]

References

  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. Available at: [Link]

  • Oxime formation. Química Organica.org. Available at: [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Available at: [Link]

  • Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. Taylor & Francis Online. Available at: [Link]

  • Oximes. BYJU'S. Available at: [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Oxime Formation and Applications. Scribd. Available at: [Link]

  • Oxime Formation. ChemTube3D. Available at: [Link]

  • Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. PubMed. Available at: [Link]

  • GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOTATION | ALKENES | OXIMES. AdiChemistry. Available at: [Link]

  • E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. Google Patents.
  • Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. MDPI. Available at: [Link]

  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. Available at: [Link]

  • Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Semantic Scholar. Available at: [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Publications. Available at: [Link]

  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Process of preparing purified aqueous indole solution. Google Patents.
  • This compound. PubChem. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Semantic Scholar. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Available at: [Link]

  • Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. OSTI.GOV. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]

  • Synthesis of indole-3-carbaldehyde oxime derivatives and their... ResearchGate. Available at: [Link]

  • Indoles. Part I. The formylation of indole and some reactions of 3-formylindole. Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. PubMed Central. Available at: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 1H-indole-6-carbaldehyde oxime by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-indole-6-carbaldehyde oxime is a specialized organic compound featuring the indole nucleus, a privileged scaffold in medicinal chemistry and drug discovery. As with any active pharmaceutical ingredient (API) precursor or research chemical, establishing its purity with high fidelity is not merely a quality control checkpoint but a fundamental necessity for ensuring reproducible and reliable downstream experimental results. Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation over time, potentially confounding biological assays or introducing unforeseen toxicity.

This guide provides an in-depth, experience-driven approach to the purity analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will move beyond a simple recitation of parameters to explain the scientific rationale behind the method development, compare the chromatographic behavior of the target analyte against a common process-related impurity, and provide a robust, self-validating protocol for immediate application in a research or quality control setting.

The Analytical Challenge: Foreseeing Potential Impurities

The purity of this compound is intrinsically linked to its synthesis. A common route involves the reaction of 1H-indole-6-carbaldehyde with hydroxylamine. Therefore, the most probable process-related impurity is the starting aldehyde itself. Furthermore, indole derivatives can be susceptible to oxidation, leading to the formation of colored impurities that can complicate analysis.[1] The analytical method must, therefore, possess sufficient selectivity to resolve the oxime from its aldehyde precursor and any other potential degradants.

HPLC Method Development: A Strategy of Selectivity and Robustness

Reversed-phase HPLC is the technique of choice for analyzing moderately polar, aromatic compounds like indole derivatives.[2][3] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices:
  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its high hydrophobicity, which provides excellent retention for aromatic compounds like the indole nucleus.[4][5] The alkyl chains of the C18 phase interact with the nonpolar regions of the analyte, providing the primary mechanism for retention.

  • Mobile Phase Composition: A gradient elution using water and acetonitrile is employed. This is crucial because the oxime and its parent aldehyde have very similar structures but differing polarities (the oxime is generally more polar than the aldehyde). A gradient, which systematically increases the organic solvent concentration, allows for the elution of both the more polar oxime and the slightly less polar aldehyde with sharp, symmetrical peak shapes within a reasonable runtime.[6]

  • Mobile Phase pH Control: The addition of a small amount of an acidifier, such as formic acid (0.1%), to the mobile phase is critical. This suppresses the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing and poor reproducibility.[7] It also ensures that the indole nitrogen is protonated consistently, leading to stable retention times.

  • Detection: UV detection is ideal due to the strong chromophore of the indole ring system. A detection wavelength of 280 nm is chosen as it provides a good response for a wide range of indole-containing compounds.[4][6]

Comparative Analysis Workflow

To demonstrate the method's efficacy, we will compare a high-purity sample of this compound (Sample A) with a sample deliberately spiked with its potential precursor impurity, 1H-indole-6-carbaldehyde (Sample B). This approach validates the method's ability to detect and quantify the key process-related impurity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation SampleA Sample A: High Purity Oxime Dissolution Dissolve in Diluent (e.g., 50:50 ACN:Water) SampleA->Dissolution SampleB Sample B: Oxime spiked with Aldehyde Impurity SampleB->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Separation Gradient Elution: Water (0.1% FA) & Acetonitrile (0.1% FA) Injection->Separation Detection UV Detection at 280 nm Separation->Detection Chromatogram Generate Chromatograms Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Comparison Compare Purity & Calculate Resolution Integration->Comparison

Caption: Workflow for the comparative HPLC purity analysis.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Diluent
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: Prepare a mixture of 50% Mobile Phase A and 50% Mobile Phase B.

Protocol 2: Preparation of Standard and Sample Solutions
  • Standard Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.

  • Impurity Standard Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of 1H-indole-6-carbaldehyde reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the Sample Diluent.

  • Sample Preparation (Test Sample): Prepare a solution of the test sample of this compound at a concentration of approximately 0.5 mg/mL in the Sample Diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulates.[8]

Protocol 3: HPLC Method Parameters
ParameterCondition
Instrument Standard HPLC system with UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 15 minutes

Results and Discussion

The developed HPLC method provides a clear separation between this compound and its parent aldehyde impurity. The following table summarizes the expected chromatographic data.

AnalyteRetention Time (min)Peak Area (hypothetical)Purity (%) by Area NormalizationResolution (Rs)
This compound5.84,560,00099.8N/A
1H-indole-6-carbaldehyde7.29,1200.2> 2.0

Interpretation of Results:

  • Retention Behavior: As anticipated, the more polar oxime elutes earlier (5.8 min) than the slightly less polar aldehyde (7.2 min). This confirms the suitability of the reversed-phase separation mode.

  • Resolution (Rs): The resolution between the two peaks is expected to be well above 2.0. A resolution value greater than 1.5 indicates baseline separation, which is essential for accurate quantification. This high resolution demonstrates the method's selectivity and power to distinguish between structurally similar compounds.

  • Purity Calculation: Purity is determined by area normalization, where the peak area of the main compound is expressed as a percentage of the total area of all peaks in the chromatogram. The hypothetical data shows a high-purity sample with only a trace amount of the aldehyde impurity.

Method Robustness and Trustworthiness

The trustworthiness of this protocol is grounded in its self-validating design. The use of a spiked sample confirms its specificity for the target impurity. To ensure long-term reliability, a robustness study should be performed by introducing small, deliberate variations to the method parameters (e.g., ±0.2 mL/min flow rate, ±2°C column temperature, ±2% in mobile phase composition) and verifying that the separation remains effective. This practice is a cornerstone of validated analytical methods in the pharmaceutical industry.[9]

Conclusion

This guide presents a scientifically grounded, robust, and reliable RP-HPLC method for the purity analysis of this compound. By explaining the rationale behind the selection of chromatographic parameters and demonstrating the method's ability to resolve the target compound from its key potential impurity, we provide researchers and drug development professionals with a powerful tool for quality assessment. The detailed protocols and comparative workflow enable immediate implementation, ensuring the integrity of starting materials and the validity of subsequent scientific endeavors.

References

  • Ernst, L. A., & Glick, B. R. (1984). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 283, 376-382. Available at: [Link]

  • Idris, A. S., & Toh, H. T. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 24(3), 473-481. Available at: [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33. Available at: [Link]

  • Mofokeng, M. M., & Omondi, B. (2019). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 76, 1039-1044. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, oxime on Newcrom R1 HPLC column. Available at: [Link]

  • da Silva, J. R., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • ResearchGate. (2017). What do common indole impurities look like? Available at: [Link]

  • ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

  • Journal of Chromatographic Science. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Guillarme, D., & Veuthey, J. L. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(16), 3656. Available at: [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of 1H-Indole-6-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1H-Indole-6-Carbaldehyde Oxime

This compound is an indole derivative of significant interest in medicinal chemistry and drug discovery, serving as a potential building block for novel therapeutic agents. Accurate and reliable quantification of this compound is paramount throughout the drug development lifecycle, from early-stage discovery and metabolic studies to formulation development and quality control of the final drug product. The absence of established, publicly validated analytical methods for this compound necessitates a structured approach to method development and validation to ensure data integrity and regulatory compliance.

This guide presents a comparative analysis of two robust analytical techniques proposed for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of international regulatory bodies, as outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the proposed analytical strategies.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and throughput.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and straightforward operation. It is particularly well-suited for the quantification of analytes in relatively clean sample matrices, such as purified drug substances or simple formulations. The indole chromophore in this compound is expected to exhibit strong UV absorbance, making it an excellent candidate for this detection method.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering unparalleled sensitivity and selectivity, LC-MS/MS is the gold standard for quantifying analytes in complex biological matrices like plasma, urine, or tissue homogenates.[3] Its ability to selectively monitor a specific precursor-to-product ion transition for the target analyte minimizes interference from endogenous matrix components, enabling accurate quantification at very low concentrations.

Proposed Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is proposed for the accurate quantification of this compound in bulk drug substance and simple pharmaceutical formulations.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
  • Sample Solution (Bulk Drug Substance): Prepare a 1 mg/mL solution in methanol and dilute to a final concentration of approximately 50 µg/mL with the mobile phase.
  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.[4]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (60:40, v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 280 nm (based on the typical absorbance maxima for indole derivatives).[5]
  • Injection Volume: 10 µL.

3. Rationale for Experimental Choices:

  • A C18 column is selected for its versatility and proven performance in retaining and separating a wide range of small organic molecules, including indole derivatives.[6]
  • The mobile phase composition of acetonitrile and water is a standard choice for reversed-phase chromatography, providing good peak shape and resolution for moderately polar compounds. The addition of 0.1% formic acid helps to improve peak symmetry by ensuring the analyte is in a consistent protonation state.
  • Isocratic elution is chosen for its simplicity and robustness, which is ideal for quality control applications where the primary goal is the quantification of a single target analyte.
Method Validation (Hypothetical Data)

The proposed HPLC-UV method would be validated according to ICH Q2(R2) guidelines.[1][2]

Table 1: Validation Summary for the Proposed HPLC-UV Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analytePeak purity index > 0.999; no co-eluting peaks
Linearity Correlation coefficient (r²) ≥ 0.998r² = 0.9995 over the range of 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels
Precision (RSD%)
RepeatabilityRSD ≤ 2.0%0.8%
Intermediate PrecisionRSD ≤ 2.0%1.2%
LOD Signal-to-Noise ratio ≥ 30.2 µg/mL
LOQ Signal-to-Noise ratio ≥ 100.7 µg/mL
Robustness No significant change in resultsMethod is robust to minor changes in flow rate, mobile phase composition, and column temperature
Workflow Diagram: HPLC-UV Method Development and Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev_Start Define Analytical Target Profile Col_Select Column & Mobile Phase Screening Dev_Start->Col_Select Param_Opt Optimize Chromatographic Parameters Col_Select->Param_Opt Dev_End Finalized HPLC-UV Method Param_Opt->Dev_End Val_Protocol Prepare Validation Protocol Dev_End->Val_Protocol Transfer to Validation Specificity Specificity Val_Protocol->Specificity Linearity Linearity & Range Val_Protocol->Linearity Accuracy Accuracy Val_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Val_Protocol->Precision LOD_LOQ LOD & LOQ Val_Protocol->LOD_LOQ Robustness Robustness Val_Protocol->Robustness Val_Report Validation Report Specificity->Val_Report Linearity->Val_Report Accuracy->Val_Report Precision->Val_Report LOD_LOQ->Val_Report Robustness->Val_Report

Caption: Workflow for HPLC-UV method development and validation.

Proposed Analytical Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for the highly sensitive and selective quantification of this compound in complex biological matrices, such as human plasma, for pharmacokinetic studies.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • Standard and QC Preparation: Prepare stock solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled version) in methanol. Spike into blank plasma to create calibration standards (e.g., 0.1-100 ng/mL) and quality control (QC) samples.
  • Protein Precipitation: To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.
  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.
  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: LC-MS/MS system (e.g., triple quadrupole).
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid. A typical gradient would be: 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.1-4.0 min, 5% B.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM).
  • Hypothetical MRM Transition for this compound: Precursor ion [M+H]⁺ m/z 161.1 → Product ion m/z 144.1 (corresponding to the loss of NHOH).
  • Internal Standard: A corresponding transition for the stable isotope-labeled internal standard would be monitored.

3. Rationale for Experimental Choices:

  • Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.
  • Gradient elution is employed to ensure efficient separation of the analyte from matrix components and to provide a sharp peak shape, which enhances sensitivity.
  • ESI in positive mode is chosen as the indole nitrogen is readily protonated.
  • MRM is used for its high selectivity and sensitivity, as it monitors a specific fragmentation of the target analyte, thereby reducing background noise and improving the limit of detection.[7]
Method Validation (Hypothetical Data)

The proposed LC-MS/MS method would be validated according to ICH Q2(R2) guidelines and relevant bioanalytical method validation guidance from regulatory agencies.

Table 2: Validation Summary for the Proposed LC-MS/MS Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity/Selectivity No significant interference in blank matrixNo interfering peaks at the analyte retention time
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.998 over the range of 0.1-100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% (80-120% at LLOQ)92.5% - 108.3% at four QC levels
Precision (RSD%)
Intra-dayRSD ≤ 15% (≤ 20% at LLOQ)< 8%
Inter-dayRSD ≤ 15% (≤ 20% at LLOQ)< 11%
LOD Signal-to-Noise ratio ≥ 30.03 ng/mL
LOQ Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy0.1 ng/mL
Matrix Effect Internal standard normalized matrix factor within acceptable limitsWithin 0.85-1.15
Robustness No significant change in resultsMethod is robust to minor variations in chromatographic conditions
Workflow Diagram: LC-MS/MS Method Development and Validation

LCMS_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 & Bioanalytical Guidance) Dev_Start Define Analytical Target Profile MS_Tune MS Parameter Tuning (MRM) Dev_Start->MS_Tune LC_Dev LC Method Development (Gradient) MS_Tune->LC_Dev Sample_Prep Sample Preparation Optimization LC_Dev->Sample_Prep Dev_End Finalized LC-MS/MS Method Sample_Prep->Dev_End Val_Protocol Prepare Validation Protocol Dev_End->Val_Protocol Transfer to Validation Selectivity Selectivity & Matrix Effect Val_Protocol->Selectivity Linearity Linearity & Range Val_Protocol->Linearity Accuracy Accuracy & Precision Val_Protocol->Accuracy LLOQ LLOQ Val_Protocol->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, etc.) Val_Protocol->Stability Val_Report Validation Report Selectivity->Val_Report Linearity->Val_Report Accuracy->Val_Report LLOQ->Val_Report Stability->Val_Report

Caption: Workflow for LC-MS/MS method development and validation.

Comparative Analysis and Recommendations

FeatureHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio and fragmentation pattern
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)
Selectivity Good (based on chromatographic separation)Excellent (based on both chromatography and mass)
Matrix Tolerance Lower (best for clean samples)High (suitable for complex biological matrices)
Cost Lower instrument and operational costsHigher instrument and operational costs
Throughput ModerateHigh (with fast gradients)
Ideal Application QC of bulk drug substance, formulation assaysPharmacokinetic studies, bioanalysis, metabolite ID

Recommendations:

  • For routine quality control, purity assessment, and assay of this compound as a raw material or in simple formulations , the proposed HPLC-UV method is the most appropriate choice. Its robustness, lower cost, and sufficient sensitivity for these applications make it a practical and reliable option.

  • For trace-level quantification in complex biological matrices , such as plasma or tissue samples for pharmacokinetic or metabolism studies, the LC-MS/MS method is essential.[3] Its superior sensitivity and selectivity are necessary to obtain accurate and precise data in the presence of endogenous interferences.

Conclusion

While no pre-existing validated methods for the quantification of this compound are readily available in the public domain, this guide provides two robust and scientifically sound methodologies that can be developed and validated to meet the rigorous demands of the pharmaceutical industry. The choice between the proposed HPLC-UV and LC-MS/MS methods should be guided by the "fitness for purpose" principle, aligning the analytical technique's capabilities with the specific requirements of the intended application.[8] By following the detailed protocols and validation frameworks presented, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible data for this compound.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies. [Link]

  • ACS Omega. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • MDPI. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PubMed. (2015). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. [Link]

  • PubMed Central (PMC). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

  • PubMed Central (PMC). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • MDPI. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. [Link]

  • Oxford Academic. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. [Link]

  • ResearchGate. HPLC analysis of samples of indole biotransformation by Arthrobacter.... [Link]

  • Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • MDPI. (2023). Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. [Link]

Sources

A Comparative Guide to 1H-indole-6-carbaldehyde oxime and 1H-indole-3-carbaldehyde oxime: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and structural versatility allow for interactions with a wide array of biological targets, leading to diverse pharmacological activities.[2][4] Among the vast library of indole derivatives, those functionalized with an oxime group (C=N-OH) offer an additional layer of chemical reactivity and potential for biological engagement.

This guide provides an in-depth comparative analysis of two positional isomers: 1H-indole-3-carbaldehyde oxime and 1H-indole-6-carbaldehyde oxime . While structurally similar, the seemingly minor shift of the carbaldehyde oxime moiety from the electron-rich C-3 position of the pyrrole ring to the C-6 position of the benzene ring imparts significant differences in their chemical behavior and, consequently, their known and potential applications. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and actionable experimental data to inform future research and development.

Synthesis and Structural Elucidation: A Tale of Two Isomers

The synthesis of both indole aldoximes fundamentally relies on the same classic chemical transformation: the condensation reaction between the parent indole carbaldehyde and hydroxylamine. However, the distinct electronic environments of the C-3 versus the C-6 position influence reactivity and can necessitate modified approaches.

General Synthetic Pathway

The conversion of an aldehyde to an oxime is a robust and well-documented reaction. It proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. This reaction is typically performed in a protic solvent like ethanol, often with a base to liberate the free hydroxylamine from its hydrochloride salt.[5][6]

G cluster_3 Indole-3-carbaldehyde cluster_6 Indole-6-carbaldehyde I3CHO 1H-indole-3-carbaldehyde I3Oxime 1H-indole-3-carbaldehyde oxime (syn and anti isomers) I3CHO:e->I3Oxime:w Condensation I6CHO 1H-indole-6-carbaldehyde I6Oxime This compound (syn and anti isomers) I6CHO:e->I6Oxime:w Condensation reagents NH2OH·HCl, Base (e.g., NaOH, Na2CO3) Solvent (e.g., EtOH) reagents->I3CHO reagents->I6CHO

Caption: General synthesis of indole oximes from their respective aldehydes.

Structural Isomerism: Beyond Positional Differences

The primary distinction between the two title compounds is the point of attachment on the indole ring.

  • 1H-indole-3-carbaldehyde oxime: The oxime group is attached to the C-3 position, a site of high electron density that is highly reactive toward electrophiles. This position is integral to the biosynthesis of many indole alkaloids.[6][7]

  • This compound: The oxime group is attached to the C-6 position on the fused benzene ring. This site is electronically distinct from C-3 and more analogous to a standard benzaldehyde derivative.

A critical secondary feature for both isomers is the potential for geometric isomerism around the C=N double bond, leading to syn (Z) and anti (E) configurations. These isomers often exhibit different physical properties and biological activities.[5][8] The stability and ratio of these isomers can be influenced by reaction conditions, particularly pH.[8] For instance, in acidic media, the less stable anti isomer of the 3-oxime can isomerize to the more stable syn form.[8] Their distinct spatial arrangements can be readily differentiated using 1H-NMR spectroscopy, where the chemical shifts of the oxime proton and the adjacent aldehyde proton are characteristically different.[5][9]

Comparative Physicochemical Properties

The positional difference directly impacts the physicochemical properties of these molecules, which in turn governs their solubility, membrane permeability, and receptor-binding capabilities.

Property1H-indole-3-carbaldehyde oximeThis compound
Molecular Formula C₉H₈N₂O[10]C₉H₈N₂O[11][12]
Molecular Weight 160.17 g/mol [10]160.18 g/mol [11][12]
Appearance Off-white to white solidData not available (presumed solid)
Melting Point 197-201 °CData not available
CAS Number 2592-05-4[13]1018038-62-4[11]
Spectroscopic Data Well-characterized (¹H NMR, ¹³C NMR, MS)[14][15][16]Limited publicly available data

Analysis of Properties: The C-3 isomer is extensively characterized, reflecting its wider use and study in the scientific community. The C-3 oxime's direct conjugation with the electron-donating pyrrole nitrogen likely results in a different dipole moment and electronic distribution compared to the C-6 isomer, which is attached to the more aromatic carbocyclic ring. This difference is expected to influence crystal packing, solubility in polar and non-polar solvents, and hydrogen bonding capacity, all of which are critical parameters in drug development.

Biological Activity and Therapeutic Potential

While both compounds share the indole scaffold, their known biological activities are disparate, largely due to a significant gap in the research performed on the C-6 isomer.

1H-indole-3-carbaldehyde oxime: A Validated Urease Inhibitor

A substantial body of research has identified 1H-indole-3-carbaldehyde oxime and its derivatives as potent inhibitors of the urease enzyme, particularly from the bacterium Helicobacter pylori.[5][8][17][18] H. pylori utilizes urease to neutralize gastric acid, allowing it to colonize the stomach lining and cause gastritis, peptic ulcers, and increase the risk of gastric cancer. By inhibiting urease, these compounds disrupt the bacterium's primary survival mechanism.[18] The syn and anti isomers have been shown to exhibit different inhibitory potencies (IC₅₀ values), underscoring the importance of stereochemistry in drug design.[8][17]

Beyond urease inhibition, this compound is a versatile intermediate for synthesizing a wide range of other biologically active molecules, leveraging its reactivity for further elaboration into novel therapeutic agents with potential antimicrobial and anticancer properties.[19]

G cluster_env Gastric Lumen (Acidic) cluster_enzyme Urease Enzyme Action cluster_effect Physiological Effect Hp H. pylori Urease Urease Hp->Urease Secretes Urea Urea Hydrolysis Hydrolysis Urea->Hydrolysis Urease->Hydrolysis Catalyzes Products NH3 + CO2 Hydrolysis->Products Neutral Neutralization of Gastric Acid Products->Neutral Survival Bacterial Survival & Colonization Neutral->Survival Inhibitor 1H-indole-3- carbaldehyde oxime Inhibitor->Urease Inhibits

Sources

A Comparative Guide to the Biological Activity of 1H-Indole-6-Carbaldehyde Oxime and Related Indole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus as a Cornerstone of Medicinal Chemistry

The indole scaffold, a bicyclic structure fusing a benzene ring to a pyrrole ring, is unequivocally a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of numerous natural and synthetic therapeutic agents, ranging from anticancer to anti-inflammatory drugs.[3] This guide focuses on the specific derivative, 1H-indole-6-carbaldehyde oxime , a molecule of significant interest due to the combined functionalities of the indole core and the reactive oxime group.

While direct, comprehensive biological comparisons for this compound are not yet prevalent in published literature, this guide will provide a robust comparative framework. By synthesizing data from structurally related analogues—including its precursor aldehyde, its positional isomer (indole-3-carbaldehyde oxime), and other prominent indole derivatives—we can postulate its likely biological activities and, more importantly, provide the detailed experimental workflows required for their validation. This document is designed for researchers and drug development professionals, offering both a theoretical comparison and a practical guide to empirical testing.

Part 1: Postulated Biological Profile of this compound

The biological activity of a molecule is a direct consequence of its structure. Based on the known activities of its constituent parts, we can project a multi-faceted pharmacological profile for this compound.

  • Antioxidant and Cytoprotective Activity: The precursor, Indole-6-carboxaldehyde (I6CA), has been demonstrated to protect skeletal myoblasts from oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis.[4] It is highly probable that the oxime derivative not only retains but may even enhance this cytoprotective potential due to the nitrogen-containing oxime moiety, which can participate in radical scavenging.

  • Enzyme Inhibition: The positional isomer, indole-3-carbaldehyde oxime, has shown potent inhibitory activity against the urease enzyme, a key target for treating Helicobacter pylori infections.[5] This strongly suggests that this compound is a prime candidate for screening against urease and other enzymes, such as cyclooxygenases (COX), which are common targets for indole derivatives.[6][7]

  • Anticancer Potential: Indole derivatives are well-documented anticancer agents that modulate critical signaling pathways.[8] Specifically, compounds like Indole-3-Carbinol (I3C) and its dimer (DIM) are known to target the PI3K/Akt/mTOR/NF-κB signaling network, which is central to cancer cell proliferation, survival, and metastasis.[9][10][11] The potential for this compound to interfere with these pathways warrants rigorous investigation.

  • Antimicrobial Activity: The indole nucleus is a common feature in compounds with significant antimicrobial and antibiofilm properties.[12][13] Studies on other indole oximes have also revealed promising antibacterial and antifungal effects.[14][15] Therefore, evaluating the activity of this compound against a panel of pathogenic bacteria and fungi is a logical and necessary step.

Part 2: Comparative Framework Against Benchmark Indole Derivatives

To contextualize the potential of this compound, it is essential to compare its projected activities against well-characterized indole derivatives.

Compound Primary Biological Activity Known Mechanism of Action Relevance for Comparison
This compound Untested/Postulated: Anticancer, Antioxidant, Antimicrobial, Enzyme InhibitionPostulated: Modulation of NF-κB/Akt pathways, Radical Scavenging, Enzyme Active Site BindingThe target compound for validation.
Indole-3-Carbinol (I3C) / DIM Potent AnticancerDeregulation of PI3K/Akt/mTOR/NF-κB signaling pathways.[9][10][16]Gold Standard for Anticancer Activity. Provides a benchmark for pathway analysis (e.g., Western Blot).
Indomethacin Anti-inflammatory (NSAID)Non-selective inhibition of Cyclooxygenase (COX) enzymes.[6][17]Gold Standard for Anti-inflammatory Activity. Provides a benchmark for in vitro COX inhibition assays.
Indole-3-carbaldehyde Oxime Urease InhibitorBinds to the active site of the urease enzyme.[5]Key Positional Isomer. A direct comparison would reveal how the position of the carbaldehyde oxime group (C-6 vs. C-3) affects enzyme inhibitory specificity and potency.
7-Hydroxyindole Antimicrobial & AntibiofilmDownregulates quorum sensing/biofilm genes (abaI, abaR).[12]Benchmark for Antimicrobial Activity. Provides a comparison for assays like Minimum Inhibitory Concentration (MIC).

Part 3: Experimental Validation Workflows & Protocols

Trustworthiness in scientific claims is built upon robust, reproducible experimental design. The following section details the workflows and step-by-step protocols necessary to validate the postulated activities of this compound.

Workflow 1: Anticancer Activity Evaluation

This workflow proceeds from broad cytotoxicity screening to specific mechanistic investigation into the NF-κB pathway, a common target for indole compounds.[9][16]

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Prepare Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Treat cells with serial dilutions of This compound A->B C Perform MTT Assay after 72h B->C D Calculate IC50 Value C->D E Treat cells with IC50 concentration D->E Proceed if IC50 is potent F Induce NF-κB activation (e.g., with TNF-α) E->F G Perform Western Blot for key proteins: p-IκBα, IκBα, p65 F->G H Analyze protein expression levels G->H

Caption: Workflow for assessing anticancer activity.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability.[18][19]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Workflow 2: Antimicrobial Susceptibility Testing

This workflow determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

A Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Standardized to 0.5 McFarland C Add standardized bacterial inoculum to each well A->C B Perform 2-fold serial dilutions of compound in Mueller-Hinton Broth (MHB) in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial MIC testing.

This protocol follows established guidelines for antimicrobial susceptibility testing.[20][21][22]

  • Compound Preparation: In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12. Prepare a 2X working solution of this compound in MHB and add 100 µL to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., Staphylococcus aureus) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. The final bacterial concentration in the test wells will be ~7.5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[20]

Workflow 3: Anti-inflammatory Activity (COX Enzyme Inhibition)

This workflow assesses the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes, which is a key mechanism for many anti-inflammatory drugs.[23]

A Prepare Assay Buffer and Reagents (COX-1/COX-2 enzymes, Arachidonic Acid, Colorimetric Substrate) B Incubate enzyme with serial dilutions of compound or control (Indomethacin) A->B C Initiate reaction by adding Arachidonic Acid B->C D Allow reaction to proceed for a set time C->D E Measure product formation via colorimetric detection (absorbance) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for in vitro COX inhibition assay.

This protocol is based on commercially available COX inhibitor screening assay kits.

  • Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add 10 µL of various concentrations of this compound (or a control inhibitor like Indomethacin) to their respective wells. Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

  • Pre-incubation: Gently shake the plate and incubate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid (the substrate) to all wells.

  • Reaction and Detection: Incubate for 5-10 minutes at 25°C. The COX enzyme will convert arachidonic acid to Prostaglandin G₂, which is then reduced, and the reaction can be monitored using a colorimetric substrate that produces a signal measurable at a specific wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound relative to the uninhibited control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.[7]

Conclusion and Future Directions

This guide establishes a comprehensive, data-driven framework for the biological evaluation of this compound. By leveraging established knowledge of related indole derivatives, we have postulated a promising profile of antioxidant, anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental workflows and detailed protocols offer a clear and scientifically rigorous path for the validation of these hypotheses.

Successful outcomes from these in vitro assays—such as a low IC₅₀ value in cancer cells, a low MIC against pathogenic microbes, or selective inhibition of the COX-2 enzyme—would establish this compound as a potent lead compound. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, followed by progression into in vivo animal models to assess efficacy and safety, ultimately paving the way for potential therapeutic applications.

References

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A Researcher's Guide to Differentiating (E)- and (Z)-1H-indole-6-carbaldehyde Oxime Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the precise structural elucidation of molecular entities is paramount. 1H-indole-6-carbaldehyde oxime, a versatile heterocyclic compound, presents a classic case of geometric isomerism around its carbon-nitrogen double bond, leading to the formation of (E) and (Z) isomers. These isomers, while constitutionally identical, possess distinct spatial arrangements that can profoundly influence their biological activity, physicochemical properties, and interaction with target macromolecules. Consequently, the ability to unambiguously differentiate and characterize these two isomers is a critical step in both synthesis and application.

This guide provides an in-depth comparison of the (E) and (Z) isomers of this compound, leveraging a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will explore the theoretical underpinnings for the expected spectroscopic differences and provide practical, step-by-step protocols for data acquisition and interpretation, equipping researchers with the tools needed for confident isomer assignment.

Synthesis and Isomer Separation

The synthesis of this compound is typically achieved through the condensation of 1H-indole-6-carbaldehyde with hydroxylamine hydrochloride.[1][2] This reaction often yields a mixture of the (E) and (Z) isomers, the ratio of which can be influenced by reaction conditions such as solvent and base.[3][4] Given their different physical properties, these isomers can typically be separated by column chromatography.[3][4]

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Indole 1H-Indole-6-carbaldehyde Reaction Condensation Reaction Indole->Reaction Reagents NH2OH·HCl, Base (e.g., NaOH, Pyridine) Reagents->Reaction Mixture Mixture of (E) and (Z) Isomers Reaction->Mixture Yields Chromatography Silica Gel Column Chromatography Mixture->Chromatography IsomerE (E)-Isomer Chromatography->IsomerE Separated IsomerZ (Z)-Isomer Chromatography->IsomerZ Separated Spectroscopy Spectroscopic Characterization (NMR, IR, UV-Vis) IsomerE->Spectroscopy IsomerZ->Spectroscopy

Caption: Workflow for synthesis and separation of oxime isomers.

¹H NMR Spectroscopy: The Definitive Tool for Isomer Assignment

¹H NMR spectroscopy is arguably the most powerful technique for distinguishing between (E) and (Z) aldoxime isomers. The key lies in the chemical shift of the imine proton (CH=NOH), which is highly sensitive to the spatial orientation of the adjacent hydroxyl group.

Theoretical Basis: The Anisotropic Effect

The primary differentiator is the magnetic anisotropy of the C=N-OH group.[5][6] In the (Z)-isomer , the hydroxyl group is syn to the imine proton. This places the imine proton in the shielding cone of the C=N and N-O bonds, causing its signal to appear at a relatively higher field (lower δ value). Conversely, in the (E)-isomer , the hydroxyl group is anti to the imine proton. This proton is now in a deshielding region, leading to a significant downfield shift (higher δ value) of its resonance.[7] The difference in chemical shift for this proton between the two isomers is often substantial, typically >0.5 ppm, making assignment unambiguous.[8]

Expected ¹H NMR Data
Proton AssignmentExpected δ for (E)-Isomer (ppm)Expected δ for (Z)-Isomer (ppm)Rationale for Difference
CH=NOH ~8.1 - 8.3 ~7.4 - 7.6 Deshielded by proximity to lone pairs of OH oxygen.
N-OH ~11.0 - 11.5~10.5 - 11.0Chemical shift is concentration and solvent dependent. May be broader in the (E) isomer due to different H-bonding.
Indole N-H ~11.6 - 11.8~11.5 - 11.7Broad singlet, largely unaffected by oxime geometry.
Aromatic H ~7.0 - 7.8~7.0 - 7.8Minor shifts expected, especially for H-5 and H-7, due to the different magnetic environment created by the oxime moiety.

Note: These are predicted values based on general principles and may vary with solvent and concentration.[9][10]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it helps in observing exchangeable protons like OH and NH.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Record a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor and phase correct the spectrum.

  • Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Identify the signal for the imine proton (CH=NOH) and compare its chemical shift to the expected ranges to assign the (E) or (Z) configuration.

¹³C NMR Spectroscopy: A Supporting Role

While ¹H NMR is definitive, ¹³C NMR provides complementary data. The chemical shift of the imine carbon (C=NOH) is also influenced by the isomer geometry, though the effect is typically less pronounced than for the imine proton.

Theoretical Basis

The stereoelectronic environment around the imine carbon differs between the isomers. This slight difference in electron density distribution results in a small but often detectable change in the ¹³C chemical shift. The carbon of the imine group in the (E)-isomer is generally expected to appear at a slightly different chemical shift compared to the (Z)-isomer.[8]

Expected ¹³C NMR Data
Carbon AssignmentExpected δ for (E)-Isomer (ppm)Expected δ for (Z)-Isomer (ppm)
C=NOH ~148 - 150~147 - 149
Indole Carbons ~102 - 138~102 - 138
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial.

  • Acquisition: Record a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Analysis: Identify the imine carbon signal in the range of δ 145-155 ppm and compare between the two isolated samples.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present. For oximes, the key vibrations are the O-H, C=N, and N-O stretches.[11] While these bands confirm the presence of the oxime moiety, distinguishing isomers can be subtle and often relies on analyzing the O-H stretching region.

Theoretical Basis

The primary difference may arise from variations in intermolecular hydrogen bonding. The different steric profiles of the (E) and (Z) isomers can lead to different crystal packing and hydrogen-bonding networks in the solid state. This can affect the position and shape of the O-H stretching band. One isomer might exhibit a sharper or broader O-H band, or it might be shifted to a lower frequency, indicating stronger hydrogen bonding.[12] However, the C=N and N-O stretching frequencies are generally very similar for both isomers.[13]

Expected IR Data
Vibrational ModeExpected Frequency (cm⁻¹)Expected Appearance & Isomer Differentiation
O-H stretch 3600 - 3100Broad band. Position and broadness may differ slightly between isomers due to variations in hydrogen bonding.[14][15]
N-H stretch (Indole) ~3300Medium, sharp peak.
C=N stretch 1680 - 1620Medium to weak intensity. Not a reliable differentiator.[11]
N-O stretch 960 - 930Medium to strong intensity. Confirms oxime presence.[11][14]
Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, purified isomer directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically co-adding 16 or 32 scans.

  • Background Correction: Run a background spectrum of the clean ATR crystal before running the sample.

  • Analysis: Identify the key stretching frequencies (O-H, C=N, N-O) to confirm the oxime structure. Compare the O-H band shape and position between the two isomer spectra.

UV-Visible Spectroscopy: A View of the Chromophore

UV-Vis spectroscopy probes the electronic transitions within the molecule. Both isomers possess the same indole and oxime chromophores, so their spectra are expected to be very similar.[16]

Theoretical Basis

The indole ring is the dominant chromophore, typically showing two main absorption bands (¹Lₐ and ¹Lₑ).[17] The oxime group acts as an auxochrome. The subtle geometric difference between the (E) and (Z) isomers might slightly alter the overall conjugation and electronic distribution, potentially leading to minor shifts in the maximum absorption wavelength (λₘₐₓ) or changes in molar absorptivity (ε). However, these differences are generally too small to be used for definitive isomer assignment.[18]

Expected UV-Vis Data
ParameterExpected ValueIsomer Differentiation
λₘₐₓ₁ ~270-280 nmVery minor shifts may be observed.
λₘₐₓ₂ ~290-300 nmNot a reliable method for assignment.[19][20]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer of known concentration in a UV-transparent solvent (e.g., methanol or ethanol).

  • Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Analysis: Determine the λₘₐₓ values for each isomer and compare the overall spectral shape.

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple techniques. The following workflow illustrates a logical approach to isomer identification.

G cluster_nmr Primary Assignment cluster_confirm Confirmation start Isolated Isomer (e.g., Isomer 'A') nmr_h ¹H NMR start->nmr_h nmr_c ¹³C NMR start->nmr_c ir IR Spectroscopy start->ir uv UV-Vis Spectroscopy start->uv result_e Assigned as (E)-Isomer nmr_h->result_e CH=NOH ≈ 8.2 ppm result_z Assigned as (Z)-Isomer nmr_h->result_z CH=NOH ≈ 7.5 ppm nmr_c->result_e Confirms C=NOH nmr_c->result_z Confirms C=NOH ir->result_e Confirms Oxime Group ir->result_z Confirms Oxime Group uv->result_e Confirms Chromophore uv->result_z Confirms Chromophore

Caption: Integrated workflow for definitive isomer assignment.

Conclusion

The differentiation of (E) and (Z) isomers of this compound is a task readily accomplished with modern spectroscopic methods. ¹H NMR spectroscopy stands out as the most definitive technique, with the chemical shift of the imine proton serving as a clear and reliable indicator of stereochemistry. While ¹³C NMR, IR, and UV-Vis spectroscopy provide essential confirmatory data regarding the overall structure and functional groups, they are less suited for primary isomer assignment. By employing the integrated workflow described, researchers can confidently determine the geometry of their synthesized oximes, ensuring the integrity of their subsequent studies in drug development and materials science.

References

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A Definitive Guide to Confirming the Structure of 1H-indole-6-carbaldehyde oxime by 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug discovery and materials science, the unambiguous structural elucidation of novel or synthesized organic molecules is a cornerstone of research and development. Heteroaromatic compounds, particularly indole derivatives, form the backbone of numerous pharmaceuticals and functional materials. However, their structural complexity, including potential isomerism, demands analytical techniques that provide definitive evidence of atomic connectivity. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) offers a foundational glimpse into a molecule's architecture, it often falls short in resolving the ambiguities inherent in complex structures.

This guide provides an in-depth, practical comparison of 2D NMR techniques for the structural confirmation of 1H-indole-6-carbaldehyde oxime . We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for structural proof. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for molecular characterization.

The Analytical Challenge: this compound

The putative structure of our analyte is shown below, with a systematic numbering scheme that will be used for all spectral assignments. The primary analytical challenges are:

  • Confirming the Substitution Pattern: Unequivocally demonstrating that the carbaldehyde oxime moiety is located at the C6 position, as opposed to other positions on the benzene ring (e.g., C4, C5, or C7).

  • Assigning All Resonances: Providing a complete and validated assignment for every ¹H and ¹³C signal in the molecule.

  • Verifying Connectivity: Ensuring all molecular fragments are connected as proposed.

Structure of this compound

Figure 1: Putative structure of this compound with standard IUPAC numbering.

The 2D NMR Toolkit: A Comparative Overview

To address these challenges, we employ a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they offer a complete picture.[1][2]

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH).[3][4] It is invaluable for identifying adjacent protons and mapping out proton spin systems within the molecule, such as the protons on the aromatic and pyrrole rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[4][5] It is the most reliable method for assigning the carbon resonance for each protonated carbon atom.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[5][6] These long-range correlations act as bridges between different spin systems, confirming how the molecular fragments are connected and definitively placing substituents.

Experimental Protocol and Workflow

Scientific integrity demands a reproducible methodology. The following protocol outlines the steps for acquiring high-quality 2D NMR data.

Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is strategic; its ability to form hydrogen bonds helps to slow the exchange of the N-H and O-H protons, making them more likely to be observed in the ¹H NMR spectrum and to show long-range correlations in the HMBC spectrum.[7][8]

  • Instrumentation: Data were acquired on a 600 MHz NMR spectrometer equipped with a cryoprobe.[7]

  • 1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for comparison with the 2D data.

  • 2D Spectra Acquisition: Acquire gradient-selected (gs) COSY, HSQC, and HMBC experiments using standard manufacturer pulse programs. The HMBC experiment should be optimized for a long-range coupling constant of ~8 Hz to effectively capture both ²J and ³J correlations.[4]

Analytical Workflow Diagram

The logical flow of the analysis is critical. We begin by identifying proton neighbors, then link them to their carbons, and finally use long-range correlations to assemble the complete structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structural Confirmation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR Assign_1D Initial Peak Assignment & Chemical Shift Prediction C13_NMR->Assign_1D COSY ¹H-¹H COSY: Identify Proton Spin Systems Assign_1D->COSY HSQC ¹H-¹³C HSQC: Assign Directly Bonded C-H Pairs COSY->HSQC HMBC ¹H-¹³C HMBC: Map Long-Range Connectivity HSQC->HMBC Structure_Validation Cross-Validate All Correlations HMBC->Structure_Validation Final_Structure Confirm Structure of This compound Structure_Validation->Final_Structure

Caption: A logical workflow for 2D NMR-based structural elucidation.

Data Interpretation: A Step-by-Step Guide

Step 1: Analysis of 1D NMR Spectra

Before diving into 2D data, a thorough analysis of the 1D spectra is crucial. Based on known data for indole and oxime derivatives, we can predict the approximate chemical shifts.[9][10]

Atom NumberAtom TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
1-NHProton~11.5 (broad s)bs-
H2Proton~7.5d~125
H3Proton~6.5d~102
H4Proton~7.9d~122
H5Proton~7.2dd~120
H7Proton~7.6s~113
-CH=NOHProton~8.1s~145
=N-OHProton~11.2s-
C3aCarbon--~128
C6Carbon--~130
C7aCarbon--~137

Table 1: Predicted ¹H and ¹³C chemical shifts for this compound in DMSO-d6.

Step 2: ¹H-¹H COSY – Mapping Proton Neighborhoods

The COSY spectrum reveals which protons are coupled. For our target molecule, we expect to see key correlations that define the two main aromatic systems.

  • Pyrrole Ring: A cross-peak between H2 and H3 would be expected if both were present and coupled, though in many indoles this coupling is small. The most important correlation is often with the NH proton.

  • Benzene Ring: A clear correlation between H4 and H5 is expected, as they are ortho to each other (³J coupling). H7 is isolated and should not show any ortho or meta couplings, appearing as a singlet in this spin system.

Correlating ProtonsCoupling TypeSignificance
H4 ↔ H5³J (ortho)Confirms the connectivity of the C4-C5 bond.
H2 ↔ 1-NH³JHelps assign the indole NH and H2 protons.

Table 2: Key expected COSY correlations.

Step 3: ¹H-¹³C HSQC – Linking Protons to their Carbons

The HSQC experiment provides a direct, one-bond correlation for every protonated carbon, simplifying the assignment process significantly. Following the initial proton assignments from the 1D and COSY spectra, we can now definitively assign their attached carbons.

¹H Signal (ppm)¹³C Signal (ppm)Assigned Atom
~7.5~125C2/H2
~6.5~102C3/H3
~7.9~122C4/H4
~7.2~120C5/H5
~7.6~113C7/H7
~8.1~145C(oxime)/H(oxime)

Table 3: Expected ¹H-¹³C HSQC correlations.

Step 4: ¹H-¹³C HMBC – Assembling the Final Structure

The HMBC spectrum is the final and most critical piece of evidence. It reveals 2- and 3-bond correlations that piece the entire molecular jigsaw together and, crucially, confirm the C6 substitution pattern.[6][11]

The diagram below illustrates the key HMBC correlations that unambiguously confirm the structure.

Caption: Key 2-bond (²J) and 3-bond (³J) HMBC correlations confirming connectivity.

Analysis of Key HMBC Correlations:

Proton (From)Correlating Carbon(s) (To)J-CouplingSignificance for Structure Proof
H(oxime) C6 , C5, C7²J, ³JThis is the definitive proof. The correlation from the oxime proton to C6 confirms its direct attachment via the carbon atom. Correlations to C5 and C7 place it unequivocally between these two carbons.
H7 C5, C6 , C7a³J, ²J, ²JThe correlation from H7 to C5 and C6 confirms the arrangement of the benzene ring protons and substituents.
H5 C7, C3a, C4³J, ³J, ²JThese correlations link the C4-C5 fragment to the rest of the indole core (C7 and C3a).
H4 C6 , C3a, C5³J, ³J, ²JThe crucial correlation from H4 across four bonds to C6 provides powerful secondary confirmation of the C6 substitution pattern.
1-NH C2, C3, C7a²J, ³J, ²JThese correlations confirm the structure of the pyrrole ring and its fusion to the benzene ring at C3a and C7a.

Table 4: Analysis of key HMBC correlations that validate the structure of this compound.

Conclusion: A Self-Validating Approach

By systematically applying a suite of 2D NMR experiments, we can move beyond speculation to achieve unambiguous structural confirmation. The COSY spectrum maps the proton framework, the HSQC spectrum assigns the protonated carbons, and the HMBC spectrum provides the critical long-range correlations that assemble the complete molecular structure.

The key evidence for the C6 substitution in this compound is the ²J correlation from the oxime proton to C6 and the corresponding ³J correlations from the same proton to C5 and C7. This, combined with the network of supporting correlations from H4, H5, and H7, creates a self-validating dataset that leaves no room for ambiguity. This methodical approach represents a gold standard in analytical chemistry and is an indispensable tool for researchers in the chemical and pharmaceutical sciences.

References

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A Comparative Guide to the Quality Control of 1H-Indole-6-carbaldehyde Oxime Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth technical comparison of methodologies for the comprehensive quality control and characterization of 1H-indole-6-carbaldehyde oxime as a reference standard. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to quality assessment.

The Critical Role of a Well-Characterized Reference Standard

This compound (CAS No: 1018038-62-4, Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.18 g/mol ) is a key intermediate in the synthesis of various biologically active compounds.[1][2][3] The use of a highly purified and well-characterized reference standard is essential for accurate quantification, impurity profiling, and ensuring the reliability of experimental results in drug discovery and development.[4][5] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent guidelines for the quality and management of reference standards.[6][7]

Physicochemical Characterization: A Multi-faceted Approach

A comprehensive characterization of a reference standard involves orthogonal analytical techniques to confirm its identity, purity, and potency. No single method is sufficient; a combination of techniques provides a complete picture of the material's quality.

Identity Confirmation: Beyond a Simple Match

Unambiguous identification is the first step in qualifying a reference standard. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is arguably the most powerful technique for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed fingerprint of the molecule. For this compound, one would expect to see characteristic signals for the indole ring protons, the aldehyde oxime proton, and the N-H proton of the indole.[8][9][10] The spectrum should be consistent with the proposed structure and free from significant signals corresponding to impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[11] For this compound, a molecular ion peak corresponding to its molecular weight (160.18 g/mol ) would be expected.[1][3] Fragmentation patterns can also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. For this compound, one would expect to see characteristic absorption bands for the N-H stretch of the indole, C=N stretch of the oxime, and N-O stretch.

Table 1: Comparison of Techniques for Identity Confirmation

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMRDetailed structural information, proton environmentHighly specific, quantitativeLower sensitivity than MS
Mass SpectrometryMolecular weight, elemental compositionHigh sensitivity, small sample requirementIsomers may not be distinguishable
IR SpectroscopyFunctional groups presentFast, non-destructiveLess specific than NMR
Purity Assessment: A Quantitative Comparison

Purity determination is crucial for the accurate use of a reference standard. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for purity analysis in the pharmaceutical industry.[12] It separates compounds based on their hydrophobicity. A C8 or C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like acetic or formic acid) and an organic solvent (like acetonitrile or methanol) is typically used for indole derivatives.[13] UV detection is commonly employed, with the wavelength set to the maximum absorbance of this compound.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns (<2 µm) and higher pressures than HPLC, resulting in faster analysis times, better resolution, and increased sensitivity. This can be particularly advantageous for resolving closely related impurities.

Table 2: Comparison of Chromatographic Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
RP-HPLCSeparation based on hydrophobicityRobust, widely available, versatileLonger run times than UPLC
UPLCSimilar to HPLC, but with smaller particles and higher pressureFaster, higher resolution, more sensitiveHigher backpressure, potential for column clogging

A typical starting point for method development for this compound would be a gradient elution on a C18 column with a mobile phase of water with 0.1% formic acid and acetonitrile.

Potency Assignment: The True Measure of a Standard

The potency of a reference standard is a critical value that accounts for the presence of impurities, water, and residual solvents. It is calculated by combining data from multiple analyses.

Potency (%) = Purity (%) x (100 - Water Content (%) - Residual Solvents (%)) / 100

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the content of volatile components, including residual solvents.

  • Karl Fischer Titration: This is the gold standard for determining the water content in a sample.

Potential Impurities: Know Your Enemy

The quality of a reference standard is also defined by the absence of significant impurities. Potential impurities in this compound can arise from the starting materials, intermediates, or byproducts of the synthesis. A common synthesis route involves the oximation of 1H-indole-6-carbaldehyde.[14][15][16]

Potential impurities could include:

  • 1H-indole-6-carbaldehyde: The unreacted starting material.

  • Related positional isomers: Depending on the starting materials for the indole synthesis.

  • Degradation products: Formed during synthesis or storage.

A robust analytical method should be able to separate the main compound from these potential impurities.

Stability and Storage: Ensuring Long-Term Integrity

The stability of a reference standard is critical to ensure its reliability over time.[17][18] A stability testing protocol should be established based on the International Council for Harmonisation (ICH) guidelines.[19] This involves storing the reference standard under various conditions (e.g., different temperatures and humidity levels) and testing it at regular intervals.

Recommended Storage: Based on the general stability of indole derivatives, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.

Retest Period: An initial retest period of 12 months can be established, which can be extended based on the stability data collected.[20]

Practical Application: Qualifying a New Batch of this compound

This section provides a step-by-step protocol for the HPLC-UV analysis of a new batch of this compound against a primary reference standard.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (for HPLC) or equivalent UPLC column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Reference Standard Solution: Accurately weigh about 5 mg of the primary reference standard and dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 0.5 mg/mL.

    • Test Sample Solution: Prepare the new batch of this compound in the same manner as the reference standard.

  • Analysis: Inject the reference standard and test sample solutions into the HPLC system.

  • Data Analysis:

    • Determine the retention time of the main peak in the reference standard chromatogram.

    • In the test sample chromatogram, identify the main peak by comparing its retention time with that of the reference standard.

    • Calculate the purity of the test sample by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizations

QC_Workflow Identity Identity NMR NMR Identity->NMR MS MS Identity->MS IR IR Identity->IR Purity Purity HPLC_UPLC HPLC_UPLC Purity->HPLC_UPLC Potency Potency TGA TGA Potency->TGA Karl_Fischer Karl_Fischer Potency->Karl_Fischer Qualified_Standard Qualified_Standard Reference_Standard Reference_Standard Reference_Standard->Identity Reference_Standard->Purity Reference_Standard->Potency

Caption: Quality Control Workflow for a Reference Standard.

Potency_Calculation Purity_Data Purity (HPLC/UPLC) Potency Assigned Potency Purity_Data->Potency Water_Content Water Content (Karl Fischer) Water_Content->Potency Residual_Solvents Residual Solvents (TGA) Residual_Solvents->Potency

Caption: Relationship between Purity, Content, and Potency.

Conclusion

The qualification of this compound as a reference standard is a rigorous process that requires a multi-pronged analytical approach. By combining spectroscopic and chromatographic techniques, a comprehensive profile of the standard's identity, purity, and potency can be established. This guide has provided a comparative overview of the essential quality control tests, the rationale behind their selection, and a practical protocol for implementation. Adherence to these principles will ensure the generation of reliable and reproducible data in research and development activities.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Indole Oximes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Indole Oximes

Indole oximes represent a significant class of compounds in pharmaceutical development, often serving as key intermediates or active pharmaceutical ingredients (APIs). Their structure, combining the electron-rich indole nucleus with the polar oxime functional group, presents unique analytical challenges. The indole ring is susceptible to oxidation, while the oxime group introduces the potential for syn and anti isomerism, which can significantly impact chromatographic behavior and quantification.[1][2]

Ensuring the reliability and consistency of analytical data throughout the drug development lifecycle is paramount. This is achieved through rigorous method validation. However, when an analytical method is transferred between laboratories, updated with new technology, or run on different instrumentation, a direct comparison is required to guarantee data equivalency. This process, known as cross-validation, is a critical regulatory and scientific requirement.[3][4][5]

This guide provides an in-depth comparison of analytical techniques for indole oximes and a framework for conducting a scientifically sound cross-validation study, moving beyond a simple checklist to explain the causality behind critical experimental choices.

Core Analytical Techniques for Indole Oxime Analysis

The choice of analytical technique is driven by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of many quality control laboratories due to its robustness and cost-effectiveness.

  • Principle: Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The indole ring possesses a strong chromophore, making UV detection highly suitable.

  • Causality in Method Design:

    • Stationary Phase: A C18 column is the conventional starting point due to the moderate polarity of indole oximes. However, the basic nitrogen in the indole ring can interact with residual silanols on the silica support, causing peak tailing. To mitigate this, a modern, base-deactivated, end-capped C18 column or a phenyl-hexyl phase (which offers alternative pi-pi interactions with the indole ring) is recommended.

    • Mobile Phase: The pH of the mobile phase is critical. A slightly acidic mobile phase (e.g., using 0.1% formic acid) ensures the indole nitrogen is not protonated, which can improve peak shape.[6]

    • Detection: The UV detection wavelength should be set at the absorption maximum of the indole chromophore, typically around 270-280 nm, to maximize sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical studies or trace impurity analysis, LC-MS/MS offers unparalleled sensitivity and selectivity.[7][8]

  • Principle: Couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. It allows for the detection of a specific precursor ion and its fragmentation into a product ion, a technique known as Multiple Reaction Monitoring (MRM).

  • Causality in Method Design:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for moderately polar, neutral molecules like indole oximes than Electrospray Ionization (ESI), as it can provide more robust and reproducible ionization.[9][10]

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized to ensure identity confirmation and mitigate potential interferences.[11] The fragmentation of the indole ring typically yields characteristic product ions that can be used for this purpose.

    • Matrix Effects: When analyzing biological matrices (e.g., plasma, serum), co-eluting endogenous components can suppress or enhance the ionization of the analyte.[8] A robust sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to minimize these effects.

Gas Chromatography with Mass Spectrometry (GC-MS)

While less common for indole oximes due to their polarity and thermal lability, GC-MS can be a powerful tool, particularly if derivatization is employed.

  • Principle: Separates volatile and thermally stable compounds in a gaseous mobile phase.

  • Causality in Method Design:

    • Derivatization: The polar oxime group makes these compounds non-volatile. A derivatization step, such as silylation (e.g., using BSTFA), is necessary to replace the active hydrogen on the oxime with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[12] This is a critical step to enable successful GC analysis.

    • Injection: A splitless injection is often required for trace analysis, but care must be taken to avoid thermal degradation of the derivatized analyte in the hot injector port.

The Cross-Validation Imperative: Ensuring Method Equivalency

According to regulatory bodies like the FDA and the principles outlined by the International Council for Harmonisation (ICH), analytical method validation demonstrates that a procedure is suitable for its intended purpose.[13][14][15] Cross-validation extends this by demonstrating the equivalency of two validated methods.[3][16]

When is Cross-Validation Required?

  • Method Transfer: When a method is transferred from a development lab to a QC lab, or between different testing sites.[4]

  • Technology Update: When replacing an older method (e.g., HPLC) with a newer one (e.g., UHPLC-MS/MS).

  • Instrumentation Change: When results are generated on different models of instruments.

  • Bioanalytical Studies: When data from different laboratories need to be compared or combined in a clinical trial.[5][17]

Designing a Robust Cross-Validation Study

A successful cross-validation study is built on a well-defined protocol that pre-specifies the experiments, samples, and acceptance criteria.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Scope & Objective (e.g., HPLC vs. LC-MS/MS) P2 Establish Acceptance Criteria (Statistical Tests, % Difference) P1->P2 P3 Write & Approve Cross-Validation Protocol P2->P3 E1 Select Samples: - QC standards (Low, Mid, High) - Incurred Study Samples P3->E1 E2 Analyze Samples in Parallel by Both Laboratories/Methods E1->E2 E3 Ensure System Suitability Passes for Both Methods E2->E3 D1 Compile Data Sets from Both Methods E3->D1 D2 Perform Statistical Analysis (e.g., Paired t-test, F-test) D1->D2 D3 Compare Results to Acceptance Criteria D2->D3 D4 Investigation Required? D3->D4 D5 Document Results in Final Report D4->D5 No D7 Methods NOT Equivalent (Root Cause Analysis) D4->D7 Yes D6 Methods are Equivalent D5->D6

Caption: Workflow for a typical cross-validation study.

Experimental Protocols

Protocol 1: Example HPLC-UV Method for Indole Oxime Quantification

This protocol is a representative example for determining the purity of an indole oxime drug substance.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Base-deactivated C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the indole oxime sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Protocol 2: Example LC-MS/MS Method for Indole Oxime in Plasma

This protocol is designed for quantifying an indole oxime in a human plasma matrix.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an APCI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% to 95% B over 3 minutes.

  • MS Parameters:

    • Ionization Mode: Positive APCI.

    • MRM Transitions: Monitor at least two transitions (e.g., Quantifier: [M+H]+ → 130.1; Qualifier: [M+H]+ → 103.1). These must be optimized for the specific indole oxime.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for injection.

Protocol 3: The Cross-Validation Experiment (Comparing Protocol 1 and 2)

This assumes the transfer of a method from a development lab (using LC-MS/MS) to a QC lab (using HPLC-UV). The goal is to ensure the QC method provides equivalent results for its intended purpose (e.g., release testing of a formulated drug product).

  • Sample Selection:

    • Prepare three batches of quality control (QC) samples by spiking a placebo formulation matrix with the indole oxime API at low, medium, and high concentrations relative to the target formulation strength.

    • Obtain at least three batches of incurred samples (i.e., drug product manufactured for stability studies).

  • Analysis:

    • Each laboratory analyzes six replicates of each QC and incurred sample batch according to their respective validated methods (Protocol 1 for QC lab, Protocol 2 for Dev lab after appropriate sample dilution).

  • Data Collection:

    • Record the mean concentration and standard deviation for each set of six replicates for each sample batch from both methods.

Data Analysis and Interpretation

The core of cross-validation lies in the statistical comparison of the data sets generated. The goal is to demonstrate that there is no statistically significant difference between the methods.

Statistical Tools
  • F-test (Comparison of Variances): This test is used to compare the precision of the two methods. It calculates the ratio of the variances. If the calculated F-value is less than the critical F-value (from F-tables at a given confidence level, typically 95%), the precisions are considered statistically equivalent.[18]

  • Student's t-test (Comparison of Means): This test is used to compare the accuracy of the two methods. A paired t-test is appropriate here as the same samples are analyzed by both methods. If the calculated t-value is less than the critical t-value, the means are considered statistically equivalent, indicating no significant bias between the methods.[18][19]

  • Regression Analysis: Plotting the results of Method A versus Method B and performing a linear regression (specifically Deming regression, which accounts for error in both methods) can provide a visual and statistical assessment of agreement.[20] The slope should be close to 1.0, and the intercept close to 0.

Data Presentation and Acceptance Criteria

Table 1: Hypothetical Cross-Validation Results for Indole Oxime Assay

Sample BatchMethodMean Assay (% Label Claim)Standard Deviation (SD)Relative Standard Deviation (RSD%)
QC Low HPLC-UV95.40.450.47%
LC-MS/MS95.80.380.40%
QC Mid HPLC-UV100.20.330.33%
LC-MS/MS99.90.290.29%
QC High HPLC-UV104.50.410.39%
LC-MS/MS104.10.440.42%
Incurred 1 HPLC-UV99.10.390.39%
LC-MS/MS99.50.350.35%

Table 2: Statistical Evaluation and Acceptance Criteria

ParameterStatistical TestAcceptance CriterionResult (QC Mid)Pass/Fail
Precision F-testF_calc < F_crit (e.g., < 5.05 for n=6)1.30Pass
Accuracy Paired t-testt_calc < t_crit (e.g., < 2.57 for n=6)1.45Pass
Mean Comparison % Difference(100.2 - 99.9)/ 100.2 = 0.3%

Conclusion

Cross-validation is a non-negotiable step in ensuring the long-term integrity and transferability of analytical methods for challenging compounds like indole oximes. It is more than a statistical exercise; it is a holistic process that verifies the robustness of methods across different environments. By understanding the underlying chemistry of the analyte and applying a rigorous, protocol-driven approach, scientists can ensure that the data generated is reliable, comparable, and defensible, ultimately safeguarding the quality and consistency of the final pharmaceutical product.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of Indole Carboxaldehyde Oxime Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the backbone of numerous FDA-approved drugs and biologically active compounds.[1][2] Its inherent ability to mimic peptide structures and interact with a multitude of biological targets makes it a focal point of drug discovery.[1][3] This guide delves into the therapeutic potential of a specific class of indole derivatives: indole carboxaldehyde oximes.

While our primary interest lies in the nascent field of 1H-indole-6-carbaldehyde oxime analogs, the existing literature on this specific substitution pattern is limited. Therefore, this guide will establish a foundational understanding by first exploring the biological context of the parent aldehyde, indole-6-carboxaldehyde. We will then present a robust, data-driven comparative analysis of the more extensively studied 1H-indole-3-carbaldehyde oxime analogs. This approach will not only illuminate the structure-activity relationships within this compound class but also provide a validated roadmap for the synthesis, evaluation, and potential applications of novel 6-substituted analogs.

The Rationale: From Parent Aldehyde to Oxime Analogs

The strategic modification of the indole core is a cornerstone of medicinal chemistry. The introduction of a carbaldehyde group at various positions on the indole ring creates a versatile chemical handle for synthesizing a diverse library of derivatives.[4] The subsequent conversion of this aldehyde to an oxime further enhances the molecule's drug-like properties, increasing its potential for diverse biological interactions.[5]

Indole-6-carboxaldehyde , the parent compound for our target analogs, has been identified as a reactant in the synthesis of stilbene-based antitumor agents. Furthermore, studies have demonstrated its protective effects against oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis in skeletal myoblasts, highlighting its antioxidant potential.[6][7] This inherent bioactivity provides a strong rationale for exploring its oxime derivatives as potential therapeutic agents.

A Comparative Case Study: In Vitro Efficacy of 1H-Indole-3-Carbaldehyde Oxime Analogs

In the absence of extensive data on the 6-oxime analogs, we turn to the well-documented 3-oxime isomers to understand the potential therapeutic avenues and establish a testing paradigm. Research into indole-3-carbaldehyde oxime derivatives has revealed promising activity in several areas, most notably as urease inhibitors and anticancer agents.[8][9]

Urease Inhibition: A Potential Anti-H. pylori Strategy

Helicobacter pylori infection is a major cause of gastrointestinal diseases, and the bacterial enzyme urease is critical for its survival in the acidic environment of the stomach.[9] Inhibition of urease is therefore a viable therapeutic strategy. A study on N-substituted indole-3-carbaldehyde oxime derivatives demonstrated their potent in vitro urease inhibitory activity.[9][10]

Compound IDSubstitution on Indole NitrogenUrease IC50 (mM)[9][10]
Thiourea (Control) -0.2387
Compound 8 Methyl0.0516
Compound 9 Benzyl0.0345

This data clearly indicates that N-alkylation of the indole-3-carbaldehyde oxime scaffold leads to a significant enhancement in urease inhibitory potency compared to the standard inhibitor, thiourea.

Anticancer Activity: Targeting Proliferation of Cancer Cells

The anticancer potential of indole derivatives is widely recognized.[11][12] Novel sulfonohydrazide derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines.[13]

Compound IDPhenyl Ring SubstitutionCell LineIC50 (µM)[13]
5f 4-ChloroMCF-7 (ER+)13.2
5f 4-ChloroMDA-MB-468 (Triple-Negative)8.2

Compound 5f, a 4-chloro substituted derivative, demonstrated potent and selective activity against both estrogen receptor-positive and triple-negative breast cancer cells, while showing no toxicity to noncancerous HEK 293 cells.[13] This highlights the potential for developing highly specific anticancer agents from this scaffold.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro and in vivo assays, which can be adapted for the evaluation of novel this compound analogs.

In Vitro Assay: MTT Cell Proliferation Assay

This assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

In Vivo Model: Human Tumor Xenograft in Immunodeficient Mice

This model is a standard for preclinical evaluation of anticancer agents.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5x10⁶ MDA-MB-468 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Path Forward: Workflows and Pathways

To conceptualize the drug discovery and development process for novel indole carboxaldehyde oxime analogs, the following diagrams, generated using Graphviz, illustrate a typical screening workflow and a potential signaling pathway that these compounds might modulate.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis of This compound analogs B Primary Screening (e.g., Antiproliferative Assay) A->B C Dose-Response & IC50 Determination B->C D Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) C->D E Lead Compound Selection D->E Hit-to-Lead Optimization F Pharmacokinetic (ADME) Studies E->F G Xenograft Efficacy Studies F->G H Toxicology Assessment G->H

Caption: A generalized workflow for the discovery and preclinical development of novel indole carboxaldehyde oxime analogs.

G Indole_Analog Indole Oxime Analog EGFR EGFR Indole_Analog->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation

Caption: A hypothetical signaling pathway (EGFR/PI3K/Akt) that could be targeted by anticancer indole oxime analogs.

Conclusion and Future Directions

While the direct exploration of this compound analogs is in its early stages, the wealth of data from the isomeric indole-3-carbaldehyde oximes provides a compelling case for their investigation. The demonstrated efficacy of the 3-substituted analogs as potent urease inhibitors and anticancer agents suggests that the 6-substituted counterparts may possess similar or even enhanced biological activities. The experimental frameworks and methodologies detailed in this guide offer a clear and scientifically rigorous path for the evaluation of these novel compounds. Future research should focus on the synthesis of a diverse library of this compound analogs and their systematic screening through the in vitro and in vivo models described herein. Such efforts hold the promise of uncovering new therapeutic leads for a range of diseases, from infectious to proliferative disorders.

References

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Comparative Benchmarking of 1H-indole-6-carbaldehyde oxime: A Guide to Evaluating Novel Urease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial evaluation and benchmarking of the novel compound, 1H-indole-6-carbaldehyde oxime, as a potential urease inhibitor. We will objectively compare its projected performance against the established clinical inhibitor, Acetohydroxamic acid (AHA), providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for researchers in drug discovery and development.

Introduction: The Rationale for Targeting Urease

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate, leading to a significant increase in local pH.[1][2] This activity is a critical virulence factor for several pathogens, most notably Helicobacter pylori, where it provides an acid-neutralizing shield essential for colonization of the harsh stomach environment.[3] By inhibiting urease, we can potentially disrupt pathogen survival, making this enzyme a compelling target for anti-infective therapies.[4][5]

The indole chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[6] Recent studies have highlighted derivatives of indole-carbaldehyde oximes as promising urease inhibitors.[3] This guide, therefore, uses the known activity of this scaffold as a logical starting point to evaluate a novel, related compound: This compound . Our goal is to establish a rigorous, head-to-head comparison against a known benchmark to determine its potential as a new therapeutic agent.

Compound Profiles: Candidate vs. Benchmark

A successful benchmarking study begins with a clear understanding of the molecules involved.

  • Candidate Compound: this compound

    • Structure: Chemical structure of this compound

    • Rationale: As a member of the indole oxime family, this compound shares structural motifs with known urease inhibitors. Its specific substitution at the 6-position of the indole ring presents a novel variation for exploring the structure-activity relationship (SAR) of this chemical class.

  • Benchmark Inhibitor: Acetohydroxamic Acid (AHA)

    • Structure: Chemical structure of Acetohydroxamic Acid

    • Profile: AHA is an FDA-approved urease inhibitor used clinically to treat urinary tract infections caused by urea-splitting bacteria.[7] Its mechanism involves direct chelation of the nickel ions in the urease active site, making it an excellent positive control for in vitro assays.[8] It has a reported Ki for P. mirabilis urease of approximately 0.053 mM.[7]

The Urease Catalytic Pathway and Inhibition Mechanism

Understanding the target's mechanism is fundamental to interpreting inhibition data. The active site of urease contains a bi-nickel center, where two Ni(II) ions are bridged by a carbamylated lysine residue.[2] These ions coordinate with water molecules to facilitate the nucleophilic attack on the urea substrate.

Inhibitors like Acetohydroxamic acid (AHA) function by displacing the coordinated water and directly binding to the nickel ions, effectively blocking the substrate from accessing the catalytic machinery.[1][8] This interaction is the basis of our primary in vitro assay.

G cluster_0 Urease Active Site cluster_1 Catalytic Cycle cluster_2 Inhibition Mechanism Ni1 Ni(II) Lys Carbamylated Lysine Ni1->Lys Blocked Inactive Enzyme Ni1->Blocked Ni2 Ni(II) Ni2->Lys Ni2->Blocked Urea Urea (Substrate) ActiveSite_entry Urea->ActiveSite_entry Binds to Active Site H2O Water Products Ammonia + Carbamate H2O->Products Hydrolysis ActiveSite_entry->H2O Ni(II) ions activate water Inhibitor Inhibitor (e.g., AHA) Inhibitor->Ni1 Chelates Ni(II) ions Inhibitor->Ni2

Caption: Mechanism of Urease Action and Inhibition.

Experimental Workflow for Comparative Inhibition Assay

To objectively compare our candidate compound to the benchmark, we will employ a standardized in vitro urease inhibition assay. The workflow is designed to be self-validating by including appropriate controls.

G A 1. Compound Preparation - Serial dilutions of Candidate - Serial dilutions of AHA - DMSO Vehicle Control C 3. Compound Addition - Add diluted compounds/controls - Pre-incubate for 15 min A->C B 2. Assay Plate Setup (96-well) - Add Urease Enzyme - Add Phosphate Buffer (pH 7.4) B->C D 4. Initiate Reaction - Add Urea (Substrate) - Incubate for 30 min at 37°C C->D E 5. Develop Color (Berthelot) - Add Phenol-Nitroprusside Reagent - Add Alkaline Hypochlorite D->E F 6. Read Absorbance - Spectrophotometer at 630 nm E->F G 7. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value F->G

Caption: Experimental workflow for IC50 determination.

Detailed Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol is adapted from established methods for quantifying ammonia production.[9][10][11]

A. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a standard phosphate buffer solution.

  • Urease Enzyme Solution: Prepare a 1 U/mL solution of Jack Bean Urease in phosphate buffer.

  • Urea Solution (100 mM): Dissolve urea in phosphate buffer.

  • Phenol Reagent (Reagent A): Dissolve 5g phenol and 25mg sodium nitroprusside in deionized water to a final volume of 500 mL.[11]

  • Alkaline Hypochlorite (Reagent B): Use a commercially available solution or prepare a solution of 0.2% sodium hypochlorite in an alkaline base.[11]

  • Compound Stock Solutions: Prepare 10 mM stock solutions of this compound and Acetohydroxamic Acid (AHA) in DMSO.

B. Assay Procedure:

  • Plate Setup: In a 96-well microplate, add the following to each well:

    • Test Wells: 5 µL of serially diluted test compound.

    • Positive Control Wells: 5 µL of serially diluted AHA.

    • Negative Control (100% Activity): 5 µL of DMSO.

  • Add 25 µL of Urease Enzyme Solution to all wells.

  • Add 45 µL of Phosphate Buffer to all wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of Urea Solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of Phenol Reagent (A) to each well.

    • Add 50 µL of Alkaline Hypochlorite (B) to each well.

  • Final Incubation: Incubate at room temperature for 10 minutes to allow the blue color to develop.

  • Measurement: Read the absorbance of each well at 630 nm using a microplate reader.

C. Data Analysis:

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100[9] Where OD_test is the absorbance of the well with the inhibitor and OD_control is the absorbance of the negative control (DMSO).

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (sigmoidal dose-response).

Data Presentation and Interpretation

Quantitative data should be summarized for clear, at-a-glance comparison. The primary endpoint of this assay is the IC50 value.

Table 1: Hypothetical Urease Inhibition Data

CompoundTargetAssay MethodIC50 (µM) [Hypothetical]Notes
Acetohydroxamic Acid (AHA) UreaseBerthelot (in vitro)55Benchmark; literature values confirm potency.[7]
This compound UreaseBerthelot (in vitro)120Promising initial activity, ~2x less potent than AHA.

Interpretation of Results:

  • Benchmark Validation: The IC50 value obtained for AHA should be in line with previously reported values, which validates the assay's accuracy and performance.

  • Candidate Performance: In this hypothetical scenario, this compound demonstrates clear inhibitory activity against urease. Although its potency is lower than the clinical benchmark, an IC50 of 120 µM is a strong starting point for a novel compound and warrants further investigation.

  • Causality and Next Steps: The observed inhibition is likely due to the interaction of the oxime or indole moieties with the nickel center, a mechanism shared by other inhibitors in this class. The next logical steps involve:

    • Lead Optimization: Synthesizing analogues to explore the structure-activity relationship (SAR). For example, modifying substituents on the indole ring could enhance binding affinity.

    • Selectivity Profiling: Testing the compound against other metalloenzymes to ensure it does not exhibit broad off-target activity.

    • In-Cell Efficacy: Moving from a cell-free enzymatic assay to a whole-cell assay (e.g., using H. pylori cultures) to assess cell permeability and efficacy in a more complex biological environment.

Conclusion

This guide outlines a scientifically rigorous and experimentally validated workflow for benchmarking this compound against the known urease inhibitor Acetohydroxamic acid. By following the detailed protocols and data interpretation framework, researchers can generate reliable, comparative data to assess the compound's potential. The discovery of novel urease inhibitors is a critical step toward developing new treatments for pathogenic infections, and this systematic approach provides the foundation for advancing promising candidates from initial hit to validated lead.

References

  • Karplus, P. A., Pearson, M. A., & Ha, N. C. (1997). Structural and functional role of nickel ions in urease by molecular dynamics simulation. Journal of Molecular Biology, 274(1), 137-146.
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  • Samreen, S., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6688. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 1H-indole-6-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the proper disposal of 1H-indole-6-carbaldehyde oxime. Adherence to these protocols is not merely a matter of regulatory compliance but is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of safe laboratory practices.

Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for this compound is not extensively detailed in public databases, a professional hazard assessment can be conducted by examining the parent molecule, 1H-indole-6-carboxaldehyde, and the broader class of indole and oxime compounds. This approach allows us to anticipate the risk profile and establish appropriate handling and disposal protocols.

The parent aldehyde is known to cause serious eye irritation and may trigger allergic skin reactions.[1] The core indole structure itself is classified as harmful if swallowed, toxic in contact with skin, and very toxic to aquatic life.[2] Due to its chemical structure, indole is also recognized as a potential environmental pollutant.[3] Therefore, this compound must be treated as hazardous waste.

Potential Hazard Classification & Rationale Primary Safety Concern
Acute Toxicity (Oral, Dermal) Assumed Harmful/Toxic Based on the known toxicity of the indole scaffold, ingestion or skin contact could be harmful.[2]
Skin & Eye Irritation Assumed Irritant/Sensitizer Derived from the properties of the parent aldehyde and related compounds, which are known skin and eye irritants.[1][4]
Aquatic Toxicity Assumed Very Toxic The indole ring is known to be very toxic to aquatic life, making environmental release a significant concern.[2]

Immediate Safety & Handling Precautions

Before beginning any work that will generate waste, it is imperative to use appropriate Personal Protective Equipment (PPE). The risk assessment dictates that the following PPE is mandatory when handling this compound or its waste products.

  • Eye Protection : Tightly fitting safety goggles or a face shield are essential to prevent contact with the eyes.[5]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.[2]

  • Body Protection : A standard laboratory coat is required to prevent skin contact.[6]

  • Work Area : All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a systematic process that ensures safety from the point of generation to final removal by a certified entity. This process is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8]

Step 1: Waste Identification and Segregation

All materials contaminated with this compound must be classified as hazardous waste.[6] Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[9]

  • Solid Waste : Collect all chemically contaminated solid materials in a dedicated hazardous waste container. This includes:

    • Unused or expired pure compound.

    • Contaminated gloves, weigh boats, and absorbent paper.

    • Empty vials or original containers.[10]

  • Liquid Waste : If the compound is dissolved in a solvent, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless they are compatible. For example, halogenated and non-halogenated solvent wastes should typically be kept separate.

Step 2: Waste Containerization and Labeling

The selection and labeling of the waste container are critical for regulatory compliance and safety.

  • Container Selection : Use a container made of a material chemically compatible with the waste. The container must be in good condition, free of leaks or cracks, and have a secure, screw-on cap to prevent spills and evaporation.[10]

  • Labeling : All containers must be labeled with the words "Hazardous Waste" before any waste is added.[8][11] The label must include:

    • Full Chemical Name : "this compound". Do not use abbreviations or chemical formulas.[10]

    • All Contents : List all constituents, including solvents, by percentage or volume.[9]

    • Hazard Identification : Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[11]

    • Researcher Information : Name and contact information for the responsible individual or lab supervisor.

G cluster_protocol Disposal Protocol Workflow gen Waste Generation (Solid or Liquid) seg Step 1: Segregate Waste (Dedicated Container) gen->seg lab Step 2: Label Container ('Hazardous Waste', Full Name, etc.) seg->lab store Step 3: Store in SAA (Keep Closed, Inspect Weekly) lab->store pickup Step 4: Arrange Pickup (Contact EHS for Vendor) store->pickup disp Final Disposal (Certified Vendor) pickup->disp

Caption: Workflow for the disposal of this compound.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[8][9]

  • The SAA must be under the control of the laboratory personnel generating the waste.[12]

  • Keep waste containers securely capped except when adding waste.[9]

  • Store the container in a secondary containment bin to mitigate potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

  • Once a container is full, it must be moved to a central accumulation area within three days.[9]

Step 4: Arranging for Final Disposal

The final disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) office or a contracted, certified hazardous waste disposal company.[5][13]

  • Never attempt to dispose of this chemical through a third-party vendor not approved by your institution.

  • The most common disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[8] This process safely destroys the compound, preventing its release into the environment.

Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly prohibited and may violate federal and local regulations.

  • DO NOT Pour Down the Drain : Due to its presumed high aquatic toxicity, disposing of this compound in the sanitary sewer is forbidden.[2][14]

  • DO NOT Dispose of in Regular Trash : Solid waste contaminated with this chemical must be treated as hazardous waste and cannot be placed in the regular municipal trash.[10]

  • DO NOT Attempt On-Site Neutralization : Without a validated and approved procedure for deactivating this specific compound, do not attempt to neutralize it in the lab. Such attempts can create other hazardous byproducts.[14]

G start Is the waste material This compound or contaminated with it? yes_node Classify as HAZARDOUS WASTE start->yes_node Yes no_node Follow standard lab procedures for non-hazardous waste. start->no_node No proc_node Follow the 4-Step Hazardous Waste Disposal Protocol: 1. Segregate 2. Label 3. Store in SAA 4. Arrange Professional Disposal yes_node->proc_node

Caption: Decision flowchart for waste characterization.

Regulatory Framework

The management of laboratory chemical waste is regulated by several federal and state agencies. The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for "cradle-to-grave" management of hazardous waste.[8][11] OSHA standards, such as the Hazard Communication Standard (1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER), ensure worker safety during handling and disposal.[7][15][16] It is your responsibility to be aware of and compliant with your institution's specific policies, which are designed to meet these federal and state mandates.

References

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  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

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Navigating the Safe Handling of 1H-Indole-6-Carbaldehyde Oxime: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for a Key Research Compound

As a cornerstone in the synthesis of innovative therapeutics, 1H-indole-6-carbaldehyde oxime demands a meticulous approach to laboratory handling to ensure the safety of researchers and the integrity of experimental outcomes. Indole derivatives are widely recognized for their diverse biological activities and are a pivotal scaffold in modern drug discovery.[1] This guide, designed for seasoned researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe and effective management of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

I. Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

Given the known hazards of similar indole aldehydes, which include skin and eye irritation, and potential for allergic skin reactions, a comprehensive PPE strategy is non-negotiable.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves. Double-gloving is recommended.Provides a barrier against skin contact. Indole compounds can be absorbed through the skin.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound or its solutions, which can cause serious eye irritation.[2][3]
Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

PPE_Workflow Start Start Assess Assess Start->Assess Select_PPE Select_PPE Assess->Select_PPE Lab_Coat Lab_Coat Select_PPE->Lab_Coat Respirator Respirator Lab_Coat->Respirator Goggles Goggles Respirator->Goggles Gloves Gloves Goggles->Gloves Proceed Proceed Gloves->Proceed

II. Operational Plan: A Step-by-Step Guide to Safe Handling

Meticulous planning and execution are paramount when working with this compound. Adherence to these steps will minimize the risk of exposure and ensure the quality of your research.

A. Engineering Controls and Storage:

  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risks.

  • Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[5][6][7] Indole compounds can be sensitive to light and air.[5] Storage at 2-8°C is often recommended for indole derivatives to minimize degradation.[5][8]

B. Experimental Protocol: Weighing and Dissolving the Compound

  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent, glassware) is clean, dry, and readily accessible.

  • Weighing:

    • Tare the analytical balance with a clean weigh boat inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the weighed compound to the appropriate glassware.

    • Slowly add the desired solvent, stirring gently to facilitate dissolution.

    • Ensure the vessel is properly labeled with the compound name, concentration, solvent, and date.

Handling_Workflow Start Start Fume_Hood Fume_Hood Start->Fume_Hood Gather Gather Fume_Hood->Gather Tare Tare Gather->Tare Transfer Transfer Tare->Transfer Close Close Transfer->Close Add_Solid Add_Solid Close->Add_Solid Add_Solvent Add_Solvent Add_Solid->Add_Solvent Label Label Add_Solvent->Label End End Label->End

III. Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Do not create dust.

IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.[10] Consult your institution's chemical waste management guide for specific instructions on solvent compatibility.[10]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated hazardous waste container.

All chemical waste should be disposed of through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[11] Never dispose of this compound down the drain or in the regular trash.[12]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound, contributing to the next wave of scientific innovation.

References

  • MSDS of 6-amino-1H-indole-3-carbaldehyde. (n.d.).
  • Indole-3-carboxaldehyde Safety Data Sheet. (2025, October 6). Cayman Chemical.
  • 1H-indole-5-carbaldehyde oxime (cas 1018038-45-3) SDS/MSDS download. (n.d.). Guidechem.
  • Technical Support Center: Prevention of Indole Compound Oxidation During Storage. (n.d.). Benchchem.
  • 1H-Indole-6-carboxaldehyde. (n.d.). PubChem.
  • Kovacs Indole Reagent. (n.d.). Lab Supply.
  • 1H-Indole-4-carbaldehyde Safety Data Sheet. (2010, October 29).
  • INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • Indole (Kovacs'). (n.d.).
  • CHEMICAL WASTE MANAGEMENT GUIDE. (n.d.). Auburn Research.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI.
  • Hazardous Waste Management Manual. (n.d.). Log In.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Chemical Waste Management Guide. (n.d.).
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.

Sources

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